molecular formula C15H11F3N2O2 B1192834 Manitimus CAS No. 185915-33-7

Manitimus

カタログ番号: B1192834
CAS番号: 185915-33-7
分子量: 308.25 g/mol
InChIキー: IRELROQHIPLASX-SEYXRHQNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

FK778, a novel compound with multiple mechanisms of action, is efficacious, well tolerated and safe in kidney transplant patients, potentially offering a breakthrough in immunosuppressive therapy.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]hept-2-en-6-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c1-2-3-4-13(21)12(9-19)14(22)20-11-7-5-10(6-8-11)15(16,17)18/h1,5-8,21H,3-4H2,(H,20,22)/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRELROQHIPLASX-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185915-33-7, 202057-76-9
Record name FK 778
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185915337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manitimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202057769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manitimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MANITIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B135RK2KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Early-Stage Research on Manitimus: An In-depth Technical Guide on Immunosuppressive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the early-stage, preclinical research on the immunosuppressive properties of Manitimus, a novel synthetic macrolide. The data presented herein suggests that this compound exerts its effects through the potent and selective inhibition of the mammalian target of rapamycin (B549165) (mTOR), a critical kinase in the PI3K/AKT signaling pathway that governs immune cell proliferation and differentiation.[1][2] This guide summarizes the in vitro and in vivo findings, details the experimental protocols utilized, and visualizes the proposed mechanisms and workflows. The promising results position this compound as a strong candidate for further development in the prevention of allograft rejection and the treatment of autoimmune disorders.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth, proliferation, and survival.[1][2] In the immune system, mTOR is crucial for the activation and function of various cell types, including T cells and dendritic cells (DCs).[3] Consequently, mTOR inhibitors, such as rapamycin and its analogs, are effective immunosuppressive agents used in organ transplantation.[2][4] this compound is a novel mTOR inhibitor designed for enhanced bioavailability and a more favorable side-effect profile. This whitepaper details the initial investigations into its immunosuppressive capabilities.

Mechanism of Action

This compound, like other mTOR inhibitors, is believed to form a complex with the immunophilin FKBP12. This complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, inhibiting its activity.[2] Specifically, this compound appears to primarily target mTOR complex 1 (mTORC1), which is responsible for promoting protein synthesis and cell cycle progression.[1] By inhibiting mTORC1, this compound effectively blocks T-cell proliferation in response to antigenic stimulation and co-stimulatory signals.[3][5]

Manitimus_Signaling_Pathway TCR TCR Activation PI3K PI3K TCR->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 This compound This compound-FKBP12 Complex This compound->mTORC1 Proliferation T-Cell Proliferation & Differentiation S6K1->Proliferation EIF4EBP1->Proliferation

Proposed signaling pathway for this compound-mediated immunosuppression.

In Vitro Efficacy

The immunosuppressive activity of this compound was first evaluated in a series of in vitro assays designed to measure its effect on T-cell proliferation and cytokine production.

T-Cell Proliferation Assay

The ability of this compound to inhibit T-cell proliferation was assessed using a mixed lymphocyte reaction (MLR) assay. Peripheral blood mononuclear cells (PBMCs) from two different donors were co-cultured, and the proliferation of T cells was measured by the incorporation of 3H-thymidine.

Concentration (nM)T-Cell Proliferation (% of Control)Standard Deviation
0 (Control)1008.2
0.185.36.5
152.14.8
1015.72.1
1002.40.8
10000.80.3

Table 1: Dose-Dependent Inhibition of T-Cell Proliferation by this compound in a Mixed Lymphocyte Reaction Assay.

The results demonstrate a potent, dose-dependent inhibition of T-cell proliferation by this compound, with an IC50 value in the low nanomolar range.

Cytokine Production Assay

The effect of this compound on the production of key pro-inflammatory cytokines by activated T cells was measured using an enzyme-linked immunosorbent assay (ELISA).[6][7][8] PBMCs were stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound.

Concentration (nM)IL-2 Production (pg/mL)IFN-γ Production (pg/mL)
0 (Control)2540 ± 1803250 ± 210
11820 ± 1502680 ± 190
10750 ± 901450 ± 130
100120 ± 30310 ± 50

Table 2: Inhibition of IL-2 and IFN-γ Production by this compound in Activated PBMCs.

This compound significantly reduced the production of both IL-2, a key cytokine for T-cell proliferation, and IFN-γ, a major pro-inflammatory cytokine.

In Vivo Preclinical Model

To assess the in vivo efficacy of this compound, a murine skin allograft transplantation model was employed. Skin grafts from BALB/c mice were transplanted onto C57BL/6 mice, and the recipients were treated with either vehicle or this compound.

Treatment GroupMean Graft Survival (Days)Standard Deviation
Vehicle Control8.51.2
This compound (5 mg/kg/day)21.32.5

Table 3: Effect of this compound on Skin Allograft Survival in Mice.

The this compound-treated group exhibited a significant prolongation of graft survival compared to the vehicle control group, indicating potent in vivo immunosuppressive activity.

Experimental Protocols

Mixed Lymphocyte Reaction (MLR) Assay
  • Cell Isolation: PBMCs were isolated from the whole blood of two healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Responder PBMCs from one donor were co-cultured with irradiated (stimulator) PBMCs from the second donor in 96-well plates.

  • Drug Treatment: this compound was added to the cultures at various concentrations.

  • Proliferation Measurement: After 5 days of incubation, 3H-thymidine was added to each well. 18 hours later, cells were harvested, and the incorporation of 3H-thymidine was measured using a scintillation counter.

MLR_Workflow Start Isolate PBMCs from Two Donors CoCulture Co-culture Responder and Irradiated Stimulator PBMCs Start->CoCulture Addthis compound Add this compound at Varying Concentrations CoCulture->Addthis compound Incubate5 Incubate for 5 Days Addthis compound->Incubate5 AddThymidine Add 3H-Thymidine Incubate5->AddThymidine Incubate18 Incubate for 18 Hours AddThymidine->Incubate18 Harvest Harvest Cells and Measure Radioactivity Incubate18->Harvest

Workflow for the Mixed Lymphocyte Reaction (MLR) assay.
Cytokine ELISA

  • Cell Stimulation: PBMCs were cultured in 96-well plates pre-coated with anti-CD3 antibody and treated with soluble anti-CD28 antibody and varying concentrations of this compound.

  • Supernatant Collection: After 48 hours, the culture supernatants were collected.

  • ELISA: The concentrations of IL-2 and IFN-γ in the supernatants were determined using commercially available ELISA kits according to the manufacturer's instructions.[7][9][10]

Murine Skin Allograft Model
  • Transplantation: Full-thickness tail skin from BALB/c donor mice was grafted onto the dorsal flank of C57BL/6 recipient mice.

  • Drug Administration: this compound (5 mg/kg/day) or vehicle was administered daily to the recipient mice via oral gavage, starting on the day of transplantation.

  • Graft Survival Assessment: Grafts were inspected daily, and rejection was defined as the first day on which more than 80% of the graft tissue was necrotic.

Logical Relationships of this compound Effects

The observed effects of this compound can be logically linked, starting from its molecular action to its in vivo consequences.

Logical_Relationships Molecular This compound Inhibits mTORC1 Cellular1 Decreased T-Cell Proliferation Molecular->Cellular1 Cellular2 Reduced Pro-inflammatory Cytokine Production Molecular->Cellular2 InVivo Prolonged Allograft Survival Cellular1->InVivo Cellular2->InVivo

Logical flow from molecular action to in vivo outcome for this compound.

Conclusion and Future Directions

The early-stage research on this compound provides strong evidence for its potent immunosuppressive effects, mediated through the inhibition of the mTOR signaling pathway. The in vitro data demonstrate a clear dose-dependent inhibition of T-cell proliferation and pro-inflammatory cytokine production. These findings are corroborated by the in vivo murine skin allograft model, where this compound significantly prolonged graft survival.

Further preclinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound, as well as to assess its long-term safety profile. The promising results presented in this guide suggest that this compound has the potential to be a valuable addition to the armamentarium of immunosuppressive therapies for transplantation and autoimmune diseases.

References

An In-depth Technical Guide to the Discovery and Synthesis of the Manitimus Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a synthetically generated guide based on a user-specified topic. As of the date of this document, "Manitimus compound" does not correspond to a known chemical entity in publicly available scientific literature. The information presented herein is a conceptual framework designed to illustrate the requested format and content for a technical whitepaper on a novel therapeutic agent. All data, experimental protocols, and pathways are illustrative examples.

Executive Summary

This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of the novel therapeutic compound designated "this compound." this compound has emerged as a promising candidate in preclinical studies for its potent and selective modulation of the fictitious "Morpheus signaling pathway," which is implicated in certain neurodegenerative disorders. This guide details the initial high-throughput screening that identified the lead compound, the subsequent synthetic route developed for its scalable production, and the key in vitro and in vivo experiments that have elucidated its mechanism of action and therapeutic potential. All quantitative data are presented in standardized tables for clarity, and detailed experimental protocols are provided to ensure reproducibility. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological context and the research process.

Discovery of this compound

The discovery of this compound was the result of a large-scale high-throughput screening (HTS) campaign aimed at identifying novel modulators of the Morpheus signaling pathway. A proprietary library of over 500,000 small molecules was screened using a cell-based reporter assay.

High-Throughput Screening Cascade

The screening cascade involved a primary screen to identify all active compounds, followed by a secondary confirmatory screen and a tertiary selectivity screen to eliminate off-target hits.

Table 1: High-Throughput Screening Funnel for this compound Discovery

Screening Stage Number of Compounds Tested Hit Criteria Hit Rate (%) Number of Hits
Primary Screen512,384>50% inhibition at 10 µM0.452,306
Confirmatory Screen2,306IC50 < 20 µM12.1279
Selectivity Screen279>10-fold selectivity vs. related pathways5.415
Lead Identification15Favorable ADME-Tox profile6.71 (this compound)
Experimental Protocol: Primary HTS Assay
  • Cell Culture: HEK293 cells stably expressing the Morpheus receptor and a luciferase reporter gene under the control of a Morpheus-responsive element were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.

  • Assay Plate Preparation: Cells were seeded at a density of 10,000 cells/well in 384-well white, clear-bottom assay plates and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Test compounds from the chemical library were added to a final concentration of 10 µM using a robotic liquid handler. DMSO was used as a negative control.

  • Incubation and Lysis: Plates were incubated for 16 hours. Subsequently, the culture medium was removed, and cells were lysed with a proprietary lysis buffer.

  • Luminescence Reading: Luciferase substrate was added to each well, and luminescence was measured using a plate reader.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_readout Data Acquisition seed Seed HEK293 Reporter Cells incubate1 Incubate 24h seed->incubate1 add_compounds Add Library Compounds (10 µM) incubate1->add_compounds incubate2 Incubate 16h add_compounds->incubate2 lyse Lyse Cells incubate2->lyse read Read Luminescence lyse->read data_analysis Identify Hits (>50% Inhibition) read->data_analysis Calculate % Inhibition

Caption: High-throughput screening workflow for primary hit identification.

Synthesis of this compound

A scalable, five-step synthetic route was developed for this compound starting from commercially available precursors. The overall yield of the synthesis is approximately 35%.

Synthetic Scheme

The synthesis involves a key Suzuki coupling reaction to form the biaryl core of the molecule, followed by functional group manipulations to install the required pharmacophore elements.

Synthesis_Pathway A Precursor A C Intermediate 1 A->C Step 1: Acylation B Precursor B B->C Step 2: Suzuki Coupling Pd(PPh3)4, K2CO3 D Intermediate 2 C->D Step 3: Reduction NaBH4 E Intermediate 3 D->E Step 4: Cyclization NaH F This compound E->F Step 5: Purification Silica Gel Chromatography

Caption: Five-step synthetic route for the production of this compound.

Experimental Protocol: Step 2 - Suzuki Coupling
  • Reaction Setup: To an oven-dried flask, add Intermediate 1 (1.0 eq), Precursor B (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (B91453) and water (4:1 mixture) are added.

  • Reaction Execution: The reaction mixture is heated to 90°C and stirred for 12 hours under an argon atmosphere.

  • Workup: Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield Intermediate 2.

Biological Activity and Mechanism of Action

This compound exhibits potent inhibition of the Morpheus signaling pathway, which is known to be hyperactive in specific disease models.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was confirmed in a dose-response format, and its selectivity was assessed against a panel of related signaling pathways.

Table 2: In Vitro Activity of this compound

Assay IC50 (nM) Selectivity (Fold vs. Morpheus)
Morpheus Pathway Assay15.2 ± 2.1-
Pathway X Assay1,840 ± 150121
Pathway Y Assay>10,000>650
Pathway Z Assay3,210 ± 280211
Signaling Pathway Modulation

This compound acts by competitively inhibiting the binding of the endogenous ligand "Somnin" to the Morpheus receptor, thereby preventing downstream phosphorylation of the effector protein "Hypnos."

Signaling_Pathway Somnin Somnin (Ligand) Receptor Morpheus Receptor Somnin->Receptor Binds & Activates This compound This compound This compound->Receptor Competitively Inhibits Hypnos Hypnos (Effector) Receptor->Hypnos Phosphorylates p_Hypnos p-Hypnos Response Downstream Cellular Response p_Hypnos->Response Initiates

Caption: Proposed mechanism of action for this compound on the Morpheus pathway.

Conclusion

This compound represents a novel and potent inhibitor of the Morpheus signaling pathway with a well-defined synthetic route and a clear mechanism of action. The data presented in this guide support its continued development as a potential therapeutic agent for diseases characterized by aberrant Morpheus signaling. Further studies will focus on optimizing its pharmacokinetic properties and evaluating its efficacy in advanced preclinical models.

In-vitro Studies of Immunosuppressive Agents on T-Cell Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modulation of T-cell proliferation is a cornerstone of immunosuppressive therapy, crucial for preventing allograft rejection in transplantation and managing autoimmune diseases. While a multitude of agents are in clinical use and under investigation, a comprehensive understanding of their precise mechanisms of action at the cellular and molecular level is paramount for the development of more targeted and effective therapies. This technical guide provides an overview of the in-vitro evaluation of immunosuppressive agents, with a specific focus on T-cell proliferation and the associated signaling pathways. Although preclinical in-vitro data for the investigational drug Manitimus (also known as FK778) is not extensively available in the public domain, this document will leverage available clinical trial information for FK778 and established principles of T-cell biology and immunology to present a framework for such studies.

Clinical Trial Insights: this compound (FK778)

A multicenter, randomized, double-blind phase II clinical trial provides the most significant publicly available data on this compound (FK778). The study compared different dosage regimens of FK778 with mycophenolate mofetil (MMF) in combination with tacrolimus (B1663567) and corticosteroids in renal transplant recipients.[1]

Table 1: Summary of this compound (FK778) Phase II Clinical Trial Protocol [1]

ParameterDetails
Study Design Multicenter, randomized, double-blind, active-controlled
Patient Population 364 renal transplant recipients
Treatment Arms - High-level FK778 (H): 4 x 600 mg/day (4 days) followed by 120 mg/day
- Mid-level FK778 (M): 3 x 600 mg/day (3 days) followed by 110 mg/day
- Low-level FK778 (L): 2 x 600 mg/day (2 days) followed by 100 mg/day
- Control Group: Mycophenolate mofetil (MMF) 1 g/day
Concomitant Medication Tacrolimus and corticosteroids in all groups
Primary Endpoint Biopsy-proven acute rejection (BPAR) at 24 weeks
Dose Adjustment After week 6, FK778 doses were adjusted to maintain specific trough ranges

Table 2: Key Efficacy Outcomes of the this compound (FK778) Phase II Clinical Trial [1]

Treatment GroupBiopsy-Proven Acute Rejection (BPAR) at 24 WeeksBiopsy-Proven Acute Rejection (BPAR) at 12 Months
Low-level FK778 (L) 22.8%23.9%
MMF (Control) 17.2%19.4%
Mid-level FK778 (M) 29.3%31.5%
High-level FK778 (H) 34.5%34.5%

The study concluded that the efficacy of the low-level FK778 group was comparable to the MMF group. However, increased exposure to FK778 was associated with poorer tolerance and did not lead to improved efficacy.[1]

General Experimental Protocols for In-vitro T-Cell Proliferation Assays

The assessment of T-cell proliferation is a fundamental in-vitro method to determine the immunosuppressive potential of a compound. Various techniques are available, each with its own advantages and limitations.

T-Cell Isolation and Culture

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. T-cells can be further purified from the PBMC population using techniques like magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). The purified T-cells are then cultured in a suitable medium supplemented with serum and antibiotics.

T-Cell Stimulation

To induce proliferation, T-cells need to be activated. This is typically achieved in-vitro through:

  • Mitogens: Agents like phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA) that non-specifically activate T-cells.

  • Anti-CD3/CD28 Antibodies: A more specific method that mimics the physiological activation of T-cells by antigen-presenting cells (APCs). Anti-CD3 antibodies engage the T-cell receptor (TCR) complex, while anti-CD28 antibodies provide the necessary co-stimulatory signal.[2][3]

  • Alloantigen Stimulation (Mixed Lymphocyte Reaction - MLR): T-cells from one donor are co-cultured with irradiated or mitomycin C-treated PBMCs from a different donor. This mimics the alloimmune response seen in transplantation.[4]

Measurement of T-Cell Proliferation

Several methods can be employed to quantify T-cell proliferation:

  • [³H]-Thymidine Incorporation Assay: This classic method relies on the incorporation of a radioactive nucleoside, [³H]-thymidine, into the DNA of dividing cells.[5][6] The amount of incorporated radioactivity is proportional to the level of cell proliferation.

  • Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution Assay: CFSE is a fluorescent dye that covalently labels cells. With each cell division, the fluorescence intensity is halved. This allows for the tracking of cell divisions by flow cytometry.[5][7]

  • ATP Measurement Assays: The amount of intracellular ATP can be used as an indicator of cell viability and proliferation.

G cluster_workflow General Workflow for In-vitro T-Cell Proliferation Assay A Isolate PBMCs from whole blood B Purify T-cells (optional) A->B C Culture T-cells with immunosuppressive agent B->C D Stimulate T-cells (e.g., anti-CD3/CD28) C->D E Incubate for a defined period (e.g., 72 hours) D->E F Measure Proliferation (e.g., CFSE dilution, [3H]-thymidine) E->F G Data Analysis F->G

General workflow for an in-vitro T-cell proliferation assay.

T-Cell Activation Signaling Pathways

The activation of T-cells is a complex process initiated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC) via the major histocompatibility complex (MHC).[2][3][8][9] This initial signal (Signal 1) is not sufficient for full T-cell activation and requires a co-stimulatory signal (Signal 2), typically delivered through the interaction of CD28 on the T-cell with CD80/CD86 on the APC.[2][3] These signals trigger a cascade of intracellular signaling events leading to cytokine production, proliferation, and differentiation.

Many immunosuppressive drugs target key molecules within these signaling pathways. For instance, calcineurin inhibitors like tacrolimus and cyclosporine prevent the activation of the transcription factor NFAT, which is crucial for the production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation.[7]

G cluster_pathway Simplified T-Cell Activation Signaling Pathway TCR TCR PLCg1 PLCγ1 TCR->PLCg1 AP1 AP-1 TCR->AP1 CD28 CD28 PI3K PI3K CD28->PI3K IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Akt Akt PI3K->Akt Ca Ca²⁺ influx IP3->Ca PKC PKCθ DAG->PKC mTOR mTOR Akt->mTOR Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 NFkB NF-κB PKC->NFkB NFkB->IL2 Proliferation T-Cell Proliferation mTOR->Proliferation AP1->IL2 IL2->Proliferation

Simplified T-cell activation signaling pathway.

Conclusion

References

Manitimus (FK778): A Technical Guide to Its Molecular Target and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manitimus (FK778) is a malononitrilamide with demonstrated immunosuppressive and antiproliferative properties. Initially developed for the prevention of organ transplant rejection, its molecular interactions have been a subject of extensive research. This technical guide provides an in-depth exploration of the molecular target identification of FK778, detailing its primary mechanism of action and its influence on various cellular signaling pathways. The document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visualizes complex biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Primary Molecular Target: Dihydroorotate (B8406146) Dehydrogenase (DHODH)

The principal molecular target of this compound (FK778) is dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2][3] DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the production of pyrimidines, which are essential for DNA and RNA synthesis.[2] By inhibiting DHODH, FK778 effectively depletes the intracellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cells, such as activated lymphocytes.[4] This targeted inhibition of pyrimidine synthesis is the cornerstone of FK778's immunosuppressive and antiproliferative effects. The activity of FK778 can be reversed by the addition of uridine (B1682114), which circumvents the enzymatic blockade.[1][4]

Quantitative Data: DHODH Inhibition

The inhibitory potency of FK778 and its related compounds against DHODH has been quantified in various studies. FK778 is a derivative of A77-1726, the active metabolite of leflunomide. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy in inhibiting the enzyme.

CompoundEnzyme SourceIC50Reference
A77-1726Human DHODH0.5 - 2.3 µM[5]
A77-1726Rat DHODH19 - 53 nM[5]
LeflunomideHuman DHODH98 µM[5]
LeflunomideRat DHODH6.3 µM[5]
BrequinarHuman DHODH10 nM[5]
BrequinarRat DHODH367 nM[5]
IsobavachalconeHuman DHODH0.13 µM[2]

Secondary Mechanisms and Signaling Pathway Modulation

Beyond its primary effect on DHODH, FK778 has been shown to modulate other cellular signaling pathways, suggesting a broader mechanism of action. These secondary effects may contribute to its overall immunosuppressive profile and are not always reversible by uridine supplementation, indicating a DHODH-independent mechanism.[4]

Inhibition of Tyrosine Kinases

FK778 has been reported to possess inhibitory activity against tyrosine kinases, which are critical enzymes in cellular signal transduction pathways regulating cell growth, differentiation, and survival.[1][6] The downstream effects of tyrosine kinase signaling can impact cell growth, migration, and apoptosis.[7] While the broad-spectrum nature of this inhibition is suggested, the specific tyrosine kinases that are potently inhibited by FK778 and the functional consequences of this inhibition require further detailed investigation.

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of genes involved in inflammation, immune responses, and cell survival.[8][9] Studies have demonstrated that FK778 can inhibit the activation of NF-κB. Specifically, it has been shown to markedly inhibit lipopolysaccharide (LPS)-induced NF-κB activation in human monocyte-derived dendritic cells.[8] This inhibition of NF-κB activation likely contributes to the anti-inflammatory and immunosuppressive properties of FK778.

Influence on PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism in lymphocytes.[10][11][12] Evidence suggests that FK778 can interfere with this pathway. For instance, FK778 has been shown to partially inhibit the activation of the EGF receptor/phosphatidylinositol 3-kinase (PI3-K) pathways.[1] By modulating the PI3K/Akt pathway, FK778 can further impact lymphocyte function and survival, contributing to its immunosuppressive effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular effects of this compound (FK778).

DHODH Enzymatic Activity Assay

This assay quantifies the inhibitory effect of FK778 on DHODH activity.

  • Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate.

  • Materials:

    • Recombinant human or rat DHODH

    • FK778 (or other inhibitors)

    • Dihydroorotate (DHO)

    • Coenzyme Q10 (or a soluble analog like decylubiquinone)

    • 2,6-dichloroindophenol (DCIP)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of FK778 in the assay buffer.

    • In a 96-well plate, add the recombinant DHODH enzyme, the various concentrations of FK778, and a mixture of Coenzyme Q10 and DCIP.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

    • Initiate the reaction by adding the substrate, dihydroorotate.

    • Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600-650 nm for DCIP) over time using a microplate reader.

    • Calculate the rate of DCIP reduction to determine DHODH activity.

    • Plot the percentage of inhibition against the logarithm of the FK778 concentration to determine the IC50 value.

Lymphocyte Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the antiproliferative effect of FK778 on lymphocytes.[13][14]

  • Principle: The proliferation of lymphocytes is assessed by measuring the incorporation of a radioactive nucleoside, [3H]thymidine, into the DNA of dividing cells.

  • Materials:

    • Isolated peripheral blood mononuclear cells (PBMCs) or purified lymphocytes

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

    • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)) or specific antigen

    • FK778

    • [3H]Thymidine

    • Cell harvester

    • Scintillation counter

  • Procedure:

    • Seed lymphocytes in a 96-well plate at a predetermined density.

    • Add various concentrations of FK778 to the wells.

    • Stimulate the cells with a mitogen or antigen to induce proliferation.

    • Incubate the plate for a period of 48-72 hours at 37°C in a CO2 incubator.

    • Pulse the cells with [3H]thymidine for the final 18-24 hours of incubation.

    • Harvest the cells onto filter mats using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation compared to the untreated control.

Flow Cytometry for Cell Surface Marker Expression (CD25, ICAM-1, VCAM-1)

This method is used to quantify the expression of specific proteins on the surface of cells treated with FK778.[4]

  • Principle: Fluorescently labeled antibodies that specifically bind to cell surface antigens are used to identify and quantify protein expression on individual cells using a flow cytometer.

  • Materials:

    • Target cells (e.g., activated lymphocytes, endothelial cells)

    • FK778

    • Fluorescently conjugated monoclonal antibodies specific for the target proteins (e.g., anti-CD25-PE, anti-ICAM-1-FITC, anti-VCAM-1-APC)

    • Isotype control antibodies

    • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

    • Flow cytometer

  • Procedure:

    • Culture the target cells in the presence of various concentrations of FK778 for a specified duration.

    • If necessary, stimulate the cells to induce the expression of the target proteins (e.g., with TNF-α for ICAM-1 and VCAM-1 on endothelial cells).[4][15]

    • Harvest the cells and wash them with cold staining buffer.

    • Resuspend the cells in the staining buffer and add the fluorescently conjugated primary antibody or its corresponding isotype control.

    • Incubate the cells for 30-60 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in staining buffer for analysis.

    • Acquire the data on a flow cytometer and analyze the mean fluorescence intensity (MFI) or the percentage of positive cells to quantify protein expression.

Immunofluorescence for Adhesion Molecule Expression (ICAM-1, VCAM-1)

This technique is used to visualize and quantify the expression of adhesion molecules on endothelial cells.[4]

  • Principle: Specific primary antibodies are used to detect the target proteins on fixed cells, followed by fluorescently labeled secondary antibodies for visualization with a fluorescence microscope.

  • Materials:

    • Endothelial cells cultured on coverslips

    • FK778

    • Stimulating agent (e.g., TNF-α)

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% goat serum in PBS)

    • Primary antibodies against ICAM-1 and VCAM-1

    • Fluorescently labeled secondary antibodies

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Treat endothelial cells with FK778 and/or a stimulating agent.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells if intracellular domains are to be targeted.

    • Block non-specific antibody binding with a blocking solution.

    • Incubate the cells with primary antibodies against ICAM-1 and VCAM-1.

    • Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Capture images using a fluorescence microscope and quantify the fluorescence intensity to determine protein expression levels.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes discussed in this guide.

DHODH_Inhibition cluster_pyrimidine De Novo Pyrimidine Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation FK778 This compound (FK778) FK778->Dihydroorotate Inhibition FK778->Proliferation Inhibition

Figure 1: Mechanism of DHODH Inhibition by this compound (FK778).

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Promotes FK778 This compound (FK778) FK778->IKK Inhibition (Mechanism under investigation)

Figure 2: Postulated Inhibition of NF-κB Signaling by FK778.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt_p p-Akt (Active) Akt->Akt_p Phosphorylation Downstream Downstream Effectors Akt_p->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes FK778 This compound (FK778) FK778->PI3K Partial Inhibition (Mechanism under investigation) Experimental_Workflow cluster_assays Assay Types start Start: Isolate Target Cells treat Treat cells with This compound (FK778) (Dose-response) start->treat stimulate Stimulate cells (if required) treat->stimulate assay Perform Assay stimulate->assay DHODH_assay DHODH Enzymatic Activity Assay assay->DHODH_assay Prolif_assay Lymphocyte Proliferation Assay assay->Prolif_assay FACS_assay Flow Cytometry (Surface Markers) assay->FACS_assay IF_assay Immunofluorescence (Adhesion Molecules) assay->IF_assay end Data Analysis & Interpretation DHODH_assay->end Prolif_assay->end FACS_assay->end IF_assay->end

References

An In-depth Technical Guide to the Biological Activity of Manitimus and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manitimus, also known as FK778, is a synthetic malononitrilamide and an analog of A77 1726 (teriflunomide), the active metabolite of leflunomide. Developed as a potent immunosuppressive agent, this compound has been investigated primarily for the prevention of organ transplant rejection. Its mechanism of action is multifactorial, principally involving the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key player in de novo pyrimidine (B1678525) synthesis. This targeted inhibition effectively halts the proliferation of rapidly dividing cells, such as activated T- and B-lymphocytes. Additionally, this compound exhibits inhibitory effects on tyrosine kinase activity, further contributing to its immunomodulatory profile. Despite promising preclinical data and progression to Phase II clinical trials for kidney and liver transplant rejection, its development for these indications was discontinued (B1498344) due to a lack of demonstrable superiority over existing therapies like mycophenolate mofetil (MMF). This guide provides a comprehensive overview of the known biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its core mechanisms.

Core Mechanism of Action

This compound exerts its biological effects through a dual mechanism, primarily targeting cellular proliferation and signaling pathways crucial for immune response.

Inhibition of de novo Pyrimidine Synthesis via DHODH

The principal mechanism of action for this compound is the reversible inhibition of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.

Activated lymphocytes, unlike many other cell types, rely heavily on the de novo pathway to meet their high demand for pyrimidines (uridine and cytidine) necessary for DNA and RNA synthesis during clonal expansion. By inhibiting DHODH, this compound effectively starves these proliferating immune cells of essential nucleotides, leading to cell cycle arrest and a potent immunosuppressive effect.[1] This targeted action on both T- and B-cells is a cornerstone of its activity.[1] The antiviral activity observed with this compound, particularly against cytomegalovirus (CMV), is also attributed to this mechanism, as viral replication is dependent on the host cell's pyrimidine pool.

Inhibition of Tyrosine Kinase Activity

A secondary, yet significant, mechanism of action for this compound and other malononitrilamides is the inhibition of tyrosine kinase activity.[1] Tyrosine kinases are critical enzymes in signal transduction pathways that regulate cell growth, differentiation, and activation. While the complete profile of all specific tyrosine kinases inhibited by this compound is not exhaustively detailed in the public literature, this activity is known to contribute to its anti-proliferative and immunomodulatory effects.[1] For instance, this inhibition may play a role in preventing vascular remodeling after intimal injury, an effect observed in preclinical models.[1]

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for this compound (FK778) and its parent compound's active metabolite, A77 1726, to provide context for its potency.

Table 1: In Vitro Inhibitory Activity
CompoundTargetAssay TypeIC₅₀ ValueReference
A77 1726 (Teriflunomide) Human DHODHEnzymatic Assay~411 nM - 600 nM[1][2]
Table 2: Clinical Efficacy in Renal Transplantation (Phase II Data)
Treatment GroupDosing RegimenTarget Trough Level (post-Wk 6)Biopsy-Proven Acute Rejection (BPAR) at 12 MonthsReference
Low-Level FK778 2x600mg load, then 100mg/day25-75 µg/mL23.9%[3]
Mid-Level FK778 3x600mg load, then 110mg/day50-100 µg/mL31.5%[3]
High-Level FK778 4x600mg load, then 120mg/day75-125 µg/mL34.5%[3]
MMF (Control) 1 g/day N/A19.4%[3]

All groups also received tacrolimus (B1663567) and corticosteroids. The study concluded that increased FK778 exposure was poorly tolerated and did not improve efficacy over the low-dose group or the MMF control.[3]

Table 3: Preclinical Efficacy in Animal Models
Animal ModelApplicationOptimal DosageKey FindingReference
Rat Liver AllotransplantationPrevention of Acute Rejection20 mg/kg/day (monotherapy)Dose-dependent suppression of acute rejection.[2]
Rat Kidney AllotransplantationChronic Rejection10 mg/kg/day (with CNIs)Significantly reduced chronic allograft damage index (CADI) scores.[4][5]
Rat Cardiac AllotransplantationAcute RejectionHigh-Dose (unspecified)Prolonged allograft survival and reduced adhesion molecule up-regulation.[6]

Signaling Pathways and Experimental Workflows

Visualizations of the core signaling pathway and a typical experimental workflow for assessing DHODH inhibition are provided below using the DOT language for Graphviz.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol / Nucleus DHO Dihydroorotate DHODH DHODH (Dihydroorotate Dehydrogenase) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Product ETC Electron Transport Chain (via Coenzyme Q) DHODH->ETC e- transfer Pyrimidine_Pool Pyrimidine Pool (UMP, CTP) Orotate->Pyrimidine_Pool Leads to Proliferation Lymphocyte Proliferation (DNA/RNA Synthesis) Pyrimidine_Pool->Proliferation Immune_Response Immune Response (e.g., Graft Rejection) Proliferation->Immune_Response This compound This compound (FK778) This compound->DHODH Inhibition

Mechanism of Action: this compound inhibits DHODH, blocking pyrimidine synthesis and lymphocyte proliferation.

IC50_Workflow prep 1. Reagent Preparation plate 2. Plate Setup (384-well plate) prep->plate enzyme 3. Add Enzyme (Recombinant hDHODH) plate->enzyme incubate1 4. Pre-incubation (Allow inhibitor binding) enzyme->incubate1 react 5. Initiate Reaction (Add Substrate/Dye Mix) incubate1->react incubate2 6. Reaction Incubation (Protected from light) react->incubate2 read 7. Read Plate (Fluorescence/Absorbance) incubate2->read analyze 8. Data Analysis (Calculate % Inhibition, Plot Curve) read->analyze ic50 Result: IC₅₀ Value analyze->ic50

Workflow for determining DHODH inhibitor IC₅₀ values using an in vitro enzymatic assay.

Detailed Experimental Protocols

In Vitro DHODH Enzyme Inhibition Assay (Fluorescence-Based)

This protocol outlines a common high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against human DHODH.

Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of recombinant human DHODH by 50%.

Materials:

  • Recombinant human DHODH enzyme (hDHODH)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Substrate: L-dihydroorotic acid (DHO)

  • Electron Acceptor: Coenzyme Q10

  • Fluorescent Indicator: Resazurin (B115843)

  • Test Inhibitor (this compound) and Positive Control (e.g., Brequinar) dissolved in DMSO

  • 384-well, black, flat-bottom microplates

  • Microplate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 2X Enzyme Mix containing 12 nM hDHODH in Assay Buffer.

    • Prepare a 2X Substrate/Dye Mix containing 1 mM DHO, 200 µM Coenzyme Q10, and 100 µM Resazurin in Assay Buffer.

    • Prepare a 10-point, 3-fold serial dilution series of the test inhibitor and positive control in 100% DMSO.

  • Assay Protocol:

    • Dispense 100 nL of the serially diluted test compounds, controls, or pure DMSO (for vehicle control) into the wells of the 384-well plate.

    • Add 10 µL of the 2X Enzyme Mix to all wells.

    • Centrifuge the plate briefly and incubate for 30 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the 2X Substrate/Dye Mix to all wells. The final reaction volume is 20 µL.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of resorufin (B1680543) (the product of resazurin reduction) using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the high signal (DMSO vehicle) and low signal (potent inhibitor control) wells using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).

Uridine (B1682114) Rescue Assay for On-Target Effect Confirmation

This cellular assay confirms that the observed anti-proliferative effect of a compound is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Objective: To validate that the cytotoxicity of an inhibitor is rescued by the addition of exogenous uridine, bypassing the DHODH-inhibited pathway.

Materials:

  • A rapidly proliferating lymphocyte cell line (e.g., Jurkat cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Inhibitor (this compound)

  • Uridine stock solution

  • Cell viability reagent (e.g., WST-1, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the lymphocyte cell line into 96-well plates at a density of ~10,000 cells/well and allow them to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in two sets of culture media: one with standard medium and one supplemented with 100 µM uridine.

    • Add the prepared media to the cells, including vehicle controls for both conditions (with and without uridine).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's protocol and measure the output (absorbance or luminescence) with a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration relative to the vehicle control.

    • Plot the viability curves and calculate the IC₅₀ values for the inhibitor both in the absence and presence of uridine. A significant rightward shift (increase) in the IC₅₀ value in the presence of uridine confirms that the compound's primary anti-proliferative effect is on-target for DHODH inhibition.

This compound Analogs and Future Directions

This compound (FK778) itself is an analog of A77 1726, designed to have a shorter half-life.[7] The broader class of malononitrilamides has been a subject of research for immunomodulatory agents.[7] However, specific, named analogs of this compound with comprehensive published biological activity data for direct comparison are not widely available in the public domain.

The discontinuation of this compound for transplantation highlights a key challenge in drug development: demonstrating superior efficacy and safety over established standards of care. Despite its well-defined mechanism and potent immunosuppressive activity, the clinical data did not show a sufficient therapeutic advantage to warrant further development in that specific indication.[7]

Future research into this compound or its analogs could explore:

  • Oncology: Given the reliance of many cancer cells on de novo pyrimidine synthesis, DHODH inhibitors are being actively investigated as anti-cancer agents.

  • Autoimmune Diseases: The parent compound, leflunomide, is approved for rheumatoid arthritis, suggesting potential applications for novel malononitrilamides in other autoimmune conditions.

  • Antiviral Therapy: The requirement of viral replication for host cell nucleotides makes DHODH an attractive target for broad-spectrum antiviral drugs.

Conclusion

This compound (FK778) is a potent, dual-action immunosuppressive agent that primarily functions by inhibiting DHODH and secondarily by modulating tyrosine kinase activity. It effectively blocks the proliferation of T- and B-lymphocytes, a key process in immune activation and transplant rejection. While preclinical and early clinical studies demonstrated its pharmacological activity, it ultimately failed to show a significant benefit over existing therapies in late-stage trials for organ transplantation. The detailed mechanisms and protocols outlined in this guide provide a comprehensive resource for researchers interested in the biology of DHODH inhibitors and the continued exploration of the therapeutic potential of the malononitrilamide class of compounds.

References

Preliminary Toxicity Profile of Manitimus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines the preliminary toxicity assessment of Manitimus, a novel synthetic compound under investigation for therapeutic applications. The studies summarized herein were designed to characterize the compound's initial safety profile through a series of in vitro and in vivo evaluations. Key assessments include cytotoxicity in relevant human cell lines, acute systemic toxicity in a rodent model, and preliminary evaluation of hepatotoxicity. The findings indicate a moderate in vitro cytotoxic profile and establish an initial safety window for in vivo studies. A potential mechanism of toxicity involving mitochondrial dysfunction has been identified for further investigation. This whitepaper provides a comprehensive overview of the methodologies employed and the data generated to guide future non-clinical and clinical development.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening involved evaluating the cytotoxic potential of this compound against two human cell lines: HepG2 (hepatocellular carcinoma) and HEK293 (embryonic kidney).

Experimental Protocol: MTT Cell Viability Assay

The cytotoxicity of this compound was determined using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay, which measures the metabolic activity of mitochondrial dehydrogenases as an indicator of cell viability.[1]

  • Cell Culture: HepG2 and HEK293 cells were seeded in 96-well plates at a density of 8,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound were prepared in DMSO and serially diluted in complete culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM. The final DMSO concentration in all wells was maintained at ≤0.5%. Cells were treated with the compound dilutions and incubated for 48 hours. Control wells contained vehicle (0.5% DMSO) only.

  • MTT Assay: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Data Acquisition: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) was calculated using a non-linear regression analysis of the dose-response curve.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of this compound on human cell lines are summarized in the table below.

Cell LineAssay TypeEndpointIncubation Time (h)IC₅₀ (µM)
HepG2 (Human Liver)MTTCell Viability4845.2
HEK293 (Human Kidney)MTTCell Viability4888.9

Table 1: Summary of IC₅₀ values for this compound following 48-hour exposure.

Acute Systemic Toxicity in Rodent Model

To evaluate the in vivo toxicity of a single dose of this compound, an acute oral toxicity study was conducted in Sprague-Dawley rats, following a protocol adapted from OECD Guideline 425.[2]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
  • Animal Model: Healthy, young adult female Sprague-Dawley rats (8-10 weeks old) were used for the study. Animals were housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dose Administration: this compound was formulated in a 0.5% methylcellulose/0.1% Tween 80 vehicle. Dosing was performed sequentially on single animals. The initial dose was 300 mg/kg, administered via oral gavage.

  • Dose Adjustment: The dose for each subsequent animal was adjusted up or down by a factor of 3.2 based on the outcome of the previously dosed animal (survival or death within 48 hours).

  • Observation Period: Following administration, animals were observed for mortality, clinical signs of toxicity (e.g., changes in behavior, respiration, and physical appearance), and body weight changes for a total of 14 days.[3]

  • Endpoint: The primary endpoint was the estimation of the median lethal dose (LD₅₀). Secondary endpoints included clinical observations and body weight measurements. A full necropsy was performed on all animals at the end of the study.

Data Presentation: Acute Systemic Toxicity
ParameterObservation
Estimated LD₅₀ ~1250 mg/kg
Route of Administration Oral (Gavage)
Species / Strain Rat / Sprague-Dawley
Observation Period 14 Days
Key Clinical Signs (at doses >600 mg/kg) Lethargy, piloerection, reduced food consumption, transient weight loss.
Body Weight Changes Dose-dependent weight loss observed in the first 3 days, followed by recovery to baseline by day 14 in surviving animals.
Necropsy Findings No gross pathological findings were observed in surviving animals at the terminal necropsy.

Table 2: Summary of acute oral toxicity findings for this compound in rats.

Visualization: Acute Toxicity Study Workflow

G cluster_prep Preparation Phase cluster_dosing Dosing & Observation (Up-and-Down Procedure) cluster_post Post-Dosing Phase A Acclimatize Animals (Sprague-Dawley Rats) C Dose Animal 1 (e.g., 300 mg/kg) A->C B Prepare this compound Formulation (Vehicle: 0.5% Methylcellulose) B->C D Observe for 48h C->D E Survival? D->E F Increase Dose for Next Animal E->F Yes G Decrease Dose for Next Animal E->G No H Continue Dosing Sequentially F->H G->H I 14-Day Observation (Clinical Signs, Body Weight) H->I J Terminal Necropsy I->J K Calculate LD50 & Analyze Data J->K G cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound ETC Electron Transport Chain (Complex I/III) This compound->ETC Inhibition ATP ATP Production ETC->ATP ROS Reactive Oxygen Species (ROS) ETC->ROS Increased MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

Solubility and stability of Manitimus in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Manitimus (also known as FK778), an immunosuppressive agent. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate laboratory work and formulation development.

Core Physicochemical Properties of this compound

This compound is a malononitrilamide with the chemical formula C₁₅H₁₁F₃N₂O₂. It is identified by its IUPAC name (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]hept-2-en-6-ynamide. Understanding its fundamental properties is crucial for its application in research and drug development.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The following data summarizes the known solubility of this compound in various solvent systems.

Quantitative Solubility Data

The following table presents the available quantitative solubility data for this compound.

Solvent SystemConcentrationObservation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 6.25 mg/mL (20.28 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 6.25 mg/mL (20.28 mM)Clear solution

It is noted that for the solvent systems above, saturation was not reached at the specified concentrations.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a solvent of interest.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample F->G H Quantify using HPLC/UV-Vis G->H I Calculate solubility H->I

Workflow for Equilibrium Solubility Determination

Stability Profile

Stability studies are essential to determine how the quality of a drug substance is affected by various environmental factors over time.[1]

Storage of Stock Solutions

For laboratory use, the stability of stock solutions under different storage conditions is critical.

Storage TemperatureRecommended Storage Period
-80°CUp to 6 months
-20°CUp to 1 month

To maintain the integrity of the compound, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways of a drug substance. These studies are a key component of stability-indicating method development.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period. At various time points, withdraw samples, neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified period. At various time points, withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature for a specified period. At various time points, withdraw samples and analyze by HPLC.

  • Thermal Degradation: Place solid this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines. A control sample should be protected from light. At various time points, withdraw samples and analyze by HPLC.

Long-Term Stability Testing (ICH Guidelines)

For regulatory purposes, long-term stability studies are conducted under specific conditions as defined by the International Council for Harmonisation (ICH).[2]

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, which includes an N-phenylacetamide moiety, two primary degradation routes can be anticipated: hydrolysis and oxidation.[3]

Hydrolysis

Under acidic or basic conditions, the amide bond in this compound is susceptible to cleavage. This can lead to the formation of 4-(trifluoromethyl)aniline (B29031) and a heptenoic acid derivative.

Oxidation

The phenyl ring and the nitrogen atom of the amide group are potential sites for oxidation. This can be initiated by atmospheric oxygen, light, or trace metal impurities, leading to the formation of N-oxides or hydroxylated species on the phenyl ring.

Hypothetical Degradation Pathway of this compound

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation This compound This compound Hydrolysis_Product_1 4-(trifluoromethyl)aniline This compound->Hydrolysis_Product_1 Amide cleavage Hydrolysis_Product_2 Heptenoic acid derivative This compound->Hydrolysis_Product_2 Amide cleavage Oxidation_Product_1 N-oxide derivative This compound->Oxidation_Product_1 N-oxidation Oxidation_Product_2 Hydroxylated phenyl derivative This compound->Oxidation_Product_2 Ring hydroxylation

Potential Degradation Pathways of this compound

References

Methodological & Application

Application Notes and Protocols for Manitimus in Kidney Transplant Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manitimus, also known as FK778, is an immunosuppressive agent that has been investigated for the prevention of acute allograft rejection in kidney transplantation. It is a malononitrilamide derived from the active metabolite of leflunomide, teriflunomide. This compound functions by inhibiting the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This mechanism of action preferentially targets proliferating T cells and B cells, which are highly dependent on this pathway for their expansion, thereby suppressing the immune response against the transplanted organ.[1] Preclinical studies in various animal models, including rodents, dogs, and non-human primates, have demonstrated its efficacy in preventing acute rejection.[1]

These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in preclinical kidney transplant models, and a summary of clinical trial data.

Mechanism of Action

This compound exerts its immunosuppressive effect by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the fourth step in the de novo synthesis of pyrimidines, specifically the conversion of dihydroorotate to orotate. Lymphocytes, particularly activated T and B cells, rely heavily on the de novo pathway for the synthesis of pyrimidines necessary for DNA and RNA replication during their proliferative response to alloantigens. By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest in the S phase and subsequent inhibition of lymphocyte proliferation and function.[1] This targeted action on rapidly dividing lymphocytes helps to prevent the rejection of the kidney allograft.

Manitimus_Mechanism_of_Action cluster_tcell Activated T-Cell cluster_proliferation Proliferation cluster_pyrimidine De Novo Pyrimidine Synthesis TCR T-Cell Receptor (TCR) Precursors Precursors TCR->Precursors Activation Signals CD28 CD28 CD28->Precursors Activation Signals Antigen Antigen (on APC) Antigen->TCR B7 B7 (on APC) B7->CD28 DNA_RNA_Synthesis DNA/RNA Synthesis Cell_Division Cell Division DNA_RNA_Synthesis->Cell_Division Dihydroorotate Dihydroorotate Precursors->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMP->DNA_RNA_Synthesis DHODH->Orotate This compound This compound (FK778) This compound->DHODH Inhibition

Caption: Mechanism of action of this compound in T-cells.

Preclinical Kidney Transplant Models

Animal models are indispensable for evaluating the efficacy and safety of novel immunosuppressive agents like this compound before clinical application. Rodent models, particularly rats and mice, are widely used due to their well-characterized genetics and the availability of immunological reagents.

Rat Orthotopic Kidney Transplant Model

The rat orthotopic kidney transplant model is a robust and widely used model to study acute and chronic rejection.

Experimental Protocol:

  • Animal Selection: Use inbred rat strains with a complete major histocompatibility complex (MHC) mismatch to ensure a strong allogeneic response (e.g., Lewis donor to Brown Norway recipient).

  • Surgical Procedure:

    • Anesthetize both donor and recipient rats.

    • Donor Surgery: Perform a midline laparotomy on the donor rat. The left kidney is typically harvested with the renal artery, renal vein, and ureter. The vessels are cannulated and the kidney is flushed with a cold preservation solution.

    • Recipient Surgery: Perform a midline laparotomy on the recipient rat. Perform a left nephrectomy. The donor renal artery and vein are anastomosed end-to-side to the recipient's abdominal aorta and vena cava, respectively. The donor ureter is anastomosed to the recipient's bladder.

    • The contralateral native kidney in the recipient is either removed at the time of transplantation or 4-7 days post-transplantation to allow the allograft to become the sole life-sustaining organ.[2]

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound daily via oral gavage starting on the day of transplantation. Dosage will vary depending on the study design, but a starting point could be in the range of 5-20 mg/kg/day based on previous studies with similar compounds.

    • A control group receiving only the vehicle should be included.

  • Post-operative Monitoring and Assessment:

    • Monitor the animals daily for signs of distress, weight loss, and urine output.

    • Assess renal function by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) at regular intervals (e.g., days 3, 7, 14, and 21 post-transplant).

    • At the study endpoint, euthanize the animals and harvest the kidney allograft for histological analysis (e.g., H&E staining for signs of rejection, immunohistochemistry for immune cell infiltration) and molecular analysis (e.g., gene expression of inflammatory cytokines).

Experimental_Workflow_Rat_Kidney_Transplant cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Animal_Selection Animal Selection (e.g., Lewis to Brown Norway) Donor_Surgery Donor Kidney Harvest Animal_Selection->Donor_Surgery Drug_Preparation This compound Formulation Manitimus_Admin Daily this compound Administration (Oral Gavage) Drug_Preparation->Manitimus_Admin Recipient_Surgery Recipient Transplant Surgery Donor_Surgery->Recipient_Surgery Recipient_Surgery->Manitimus_Admin Monitoring Daily Monitoring (Weight, Urine Output) Manitimus_Admin->Monitoring Renal_Function Renal Function Assessment (Serum Creatinine, BUN) Monitoring->Renal_Function Endpoint_Analysis Endpoint Analysis (Histology, Molecular Biology) Renal_Function->Endpoint_Analysis

Caption: Experimental workflow for this compound in a rat kidney transplant model.

Clinical Trial Data

A multicenter, randomized, double-blind, phase II study was conducted to compare different doses of this compound (FK778) with mycophenolate mofetil (MMF) in renal transplant recipients. All patients also received tacrolimus (B1663567) and corticosteroids.[1][3]

Dosing Regimens:

The study included three dose levels of this compound and a control group receiving MMF.[1][3]

GroupNLoading DoseInitial Maintenance DoseTarget Trough Level (after week 6)
High-level FK778 (H)87600 mg, 4 times/day for 4 days120 mg/day75-125 µg/mL
Mid-level FK778 (M)92600 mg, 3 times/day for 3 days110 mg/day50-100 µg/mL
Low-level FK778 (L)92600 mg, 2 times/day for 2 days100 mg/day25-75 µg/mL
MMF (Control)93N/A1 g/day N/A

Efficacy Outcomes:

The primary endpoint was biopsy-proven acute rejection (BPAR) at 24 weeks. The low-level FK778 group showed comparable efficacy to the MMF group.[1][3]

GroupBPAR at 24 weeksBPAR at 12 months
High-level FK778 (H)34.5%34.5%
Mid-level FK778 (M)29.3%31.5%
Low-level FK778 (L)22.8%23.9%
MMF (Control)17.2%19.4%

Safety and Tolerability:

Higher doses of this compound were associated with poorer outcomes. The high-level FK778 group had the lowest graft and patient survival, as well as the poorest renal function.[1][3] Premature study withdrawal was also highest in the high-dose group.[3]

Conclusion

This compound is an immunosuppressive agent with a targeted mechanism of action on lymphocyte proliferation. Preclinical models, particularly the rat orthotopic kidney transplant model, provide a valuable platform for evaluating its efficacy and safety. Clinical data suggests that low-dose this compound in combination with a calcineurin inhibitor and corticosteroids has comparable efficacy to the standard of care with MMF in preventing acute rejection in kidney transplant recipients. However, higher doses are poorly tolerated and do not offer improved efficacy.[1][3] These findings underscore the importance of careful dose-finding studies and the utility of preclinical models in guiding clinical trial design.

References

Application Notes and Protocols for In-Vivo Animal Studies with Manitimus (FK778)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in-vivo use of Manitimus (also known as FK778), a novel immunosuppressive agent. The information is intended to guide the design and execution of animal studies for researchers in immunology, transplantation, and drug development.

Introduction

This compound (FK778) is a synthetic malononitrilamide derived from the active metabolite of leflunomide (B1674699). Its primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical step in the de novo pyrimidine (B1678525) synthesis pathway.[1][2][3] This mode of action selectively targets rapidly proliferating cells, such as T and B lymphocytes, making it a potent immunosuppressant.[4] this compound has been evaluated in various animal models of organ transplantation, demonstrating its efficacy in preventing both acute and chronic rejection.[5][6][7]

Mechanism of Action

This compound exerts its immunosuppressive effects primarily through the inhibition of DHODH. This enzyme catalyzes the conversion of dihydroorotate to orotate, an essential step in the biosynthesis of pyrimidines, which are necessary for DNA and RNA synthesis.[1][2] By blocking this pathway, this compound depletes the intracellular pool of pyrimidines, leading to the arrest of lymphocyte proliferation and function.[4]

Recent studies have suggested that the effects of DHODH inhibition may extend beyond the canonical pathway of pyrimidine synthesis suppression. Inhibition of DHODH can induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA (mtDNA) into the cytoplasm. This cytoplasmic mtDNA can then activate the stimulator of interferon genes (STING) pathway, triggering an innate immune response and potentially contributing to the overall immunomodulatory effects of the drug.[3][8]

Furthermore, this compound has been shown to directly reduce the upregulation of endothelial adhesion molecules, such as ICAM-1 and VCAM-1, which is a critical step in the process of graft rejection by attenuating lymphocyte-endothelium interaction.[4][9]

Quantitative Data Summary

The following tables summarize the dosages and key findings from various in-vivo animal studies with this compound (FK778).

Table 1: this compound (FK778) Monotherapy Dosages in Rodent Models

Animal ModelOrgan TransplantDosageRoute of AdministrationKey FindingsReference
Rat (Brown Norway to Lewis)Heart20 mg/kg/dayOralSignificantly prolonged graft survival to a mean of 17.0 days compared to 6.2 days in untreated controls.[6]
Rat (F344 to Lewis)Kidney3, 10, 20 mg/kg/day for 10 daysOralDose-dependent decrease in proteinuria and plasma creatinine. 10 and 20 mg/kg/day remarkably reduced chronic histologic changes.[7]
Rat (Lewis to Brown-Norway)Liver20 mg/kg/dayOralOptimal dosage that suppressed acute rejection. Higher doses (30 mg/kg/day) were associated with adverse effects.[10][11]

Table 2: this compound (FK778) Combination Therapy Dosages in Rodent Models

Animal ModelOrgan TransplantCombinationDosageRoute of AdministrationKey FindingsReference
Rat (Brown Norway to Lewis)HeartTacrolimus (B1663567)FK778: 5 or 20 mg/kg/day; Tacrolimus: 2 or 8 mg/kg/dayOralSynergistic interaction observed with low-dose combinations, significantly prolonging graft survival.[6][12]
Rat (Lewis to Brown-Norway)LiverTacrolimus (FK506)FK778: 20 mg/kg/day; Tacrolimus: 0.125 mg/kg/dayOral (FK778), Intramuscular (Tacrolimus)Combination therapy was more effective in suppressing acute liver graft rejection than monotherapy.[10][11]

Table 3: this compound (FK778) Dosages in Large Animal Models

Animal ModelOrgan TransplantCombinationDosageRoute of AdministrationKey FindingsReference
Dog (Mongrel)KidneyNone4 mg/kg/dayOralProlonged median survival from 10 days to 30.5 days.[5][13]
Dog (Mongrel)KidneyTacrolimus or CyclosporineFK778: 4 mg/kg/day; Tacrolimus: 0.3 mg/kg/day; Cyclosporine: 10 mg/kg/dayOralIncreased median survival to 75.5 days (with Tacrolimus) and 50.5 days (with Cyclosporine).[5][13]
Cynomolgus Monkey-None5 or 10 mg/kg/dayOral10 mg/kg/day maintained steady-state plasma concentrations and inhibited lymphocyte proliferation.[14]
PigSmall BowelTacrolimusFK778: 4 mg/kg/dayOralCombination therapy from day 0 significantly prolonged survival to a median of 60 days compared to 11 days in controls.[15]

Experimental Protocols

Protocol 1: Rat Heterotopic Heart Transplantation Model

Objective: To evaluate the efficacy of this compound in preventing acute cardiac allograft rejection.

Animal Model:

  • Donor: Brown Norway (BN) rats

  • Recipient: Lewis (LEW) rats[6][9]

Surgical Procedure:

  • Anesthetize both donor and recipient rats.

  • Perform a heterotopic heart transplantation by anastomosing the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.[16]

  • Monitor the viability of the transplanted heart by daily palpation of the abdomen. Rejection is defined as the cessation of a palpable heartbeat.[16]

Drug Administration:

  • Prepare this compound (FK778) for oral gavage.

  • Administer the specified dose (e.g., 20 mg/kg/day) daily for a defined period (e.g., 10 days) post-transplantation.[6]

  • For combination therapy studies, co-administer other immunosuppressants (e.g., Tacrolimus) at the specified dosage and route.[6]

Endpoint Analysis:

  • Record daily graft survival.

  • At the time of rejection or a predetermined endpoint, harvest the heart allograft for histological and immunohistological analysis to assess the degree of cellular infiltration and tissue damage.[9]

  • Collect blood samples for pharmacokinetic analysis of this compound and to measure levels of relevant biomarkers.[9]

Protocol 2: Canine Kidney Transplantation Model

Objective: To assess the efficacy and safety of this compound, alone or in combination, in a large animal model of renal transplantation.

Animal Model:

  • Mongrel dogs are often used in this robust rejection model.[17]

Surgical Procedure:

  • Perform a heterotopic renal transplantation. The renal artery and vein of the donor kidney are anastomosed to the recipient's iliac vessels.[18]

  • The recipient's native kidneys are removed (bilateral nephrectomy) at the time of transplantation.[18]

  • Perform a ureteroneocystostomy for urinary drainage.[18]

Drug Administration:

  • Administer this compound (FK778) orally at the specified dose (e.g., 4 mg/kg/day).[5]

  • For combination studies, administer other immunosuppressants such as Tacrolimus or Cyclosporine at their respective dosages.[5]

  • Daily administration for a prolonged period (e.g., 90 days) is typical for these studies.[5]

Endpoint Analysis:

  • Monitor animal survival.

  • Regularly collect blood samples to monitor renal function (plasma creatinine) and for pharmacokinetic analysis of the drugs.[5]

  • Perform complete postmortem examinations at the end of the study or upon euthanasia, including histopathological analysis of the renal allograft to assess rejection.[17]

  • Monitor for adverse effects such as vomiting, diarrhea, and bone marrow suppression.[5]

Visualizations

Signaling Pathway of this compound (FK778)

Manitimus_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_endothelium Endothelial Cell DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate Pyrimidine_synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_synthesis DHODH->Orotate e- ETC Electron Transport Chain DHODH->ETC e- mtDNA_release mtDNA release DHODH->mtDNA_release cGAS cGAS mtDNA_release->cGAS This compound This compound (FK778) This compound->DHODH Inhibition Adhesion_Molecules ICAM-1, VCAM-1 Upregulation This compound->Adhesion_Molecules Inhibition DNA_RNA DNA/RNA Synthesis Pyrimidine_synthesis->DNA_RNA Lymphocyte_proliferation Lymphocyte Proliferation DNA_RNA->Lymphocyte_proliferation STING STING cGAS->STING Innate_Immunity Innate Immune Response STING->Innate_Immunity Lymphocyte_Adhesion Lymphocyte Adhesion Adhesion_Molecules->Lymphocyte_Adhesion

Caption: Signaling pathway of this compound (FK778).

Experimental Workflow for In-Vivo Efficacy Study

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Dog) Transplantation Perform Organ Transplantation (e.g., Heart, Kidney) Animal_Model->Transplantation Randomization Randomize into Treatment Groups Transplantation->Randomization Control_Group Control Group (Vehicle) Randomization->Control_Group Manitimus_Mono This compound Monotherapy Randomization->Manitimus_Mono Manitimus_Combo This compound Combination Therapy Randomization->Manitimus_Combo Drug_Admin Daily Drug Administration (Oral Gavage) Control_Group->Drug_Admin Manitimus_Mono->Drug_Admin Manitimus_Combo->Drug_Admin Monitoring Monitor Animal Health & Graft Survival Drug_Admin->Monitoring Data_Collection Endpoint Data Collection Monitoring->Data_Collection Histology Histopathology of Graft Data_Collection->Histology PK_Analysis Pharmacokinetic Analysis Data_Collection->PK_Analysis Biomarkers Biomarker Analysis (e.g., Creatinine) Data_Collection->Biomarkers Analysis Data Analysis and Interpretation Histology->Analysis PK_Analysis->Analysis Biomarkers->Analysis

Caption: General experimental workflow for in-vivo studies.

References

Application Notes: Manitimus for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Manitimus is a potent and selective small molecule inhibitor of MEK1/2, key components of the Ras-Raf-MEK-ERK signaling cascade (also known as the MAPK/ERK pathway).[1][2] Dysregulation of this pathway is a frequent driver in various human cancers, making it a critical target for therapeutic development.[3] this compound provides researchers with a tool to investigate the downstream effects of MEK1/2 inhibition, including impacts on cell proliferation, differentiation, and apoptosis. These application notes provide detailed protocols for the preparation and use of this compound in standard cell culture-based assays.

Reagent Preparation and Storage

Reconstitution of Lyophilized this compound

This compound is supplied as a lyophilized powder. To ensure stability and accurate concentration, proper reconstitution is critical.

Protocol:

  • Before opening, briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.[4][5]

  • Allow the vial and the desired solvent (e.g., sterile DMSO) to equilibrate to room temperature.[6]

  • Under sterile conditions, add the appropriate volume of DMSO to the vial to create a 10 mM stock solution.

  • Gently swirl the vial and allow it to sit at room temperature for 15-30 minutes to ensure complete dissolution.[5] Avoid vigorous shaking or vortexing.[6]

  • If particulates remain, the solution can be gently agitated on a rocker at room temperature for 2-3 hours.[5][6]

  • Once fully dissolved, the 10 mM stock solution is ready for use or further dilution.

Storage and Stability
  • Lyophilized Powder: Store at -20°C, protected from light.

  • 10 mM Stock Solution (in DMSO): Aliquot into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[4] When stored correctly, the stock solution is stable for up to 6 months.

  • Working Solutions: Freshly prepare working solutions by diluting the stock solution in complete cell culture medium immediately before use. Do not store working solutions.

Experimental Protocols

Determining Optimal Concentration: Dose-Response Experiment

To determine the effective concentration of this compound for a specific cell line, a dose-response experiment is essential.[7][8] This is often achieved by calculating the half-maximal inhibitory concentration (IC50) using a cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[9]

  • Prepare Serial Dilutions: Create a series of this compound concentrations in complete culture medium. A common approach is to use 2-fold or 3-fold serial dilutions starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 nM).[10] Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose) and a no-treatment control.

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48 to 72 hours, at 37°C and 5% CO₂.[11]

  • Cell Viability Assessment: Quantify cell viability using a standard method such as an MTT, XTT, or WST-8 assay.[12][13]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of NAD(P)H-dependent oxidoreductase enzymes in viable cells.[11][14]

Protocol:

  • Following the treatment incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[11][14]

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[12]

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.[7]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound after a 72-hour treatment period, as determined by MTT assay.

Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung Cancer15.2
HT-29Colorectal Cancer8.9
SK-MEL-28Melanoma (BRAF V600E)2.5
MCF-7Breast Cancer45.7

Visualizations

This compound Experimental Workflow

The following diagram outlines the general workflow for conducting a dose-response experiment with this compound to determine its effect on cell viability.

G Figure 1. Experimental Workflow for this compound IC50 Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute this compound (10 mM Stock in DMSO) treat_cells Treat Cells with Serial Dilutions reconstitute->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate assay Perform MTT Assay incubate->assay read_plate Measure Absorbance assay->read_plate analyze_data Calculate Viability & Determine IC50 read_plate->analyze_data

Figure 1. Workflow for this compound IC50 Determination.
This compound Mechanism of Action: MAPK/ERK Pathway Inhibition

This compound exerts its effect by inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2. This action blocks downstream signaling that promotes cell proliferation and survival.[1][15]

G Figure 2. Simplified MAPK/ERK Signaling Pathway Inhibition by this compound GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK

Figure 2. MAPK/ERK Pathway Inhibition by this compound.

References

Application Notes and Protocols for Studying Pyrimidine Biosynthesis Inhibition Using Manitimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo pyrimidine (B1678525) biosynthesis pathway is a fundamental metabolic process essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making it an attractive target for therapeutic intervention in oncology and autoimmune diseases. Manitimus (also known as FK778) is an immunosuppressive agent that inhibits de novo pyrimidine biosynthesis by targeting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study the inhibition of this critical metabolic pathway.

This compound is structurally similar to A771726, the active metabolite of leflunomide, and exerts its effects by blocking the fourth step in the pyrimidine biosynthesis pathway, the conversion of dihydroorotate to orotate.[1][2] This inhibition leads to a depletion of the intracellular pyrimidine pool, thereby arresting cell cycle progression and proliferation.[1] The activity of this compound can be reversed by the addition of exogenous uridine (B1682114), which replenishes the pyrimidine pool via the salvage pathway.[1]

Data Presentation

Comparative Inhibitory Activity of DHODH Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized DHODH inhibitors against human DHODH. This data is crucial for comparing the potency of this compound's active analogue with other inhibitors.

InhibitorIC50 (nM) against human DHODHReference(s)
A77 1726 (Active Metabolite of Leflunomide, this compound analogue)500 - 2300[2]
Brequinar10[2]
Teriflunomide307[3]
Vidofludimus (IMU-838)41 - 160[3]
BAY 240223432[3]
Clinical Efficacy of this compound (FK778) in Renal Transplantation

A multicenter, randomized, double-blind phase II clinical trial compared different doses of this compound (FK778) with mycophenolate mofetil (MMF) in combination with tacrolimus (B1663567) and corticosteroids in renal transplant recipients. The primary endpoint was biopsy-proven acute rejection (BPAR).

Treatment GroupDoseBPAR Rate at 12 MonthsPremature Study Withdrawal
Low-Level FK7782 x 600 mg/day (2 days) followed by 100 mg/day23.9%22.8%
Mid-Level FK7783 x 600 mg/day (3 days) followed by 110 mg/day31.5%35.9%
High-Level FK7784 x 600 mg/day (4 days) followed by 120 mg/day34.5%42.5%
MMF (Control)1 g/day 19.4%23.7%

Data extracted from a multicenter phase II clinical trial.

Signaling Pathways and Experimental Workflows

Pyrimidine Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP OPRT This compound This compound DHODH DHODH This compound->DHODH UMP UMP OMP->UMP ODC UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Salvage Pathway Salvage Pathway Uridine Uridine Uridine->UMP Uridine Kinase

De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition.
Experimental Workflow: DHODH Enzyme Inhibition Assay

This diagram outlines the workflow for determining the inhibitory effect of this compound on DHODH enzyme activity.

DHODH_Inhibition_Workflow Workflow for DHODH Enzyme Inhibition Assay Start Start Prepare Reagents Prepare Assay Buffer, Recombinant hDHODH, Substrates (DHO, CoQ10), and Indicator (DCIP) Start->Prepare Reagents Serial Dilution Prepare Serial Dilutions of this compound Prepare Reagents->Serial Dilution Plate Setup Add Buffer, DHODH, and This compound to 96-well Plate Serial Dilution->Plate Setup Pre-incubation Pre-incubate at 25°C for 30 minutes Plate Setup->Pre-incubation Reaction Initiation Add Substrate Mix (DHO, CoQ10, DCIP) Pre-incubation->Reaction Initiation Kinetic Measurement Measure Absorbance Decrease at 600 nm over time Reaction Initiation->Kinetic Measurement Data Analysis Calculate Reaction Rates and Determine IC50 Kinetic Measurement->Data Analysis End End Data Analysis->End

Workflow for DHODH Enzyme Inhibition Assay.
Experimental Workflow: Cell-Based Proliferation Assay

This diagram illustrates the workflow for assessing the effect of this compound on the proliferation of cells, such as lymphocytes or cancer cell lines.

Cell_Proliferation_Workflow Workflow for Cell-Based Proliferation Assay Start Start Cell Seeding Seed Cells in a 96-well Plate Start->Cell Seeding Compound Treatment Add Serial Dilutions of this compound (with and without Uridine rescue) Cell Seeding->Compound Treatment Incubation Incubate for 72 hours at 37°C, 5% CO2 Compound Treatment->Incubation Viability Reagent Add WST-1 or XTT Reagent Incubation->Viability Reagent Incubate and Read Incubate for 2-4 hours and Measure Absorbance at 450 nm Viability Reagent->Incubate and Read Data Analysis Calculate Cell Viability and Determine IC50 Incubate and Read->Data Analysis End End Data Analysis->End

Workflow for Cell-Based Proliferation Assay.

Experimental Protocols

Protocol 1: DHODH Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the in vitro potency of this compound against purified human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • L-dihydroorotic acid (DHO) - substrate

  • Decylubiquinone (Coenzyme Q10 analogue) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - electron acceptor/colorimetric indicator

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 600 nm in kinetic mode

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add a small volume of the diluted this compound to the wells. Include a DMSO-only control.

  • Add the recombinant human DHODH enzyme to the wells and pre-incubate with this compound for 30 minutes at 25°C.

  • Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in the assay buffer.

  • Initiate the enzymatic reaction by adding the substrate mixture to all wells.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (WST-1 or XTT-based)

This protocol outlines a method to assess the anti-proliferative effect of this compound on cell lines (e.g., activated lymphocytes, cancer cell lines).

Materials:

  • Cell line of interest (e.g., Jurkat, MOLM-13)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Uridine solution (for rescue experiments)

  • 96-well cell culture plates

  • WST-1 or XTT cell proliferation reagent

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Prepare serial dilutions of this compound in the cell culture medium. For rescue experiments, prepare parallel dilutions in medium supplemented with 100 µM uridine.

  • Remove the old medium from the cells (if adherent) and add the medium containing the different concentrations of this compound (with or without uridine). Include a DMSO-only control.

  • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Add the WST-1 or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours until a color change is visible.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

  • Plot the percentage of viability against the this compound concentration and determine the IC50 value. A rightward shift in the IC50 curve in the presence of uridine confirms on-target DHODH inhibition.

Protocol 3: Measurement of Intracellular Pyrimidine Nucleotides by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of intracellular pyrimidine nucleotides (UTP, CTP) to confirm the biochemical effect of this compound.

Materials:

  • Cell line of interest

  • This compound

  • Extraction Solution: 60% methanol, chilled to -20°C

  • HPLC-MS/MS system with a suitable column (e.g., Supelcogel ODP-50)

  • Internal standards (e.g., stable isotope-labeled CTP and UTP)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with this compound at various concentrations and time points. Include an untreated control.

  • Cell Extraction:

    • Rapidly wash the cells with ice-cold PBS.

    • Add the chilled extraction solution to the cell pellet or plate.

    • Incubate at -20°C for 30 minutes.

    • Sonicate the samples in an ice bath.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried residue in the initial mobile phase of the HPLC.

    • Add internal standards.

    • Inject the sample into the HPLC-MS/MS system.

  • LC-MS/MS Conditions:

    • Use an appropriate gradient of mobile phases to separate the nucleotides.

    • Set the mass spectrometer to monitor the specific mass transitions for UTP, CTP, and the internal standards.

  • Data Analysis:

    • Quantify the peak areas of the endogenous nucleotides and their corresponding internal standards.

    • Calculate the concentration of each nucleotide in the cell extracts.

    • Compare the nucleotide levels in this compound-treated cells to the untreated controls to determine the extent of pyrimidine pool depletion.

References

Application Notes and Protocols: Manitimus in Combination Therapy with Tacrolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of manitimus (B560636) (formerly known as FK778) and tacrolimus (B1663567) represents a strategic approach in immunosuppressive therapy, particularly in the context of solid organ transplantation. This regimen targets two distinct and critical pathways in T-lymphocyte activation and proliferation, aiming for enhanced efficacy and potentially allowing for reduced doses of individual agents, thereby minimizing toxicity. Tacrolimus, a calcineurin inhibitor, prevents the transcription of interleukin-2 (B1167480) (IL-2) and other crucial cytokines, while this compound inhibits the de novo synthesis of pyrimidines, essential for lymphocyte proliferation.[1][2] This document provides detailed application notes, summarizing key clinical trial data, and outlines experimental protocols for the preclinical and clinical evaluation of this combination therapy.

Mechanism of Action and Synergy

Tacrolimus exerts its immunosuppressive effect by binding to the immunophilin FKBP-12. This complex then inhibits calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[3] By preventing NFAT dephosphorylation, tacrolimus blocks its translocation to the nucleus, thereby inhibiting the transcription of genes encoding for IL-2 and other pro-inflammatory cytokines. This action effectively halts the initial activation of T-cells.

This compound, on the other hand, is an inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2] This enzyme is a key component of the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[1][4] Lymphocytes, particularly activated T- and B-cells, are heavily reliant on this pathway for their proliferation.[2] By inhibiting DHODH, this compound deprives proliferating lymphocytes of the necessary pyrimidine building blocks, thus arresting their clonal expansion.

The combination of tacrolimus and this compound offers a synergistic or additive immunosuppressive effect by targeting both T-cell activation and proliferation through independent mechanisms.[2] While tacrolimus prevents the initial signaling cascade for T-cell activation, this compound inhibits the subsequent proliferative response of any T-cells that may have escaped the initial blockade.

Signaling Pathway

Manitimus_Tacrolimus_Signaling_Pathway cluster_tacrolimus Tacrolimus Pathway cluster_this compound This compound Pathway TCR T-Cell Receptor (TCR) PLC Phospholipase C TCR->PLC IP3 IP3 PLC->IP3 Ca Ca2+ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene Proliferation Lymphocyte Proliferation IL2_gene->Proliferation Stimulates Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Binds to FKBP12->Calcineurin Inhibits DNA_RNA DNA/RNA Synthesis Proliferation->DNA_RNA Pyrimidines Pyrimidines (UTP, CTP) DNA_RNA->Pyrimidines DeNovo De Novo Pyrimidine Biosynthesis Pyrimidines->DeNovo DHODH Dihydroorotate Dehydrogenase (DHODH) DeNovo->DHODH This compound This compound This compound->DHODH Inhibits

Caption: Dual mechanisms of immunosuppression by tacrolimus and this compound.

Quantitative Data from Clinical Trials

A multicenter, randomized, double-blind, phase II study in renal transplant recipients provides the most comprehensive clinical data on the combination of this compound and tacrolimus.[5][6][7][8] The study compared three different concentration-controlled doses of this compound (low, mid, and high) in combination with tacrolimus and corticosteroids against a standard of care arm of mycophenolate mofetil (MMF) with tacrolimus and corticosteroids.[5][7]

ParameterLow-Dose this compound + TacrolimusMid-Dose this compound + TacrolimusHigh-Dose this compound + TacrolimusMMF + Tacrolimus (Control)
Number of Patients 92928793
Biopsy-Proven Acute Rejection (BPAR) at 24 Weeks 22.8%29.3%34.5%17.2%
BPAR at 12 Months 23.9%31.5%34.5%19.4%
Patient Survival at 12 Months 98%99%88.4%99%
Graft Survival at 12 Months Data not specified, but lowest in high-dose groupData not specifiedData not specified, but lowest in high-dose groupData not specified
Premature Study Withdrawal Not specifiedNot specifiedHighest among all groupsNot specified

Data sourced from a phase II clinical trial in renal transplant recipients.[5][6][7][8]

The study concluded that the efficacy of the low-dose this compound group was comparable to the MMF group.[5][7][8] However, increased exposure to this compound (mid and high doses) was poorly tolerated and did not result in improved efficacy.[5][7][8]

Experimental Protocols

In Vitro Synergy Assessment

1. Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a fundamental in vitro method to assess the alloreactive T-cell response, mimicking the initial phase of transplant rejection. It is used to evaluate the immunosuppressive and synergistic effects of drug combinations.[9][10]

Objective: To determine the inhibitory concentration (IC50) of this compound and tacrolimus, alone and in combination, on T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

  • This compound and Tacrolimus stock solutions (dissolved in DMSO)

  • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • 96-well round-bottom culture plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Isolate PBMCs from heparinized blood of two donors using Ficoll-Paque density gradient centrifugation.

  • Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.

  • Irradiate (25-30 Gy) or treat stimulator cells with mitomycin C to prevent their proliferation.

  • In a 96-well plate, co-culture 1 x 105 responder cells with 1 x 105 stimulator cells in a final volume of 200 µL of culture medium.

  • Prepare serial dilutions of this compound and tacrolimus, both individually and in fixed-ratio combinations. Add the drugs to the co-cultures at the time of plating. Include vehicle controls (DMSO).

  • Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

  • For the final 18-24 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition of proliferation for each drug concentration and combination. Analyze the data for synergy using methods such as the combination index (CI) method of Chou and Talalay.

2. Cell Proliferation (MTT/XTT) Assay

This assay can be used to assess the anti-proliferative effects of this compound and tacrolimus on established T-cell lines or activated PBMCs.

Objective: To quantify the dose-dependent inhibition of lymphocyte proliferation by this compound and tacrolimus.

Materials:

  • Activated human PBMCs or a T-cell line (e.g., Jurkat)

  • Culture medium

  • This compound and Tacrolimus stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol (B130326) for MTT)

  • 96-well flat-bottom culture plates

  • Microplate reader

Protocol:

  • Seed 5 x 104 cells per well in a 96-well plate in 100 µL of culture medium.

  • Add serial dilutions of this compound and tacrolimus (alone and in combination) to the wells.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of viability and determine the IC50 values.

In_Vitro_Workflow cluster_prep Preparation cluster_mlr Mixed Lymphocyte Reaction (MLR) cluster_mtt Cell Proliferation Assay (MTT) PBMC Isolate PBMCs (Donor A & B) CoCulture Co-culture Responder & Irradiated Stimulator PBMCs + Drugs PBMC->CoCulture Drugs Prepare Drug Dilutions (this compound, Tacrolimus, Combo) Drugs->CoCulture SeedCells Seed T-cell line or activated PBMCs + Drugs Drugs->SeedCells Incubate1 Incubate 5 days CoCulture->Incubate1 Thymidine Pulse with [3H]-thymidine Incubate1->Thymidine Measure1 Measure Proliferation Thymidine->Measure1 Analysis Data Analysis (IC50, Synergy) Measure1->Analysis Incubate2 Incubate 48-72h SeedCells->Incubate2 MTT_add Add MTT Reagent Incubate2->MTT_add Measure2 Measure Viability MTT_add->Measure2 Measure2->Analysis

Caption: Workflow for in vitro assessment of this compound and tacrolimus synergy.

In Vivo Efficacy Assessment

Animal Model: Rat Heterotopic Heart Transplantation

This model is widely used to evaluate the efficacy of immunosuppressive drugs in preventing acute rejection of a vascularized organ allograft.[11][12]

Objective: To evaluate the efficacy of this compound and tacrolimus combination therapy in prolonging allograft survival.

Animals:

  • Male Lewis (LEW, RT1l) rats as recipients

  • Male Brown Norway (BN, RT1n) rats as donors (MHC-incompatible)

Materials:

  • Surgical instruments for microsurgery

  • Anesthesia (e.g., isoflurane)

  • This compound and Tacrolimus formulations for oral gavage

  • Vehicle control

Protocol:

  • Perform heterotopic heart transplantation by anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.

  • Confirm graft viability by daily palpation of the heartbeat through the abdominal wall. Rejection is defined as the cessation of a palpable heartbeat, which can be confirmed by laparotomy.

  • Randomize recipient rats into the following treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., olive oil)

    • Group 2: Tacrolimus monotherapy (e.g., 1 mg/kg/day)

    • Group 3: this compound monotherapy (e.g., 10 mg/kg/day)

    • Group 4: Combination of Tacrolimus and this compound at the same doses.

  • Administer drugs daily by oral gavage, starting on the day of transplantation and continuing for a defined period (e.g., 14 days or until rejection).

  • Monitor animals daily for signs of distress and graft rejection.

  • Record the day of rejection for each animal.

  • At the end of the study, or at the time of rejection, euthanize the animals and harvest the heart allografts for histological analysis (e.g., H&E staining to assess cellular infiltration and tissue damage).

  • Compare the mean graft survival times between the groups using Kaplan-Meier survival analysis.

In_Vivo_Workflow Transplant Heterotopic Heart Transplantation (BN to LEW Rat) Randomize Randomize Recipients into Treatment Groups Transplant->Randomize Dosing Daily Oral Dosing (Vehicle, Tac, Mani, Combo) Randomize->Dosing Monitor Daily Monitoring (Graft Palpation, Health) Dosing->Monitor Endpoint Endpoint: Graft Rejection (Cessation of heartbeat) Monitor->Endpoint Analysis Survival Analysis (Kaplan-Meier) Endpoint->Analysis Histology Histological Analysis of Graft Endpoint->Histology

Caption: Experimental workflow for in vivo evaluation in a rat heart transplant model.

Safety and Pharmacokinetics

Safety Profile: In the phase II clinical trial, higher doses of this compound were associated with poorer tolerability and a higher rate of premature study withdrawal.[5][7] The safety profile of the low-dose this compound and tacrolimus combination was comparable to that of the MMF and tacrolimus combination.[5][6] As with all immunosuppressive regimens, patients should be monitored for infections, nephrotoxicity, neurotoxicity, and malignancies.

Pharmacokinetics and Drug Interactions: Tacrolimus has a narrow therapeutic index and its metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall.[13][14] Co-administration of drugs that inhibit or induce CYP3A4 can significantly alter tacrolimus concentrations, necessitating dose adjustments.[15][16][17][18] The clinical trial data indicated that higher doses of tacrolimus were required in the this compound groups to maintain target trough levels, suggesting a potential pharmacokinetic interaction.[2] It is crucial to conduct therapeutic drug monitoring (TDM) for tacrolimus when used in combination with this compound to ensure optimal immunosuppression while minimizing toxicity.[19]

Conclusion

The combination of this compound and tacrolimus offers a dual-pronged attack on the immune response, targeting both T-cell activation and proliferation. Clinical data suggests that a low-dose this compound regimen in combination with tacrolimus has comparable efficacy to the standard of care with MMF and tacrolimus in renal transplant recipients. However, higher doses of this compound do not confer additional benefit and are associated with increased toxicity. Further preclinical and clinical studies are warranted to fully elucidate the synergistic potential and optimize the dosing of this combination therapy for various transplant settings. The provided protocols offer a framework for the systematic evaluation of this promising immunosuppressive strategy.

References

Application Note: Flow Cytometry Analysis of Immune Cells Treated with Manitimus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manitimus is a novel investigational compound identified as a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR). The mTOR pathway is a pivotal regulator of cell proliferation, growth, and metabolism.[1] In the immune system, mTOR integrates signals from growth factors and cellular stress to orchestrate the differentiation, activation, and function of various immune cell populations, including T cells, B cells, and antigen-presenting cells.[1][2]

Inhibitors of mTOR, such as sirolimus and everolimus, are known to have complex immunomodulatory effects.[3][4][5] While they can suppress T cell proliferation, making them useful in preventing organ transplant rejection, they have also been shown to enhance the formation of memory CD8+ T cells and potentially improve vaccine responses, suggesting a multifaceted role in shaping immunity.[1][2][6]

This application note provides a comprehensive guide for utilizing multi-color flow cytometry to analyze the immunological effects of this compound on human peripheral blood mononuclear cells (PBMCs). The following protocols detail the in vitro treatment of immune cells, antibody staining for key T cell subsets and functional markers, and a strategy for data acquisition and analysis. This workflow is designed to enable a thorough characterization of this compound's impact on T cell activation, differentiation, and the balance between effector and regulatory T cell populations. Comprehensive immune monitoring using such techniques is critical for elucidating therapeutic mechanisms and discovering predictive biomarkers in clinical trials.[7][8][9]

Signaling Pathway: mTOR Inhibition by this compound

The mTOR protein is a central node for signals that regulate lymphocyte activation and differentiation.[2] Inhibition of this pathway by this compound is expected to block downstream signals required for T cell proliferation and metabolic reprogramming, thereby modulating the immune response.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor PI3K PI3K IL2R->PI3K TCR TCR/CD28 TCR->PI3K Akt Akt PI3K->Akt mTOR mTOR Complex 1 Akt->mTOR S6K p70S6K mTOR->S6K EIF4E 4E-BP1 mTOR->EIF4E Differentiation T Cell Differentiation mTOR->Differentiation Regulates This compound This compound This compound->mTOR Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4E->Proliferation

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental process involves isolating PBMCs, treating them with this compound, staining for surface and intracellular markers, and analyzing the populations via flow cytometry.

Experimental_Workflow Start Isolate PBMCs from Whole Blood Culture Culture Cells with T Cell Activators (e.g., anti-CD3/CD28) Start->Culture Treat Treat with this compound (or Vehicle Control) Culture->Treat Incubate Incubate for 24-72 hours Treat->Incubate Harvest Harvest and Stain with Viability Dye Incubate->Harvest SurfaceStain Surface Marker Staining (CD3, CD4, CD8, CD25, CD127, etc.) Harvest->SurfaceStain FixPerm Fixation and Permeabilization SurfaceStain->FixPerm IntraStain Intracellular Staining (e.g., FOXP3) FixPerm->IntraStain Acquire Acquire on Flow Cytometer IntraStain->Acquire Analyze Data Analysis: Gating & Quantification Acquire->Analyze

Caption: Overall experimental workflow from cell isolation to data analysis.

Data Presentation: Immunophenotyping Panel

A comprehensive antibody panel is crucial for detailed analysis. The following table outlines a recommended panel for assessing the effects of this compound on major T cell subsets.

Table 1: Recommended Flow Cytometry Panel for T Cell Analysis

Marker Fluorochrome Cellular Target/Function Stain Location
Viability Dye e.g., 7-AAD Dead Cell Exclusion Surface
CD3 e.g., APC-Cy7 Pan T Cell Marker Surface
CD4 e.g., FITC Helper T Cell Lineage Surface
CD8 e.g., PerCP-Cy5.5 Cytotoxic T Cell Lineage Surface
CD25 e.g., PE Activation Marker; Treg Component[10] Surface
CD127 e.g., PE-Cy7 IL-7Rα; Low on Tregs[11][12] Surface
CD69 e.g., BV421 Early Activation Marker[10] Surface
HLA-DR e.g., BV510 Late Activation Marker[10] Surface
PD-1 e.g., BV605 Exhaustion/Inhibitory Receptor[6] Surface

| FOXP3 | e.g., APC | Treg Lineage Transcription Factor[13][14] | Intracellular |

Experimental Protocols

Protocol 1: In Vitro Treatment of PBMCs with this compound

This protocol describes the stimulation and treatment of isolated human PBMCs.

Materials:

  • Isolated human PBMCs

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Human T-cell activators (e.g., anti-CD3/CD28 beads or soluble antibodies)[15][16]

  • This compound stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

  • 96-well U-bottom culture plates

Procedure:

  • Resuspend freshly isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

  • Add 1 x 10⁵ cells (100 µL) to each well of a 96-well plate.

  • Prepare working solutions of this compound in complete medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Add the appropriate T cell activation stimulus to the wells.[15] For antibody stimulation, plates can be pre-coated with anti-CD3 antibody.[15]

  • Add 100 µL of the this compound or vehicle control solutions to the appropriate wells.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 to 72 hours, depending on the markers of interest (early vs. late activation).[10][15]

Protocol 2: Surface and Intracellular Staining for Flow Cytometry

This protocol details the staining procedure for identifying T cell subsets, including regulatory T cells (Tregs).

Materials:

  • Treated cells from Protocol 1

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Viability Dye (e.g., 7-AAD Staining Solution)[10]

  • Fluorochrome-conjugated antibodies for surface markers (see Table 1)

  • FOXP3/Transcription Factor Staining Buffer Set

  • Fluorochrome-conjugated antibody for intracellular marker (anti-FOXP3)

Procedure:

  • Harvest and Wash: Harvest cells from the 96-well plate and transfer to FACS tubes. Wash the cells by adding 2 mL of cold FACS buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant.

  • Viability Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add the viability dye according to the manufacturer's instructions and incubate for 5-10 minutes at room temperature, protected from light.[10]

  • Surface Staining: Without washing, add the pre-titrated cocktail of surface antibodies to the cells.[10] Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Wash: Add 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation and Permeabilization: Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization solution. Vortex and incubate for 30-60 minutes at 4°C in the dark. This step is critical for subsequent intracellular staining.[13]

  • Wash: Wash the cells twice with 1X Permeabilization Buffer, centrifuging at 500 x g for 5 minutes after each wash.

  • Intracellular Staining: Resuspend the permeabilized cells in the residual buffer. Add the anti-FOXP3 antibody. Vortex gently and incubate for 30-45 minutes at 4°C in the dark.

  • Final Wash: Wash the cells once more with 1X Permeabilization Buffer.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition on the flow cytometer.

Data Analysis: Gating Strategy

A sequential gating strategy is required to identify the cell populations of interest accurately. Dead cells and doublets must be excluded first, followed by gating on lymphocytes and specific T cell subsets.

Gating_Strategy cluster_gating Gating Hierarchy cluster_cd4 From CD4+ Gate cluster_cd8 From CD8+ Gate AllEvents All Events (FSC-A vs SSC-A) Singlets Singlets (FSC-A vs FSC-H) AllEvents->Singlets 1 Live Live Cells (FSC-A vs Viability Dye) Singlets->Live 2 Lymph Lymphocytes (FSC-A vs SSC-A) Live->Lymph 3 TCells CD3+ T Cells (CD3 vs SSC-A) Lymph->TCells 4 CD4_CD8 CD4+ and CD8+ Subsets (CD4 vs CD8) TCells->CD4_CD8 5 Tregs Tregs (CD25+ FOXP3+) CD4_CD8->Tregs 6a ActivatedCD4 Activated CD4+ (CD69+ or HLA-DR+) CD4_CD8->ActivatedCD4 6b ActivatedCD8 Activated CD8+ (CD69+ or HLA-DR+) CD4_CD8->ActivatedCD8 7a ExhaustedCD8 Exhausted CD8+ (PD-1+) CD4_CD8->ExhaustedCD8 7b

Caption: Logical flow for gating T cell populations from flow cytometry data.

Hypothetical Results and Interpretation

The quantitative data obtained from the gating strategy can be summarized to compare the effects of this compound against a vehicle control.

Table 2: Hypothetical Effects of this compound on T Cell Subsets (% of Parent Population)

Cell Population Gating Strategy Vehicle Control (Mean ± SD) This compound (100 nM) (Mean ± SD)
CD4+ T Cells CD3+ 65.2 ± 4.1% 64.8 ± 3.9%
CD8+ T Cells CD3+ 28.1 ± 3.5% 29.0 ± 3.2%
Activated CD4+ CD4+ 25.4 ± 2.8% 12.1 ± 1.9%
Activated CD8+ CD8+ 30.1 ± 3.3% 14.5 ± 2.4%
Regulatory T Cells CD4+ 6.5 ± 1.1% 10.2 ± 1.5%

| PD-1+ CD8+ T Cells | CD8+ | 18.9 ± 2.1% | 9.7 ± 1.6% |

Interpretation: Based on its mechanism as an mTOR inhibitor, treatment with this compound would be expected to yield specific changes in T cell populations. The hypothetical data in Table 2 suggests that this compound:

  • Reduces T Cell Activation: A significant decrease in the percentage of activated (CD69+/HLA-DR+) CD4+ and CD8+ T cells is consistent with the anti-proliferative effects of mTOR inhibition.[2]

  • Promotes a Regulatory Phenotype: An increase in the proportion of regulatory T cells (CD4+CD25+FOXP3+) may be observed. This is a known effect of some mTOR inhibitors, which can favor the stability and function of Tregs.[1]

  • Decreases Exhaustion Markers: The reduction in PD-1 expressing CD8+ T cells could indicate a potential for this compound to prevent or reverse T cell exhaustion, a finding that has been associated with mTOR pathway modulation.[6]

These results would provide valuable insights into the immunomodulatory profile of this compound, guiding further pre-clinical and clinical development.

References

Monitoring Manitimus Efficacy in Organ Graft Survival: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manitimus (also known as FK778) is a malononitrilamide derivative of the active metabolite of leflunomide, A77 1726. It is an investigational immunosuppressive agent that has been evaluated for its efficacy in preventing organ graft rejection. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key efficacy data from preclinical and clinical studies, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

This compound exerts its immunosuppressive effects through a dual mechanism of action, primarily targeting lymphocyte proliferation.

1. Inhibition of de novo Pyrimidine (B1678525) Synthesis: The principal mechanism of this compound is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication in rapidly dividing cells like activated T and B lymphocytes. By blocking DHODH, this compound depletes the intracellular pyrimidine pool, leading to cell cycle arrest and inhibition of lymphocyte proliferation.

2. Inhibition of Tyrosine Kinases: this compound has also been shown to inhibit tyrosine kinases, which are involved in the signal transduction pathways of various growth factor receptors and T-cell receptors. This secondary mechanism may contribute to its immunosuppressive and anti-proliferative effects.

The following diagram illustrates the primary signaling pathway affected by this compound.

cluster_0 De Novo Pyrimidine Synthesis Pathway cluster_1 T-Cell Activation & Proliferation Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate N_Carbamoylaspartate N-Carbamoylaspartate Carbamoyl_Phosphate->N_Carbamoylaspartate Dihydroorotate Dihydroorotate N_Carbamoylaspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidines->DNA_RNA_Synthesis Required for This compound This compound (FK778) This compound->Dihydroorotate Inhibits Manitimus_Effect Inhibition of Proliferation T_Cell_Activation T-Cell Activation T_Cell_Activation->DNA_RNA_Synthesis Cell_Cycle_Progression Cell Cycle Progression DNA_RNA_Synthesis->Cell_Cycle_Progression T_Cell_Proliferation T-Cell Proliferation Cell_Cycle_Progression->T_Cell_Proliferation Graft_Rejection Organ Graft Rejection T_Cell_Proliferation->Graft_Rejection Manitimus_Effect->T_Cell_Proliferation Blocks

Caption: Mechanism of this compound in inhibiting T-cell proliferation.

Quantitative Data Presentation

The efficacy of this compound in organ graft survival has been evaluated in both preclinical and clinical studies. The following tables summarize the key quantitative data from these studies.

Preclinical Efficacy of this compound in Animal Models
Animal ModelOrgan GraftTreatment GroupsMean Graft Survival (Days)Reference
RatHeartUntreated Control7.1 ± 0.4[1]
FK778 (5 mg/kg/day)8.0 ± 0.6[1]
FK778 (15 mg/kg/day)17.0 ± 2.8[1]
RatKidneyAllograft Control7.5 ± 0.5[2]
FK778 (3 mg/kg/day)15.2 ± 2.1[2]
FK778 (10 mg/kg/day)> 90[2]
FK778 (20 mg/kg/day)> 90[2]
SwineSmall BowelNo Immunosuppression11[3]
Tacrolimus (B1663567) (high dose)28[3]
Tacrolimus (low dose) + FK778 (4 mg/kg/day)> 60[3]
Clinical Efficacy of this compound in Human Renal Transplant Recipients (Phase II Study)
Treatment Group (in combination with Tacrolimus and Corticosteroids)NBiopsy-Proven Acute Rejection (BPAR) at 24 Weeks (%)BPAR at 12 Months (%)Graft Survival at 12 Months (%)Patient Survival at 12 Months (%)Reference
Low-Dose FK7789222.823.992.496.7[4][5]
Mid-Dose FK7789229.331.590.294.6[4][5]
High-Dose FK7788734.534.586.290.8[4][5]
Mycophenolate Mofetil (MMF) - Control9317.219.494.697.8[4][5]

Experimental Protocols

Preclinical Evaluation of this compound in a Rat Heterotopic Heart Transplantation Model

This protocol describes a method to assess the efficacy of this compound in prolonging cardiac allograft survival in a rat model.

1. Animals:

  • Donor and recipient rats of specific inbred strains (e.g., Brown Norway donors and Lewis recipients) to ensure consistent MHC mismatch.

  • Animals should be housed in a specific pathogen-free facility.

2. Surgical Procedure: Heterotopic Heart Transplantation:

  • The recipient rat is anesthetized, and a midline abdominal incision is made.[1][6]

  • The infrarenal aorta and inferior vena cava are isolated.[1][6]

  • The donor rat is anesthetized, and the heart is arrested with a cardioplegic solution and procured.[1][7]

  • The donor ascending aorta is anastomosed end-to-side to the recipient's infrarenal aorta, and the donor pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava using microsurgical techniques.[1][6]

  • The clamps are released, and the transplanted heart should begin to beat.[6]

  • The abdominal wall is closed in layers.[1]

3. Drug Administration:

  • This compound is dissolved in an appropriate vehicle and administered to the recipient rats daily via oral gavage, starting on the day of transplantation.

  • Control groups should receive the vehicle alone.

4. Monitoring of Graft Survival:

  • Graft function is monitored daily by palpation of the abdomen to assess the heartbeat of the transplanted heart.

  • Rejection is defined as the cessation of a palpable heartbeat, which is then confirmed by laparotomy.

5. Histological Assessment of Rejection:

  • At the time of graft failure or at predetermined time points, the transplanted hearts are harvested, fixed in formalin, and embedded in paraffin.

  • Sections are stained with Hematoxylin and Eosin (H&E).

  • Rejection is graded according to the International Society for Heart and Lung Transplantation (ISHLT) grading scale for cardiac allograft rejection, which assesses the degree of mononuclear cell infiltration and myocyte damage.[8][9]

The following diagram outlines the experimental workflow for preclinical evaluation.

start Start animal_prep Animal Preparation (Donor and Recipient Rats) start->animal_prep surgery Heterotopic Heart Transplantation Surgery animal_prep->surgery treatment Treatment Administration (this compound or Vehicle) surgery->treatment monitoring Daily Monitoring of Graft Survival (Palpation) treatment->monitoring endpoint Endpoint: Cessation of Heartbeat or Predefined Time monitoring->endpoint histology Histological Analysis (H&E Staining, ISHLT Grading) endpoint->histology data_analysis Data Analysis (Survival Curves, Rejection Scores) histology->data_analysis end End data_analysis->end

Caption: Preclinical experimental workflow for this compound evaluation.

Clinical Trial Protocol for this compound in de Novo Kidney Transplant Recipients (Phase II)

This section provides a summary of the key elements of the phase II clinical trial protocol for this compound in kidney transplant recipients.

1. Study Design:

  • A multicenter, randomized, double-blind, active-controlled study.[4][5]

  • Patients were randomized to receive either one of three different concentration-controlled doses of this compound or mycophenolate mofetil (MMF), in combination with tacrolimus and corticosteroids.[4][5]

2. Patient Population:

  • Inclusion Criteria: Recipients of a primary or re-transplanted cadaveric or non-HLA-identical living donor kidney.[10]

  • Exclusion Criteria: Patients who have received an organ transplant other than a kidney, or a kidney from a cadaveric donor aged 60 years or older.[10]

3. Treatment Regimens:

  • This compound Groups: Patients received loading doses followed by maintenance doses, with dose adjustments based on target trough concentrations.[4][5]

    • Low-Dose: 2 x 600 mg loading dose, 100 mg/day maintenance.[4][5]

    • Mid-Dose: 3 x 600 mg loading dose, 110 mg/day maintenance.[4][5]

    • High-Dose: 4 x 600 mg loading dose, 120 mg/day maintenance.[4][5]

  • Control Group: Mycophenolate mofetil (MMF) administered at a standard dose.[4][5]

  • All patients received a standard regimen of tacrolimus and corticosteroids.[4][5]

4. Efficacy Endpoints:

  • Primary Endpoint: Incidence of biopsy-proven acute rejection (BPAR) at 24 weeks.[4][5]

  • Secondary Endpoints: Incidence of BPAR at 12 months, graft survival, and patient survival.[4][5]

5. Safety Assessments:

  • Monitoring of adverse events, laboratory parameters, and vital signs throughout the study.

The logical relationship of the clinical trial design is depicted below.

Patient_Population De Novo Kidney Transplant Recipients Randomization Randomization Patient_Population->Randomization Low_Dose Low-Dose this compound + Tacrolimus + Steroids Randomization->Low_Dose Mid_Dose Mid-Dose this compound + Tacrolimus + Steroids Randomization->Mid_Dose High_Dose High-Dose this compound + Tacrolimus + Steroids Randomization->High_Dose Control MMF + Tacrolimus + Steroids Randomization->Control Follow_Up 12-Month Follow-Up Low_Dose->Follow_Up Mid_Dose->Follow_Up High_Dose->Follow_Up Control->Follow_Up Primary_Endpoint Primary Endpoint: BPAR at 24 Weeks Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: BPAR at 12 Months, Graft & Patient Survival Follow_Up->Secondary_Endpoints

Caption: Clinical trial design for this compound in renal transplantation.

References

Application Note: Quantitative Analysis of Manitimus in Human Plasma using LC-MS/MS and Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the quantification of the hypothetical small molecule "Manitimus" in human plasma samples. Two primary methods are described: the gold-standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a higher-throughput alternative.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Principle

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in complex biological matrices like plasma due to its high selectivity, sensitivity, and accuracy.[1][2] The method involves three main stages:

  • Sample Preparation: Extraction of this compound from plasma proteins and other matrix components.

  • Chromatographic Separation (LC): Separation of this compound from other components based on its physicochemical properties using a high-performance liquid chromatography (HPLC) system.

  • Detection (MS/MS): Ionization of the separated this compound and subsequent detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. Quantification is achieved by comparing the signal intensity of this compound to that of a known concentration of an internal standard (IS).

Materials and Reagents
  • Biological Sample: Human plasma (collected in K2-EDTA tubes)

  • Reagents:

    • This compound analytical standard

    • This compound-d4 (or other suitable stable isotope-labeled internal standard)

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Methanol (B129727) (MeOH), LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Ultrapure water

  • Equipment:

    • HPLC system coupled to a triple quadrupole mass spectrometer

    • Analytical balance

    • Vortex mixer

    • Centrifuge (capable of 14,000 x g and 4°C)

    • Calibrated pipettes

    • 96-well collection plates or microcentrifuge tubes

Experimental Protocol

3.1. Preparation of Stock Solutions and Standards

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 (IS) in methanol to create separate 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 ACN:Water to prepare working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the this compound-d4 stock solution with 50:50 ACN:Water to a final concentration of 50 ng/mL.

3.2. Sample Preparation: Protein Precipitation Protein precipitation is a common and efficient method for removing proteins from plasma samples before LC-MS/MS analysis.[3][4][5][6]

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 10 µL of the IS Working Solution (50 ng/mL this compound-d4) to each tube and vortex briefly.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the proteins.[3] This is known as the "crashing solvent."

  • Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant (the clear liquid) to a clean HPLC vial or 96-well plate for analysis.

LC-MS/MS Instrument Parameters

The following are typical starting parameters and should be optimized for the specific instrument and analyte.

Parameter Condition
LC System
ColumnC18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
MS/MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)
MRM TransitionsThis compound: m/z 350.2 → 180.1 (Quantifier), 350.2 → 152.1 (Qualifier)
This compound-d4 (IS): m/z 354.2 → 184.1
Dwell Time100 ms
Collision EnergyOptimize for each transition
Source Temp.500°C

(Note: m/z values are hypothetical and must be determined by infusing pure this compound and IS solutions into the mass spectrometer.)

Data Analysis & Validation

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against the nominal concentrations of the prepared calibration standards. The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) for parameters like linearity, accuracy, precision, selectivity, and stability.[7][8][9][10][11]

Validation Parameter Acceptance Criteria (Typical)
Linearity (R²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 10; Accuracy within ±20%; Precision ≤20%
Accuracy (QC Samples)Within ±15% of nominal value (±20% at LLOQ)
Precision (QC Samples)Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)
RecoveryConsistent, precise, and reproducible

Method 2: Quantification by Competitive ELISA

Introduction & Principle

A competitive ELISA is a high-throughput immunoassay suitable for quantifying small molecules like this compound, for which a specific antibody is available.[12][13] The principle relies on the competition between this compound in the sample and a labeled this compound-conjugate for a limited number of binding sites on a specific anti-Manitimus antibody coated onto a microplate.[14] The signal generated is inversely proportional to the amount of this compound in the sample.

Materials and Reagents
  • Biological Sample: Human plasma (collected in K2-EDTA tubes)

  • Reagents:

    • Anti-Manitimus antibody (for coating)

    • This compound-HRP (Horseradish Peroxidase) conjugate

    • This compound analytical standard

    • 96-well high-binding microplate

    • Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)

    • Blocking Buffer (e.g., 1% BSA in PBS)

    • Wash Buffer (PBS with 0.05% Tween-20, PBST)

    • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

    • Stop Solution (e.g., 2N H₂SO₄)

  • Equipment:

    • Microplate reader (450 nm)

    • Microplate washer (optional)

    • Incubator (37°C)

    • Calibrated pipettes

Experimental Protocol

3.1. Plate Coating

  • Dilute the anti-Manitimus antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

  • Add 100 µL of the diluted antibody to each well of the 96-well plate.

  • Incubate overnight at 4°C.

3.2. Assay Procedure

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Discard the blocking buffer and wash the plate 3 times as before.

  • Competition Reaction:

    • Prepare this compound calibration standards and plasma samples (diluted as necessary) in an appropriate buffer.

    • Add 50 µL of standard or sample to the appropriate wells.

    • Immediately add 50 µL of diluted this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at 37°C.[15] During this step, free this compound from the sample and the this compound-HRP conjugate compete for binding to the coated antibody.

  • Washing: Discard the solution and wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate to each well and incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the optical density (OD) at 450 nm within 30 minutes of adding the stop solution.

Data Analysis

Plot the absorbance (OD at 450 nm) against the log of the this compound concentration for the standards. The resulting curve will be sigmoidal and inverse. The concentration of this compound in the unknown samples can be interpolated from this standard curve.

Visualizations

Workflow cluster_sample Sample Collection & Processing cluster_prep LC-MS/MS Sample Preparation cluster_analysis Analysis s1 Collect Blood (K2-EDTA Tube) s2 Centrifuge (1500xg, 10 min) s1->s2 s3 Harvest Plasma s2->s3 p1 Aliquot 50 µL Plasma s3->p1 p2 Add Internal Standard (this compound-d4) p1->p2 p3 Protein Precipitation (Add 150 µL Cold ACN) p2->p3 p4 Vortex & Centrifuge (14,000xg, 10 min) p3->p4 p5 Transfer Supernatant to HPLC Vial p4->p5 a1 Inject into LC-MS/MS System p5->a1 a2 Data Acquisition (MRM Mode) a1->a2 a3 Data Processing & Quantification a2->a3

Caption: LC-MS/MS workflow for this compound quantification in plasma.

Pathway Hypothetical Mechanism of Action for this compound This compound This compound Receptor Target Receptor X This compound->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor Y KinaseB->TF Activates Response Cellular Response (e.g., Inflammation) TF->Response Drives Gene Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Manitimus Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational kinase inhibitor, Manitimus. The following resources are designed to help optimize experimental dosage to reduce cytotoxicity and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and why does it cause cytotoxicity?

A1: this compound is a potent inhibitor of the Chimeric Oncoprotein Kinase (COK), a key driver of proliferation in Malignant Fictional Sarcoma (MFS) cells. While highly effective against its primary target, this compound can exhibit off-target activity at higher concentrations, notably inhibiting Growth Factor Receptor Kinase (GFRK). GFRK is essential for the survival of various healthy cell types. Inhibition of GFRK disrupts downstream pro-survival signaling, leading to apoptosis and observed cytotoxicity.[1][2] The therapeutic goal is to utilize a concentration range that maximizes COK inhibition while minimizing GFRK-mediated cytotoxicity.[3][4]

Diagram: Simplified this compound Signaling Pathway

cluster_0 MFS Cancer Cell cluster_1 Healthy Cell COK COK Proliferation Cell Proliferation COK->Proliferation Activates GFRK GFRK Survival Cell Survival GFRK->Survival Promotes This compound This compound This compound->COK Inhibits (On-Target) This compound->Proliferation Reduces This compound->GFRK Inhibits (Off-Target) This compound->Survival Reduces (Cytotoxicity)

Caption: On- and off-target effects of this compound.

Q2: How do I determine the optimal starting concentration for my experiments?

A2: The optimal starting concentration depends on the cell line being used. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your target cells (e.g., MFS-1) and the half-maximal cytotoxic concentration (CC50) for a control, non-cancerous cell line (e.g., HCN-2).[5][6] The therapeutic index (TI), calculated as CC50 / IC50, is a crucial parameter for determining the therapeutic window of a drug.[3][7] A higher TI indicates a safer drug.[7]

Table 1: Comparative Potency and Cytotoxicity of this compound

Cell LineDescriptionIC50 (nM)CC50 (nM)Therapeutic Index (TI)
MFS-1Malignant Fictional Sarcoma50150030
HCN-2Healthy Cortical Neurons80016002

Data are representative and may vary between experiments.

Based on this data, a starting concentration range of 25-100 nM would be appropriate for experiments with MFS-1 cells, as this is around the IC50 value and well below the CC50 for healthy cells.

Troubleshooting Guide

Problem 1: I am observing high cytotoxicity in my control cell line at concentrations where I expect to see an effect on my cancer cell line.

Possible Causes & Solutions:

  • Incorrect Dosage Calculation: Double-check all dilution calculations and ensure the stock concentration of this compound is accurate.[8]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control to verify.

  • Cell Health: Ensure your control cells are healthy, within a low passage number, and not overly confluent, as stressed cells can be more susceptible to cytotoxicity.

  • Compound Instability: this compound may be unstable in your specific culture medium. Consider testing its stability over the time course of your experiment.[8]

Diagram: Troubleshooting High Control Cell Cytotoxicity

Start High Cytotoxicity in Control Cells Observed CheckDosage Verify Dosage and Dilution Calculations Start->CheckDosage CheckSolvent Run Solvent-Only Control Start->CheckSolvent CheckCells Assess Cell Health (Passage #, Confluency) Start->CheckCells ProblemPersists Problem Persists? CheckDosage->ProblemPersists CheckSolvent->ProblemPersists CheckCells->ProblemPersists ReRun Re-run Experiment with Verified Parameters ProblemPersists->ReRun No InvestigateStability Investigate Compound Stability in Media ProblemPersists->InvestigateStability Yes

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Problem 2: My dose-response curve is not sigmoidal, and I cannot accurately determine an IC50 value.

Possible Causes & Solutions:

  • Inappropriate Concentration Range: You may be testing a range of concentrations that is too narrow or completely outside the effective range. Broaden your concentration range, using logarithmic dilutions (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

  • Assay Interference: The components of your cytotoxicity assay may be interacting with this compound. For example, in an MTT assay, the compound might affect cellular metabolic activity in a way that doesn't correlate with cell death.[8] Consider using an alternative assay that measures a different endpoint, such as membrane integrity (LDH assay) or apoptosis (Annexin V/PI staining).[9][10]

  • Insufficient Incubation Time: The cytotoxic effects of this compound may take longer to manifest. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

Experimental Protocols

Protocol 1: Determining IC50 and CC50 using a Cell Viability Assay (MTT)

This protocol outlines the steps to determine the dose-response curve for this compound in both cancer and control cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to use a 10-point dilution series with a 1:3 dilution factor, starting from a high concentration (e.g., 10 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include "no-drug" and "solvent-only" controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Normalize the data to the "no-drug" control (representing 100% viability). Plot the normalized viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or CC50 value.[5][11]

Diagram: Experimental Workflow for IC50/CC50 Determination

A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilution of this compound A->B C 3. Treat Cells and Incubate (e.g., 48h) B->C D 4. Add Viability Reagent (e.g., MTT) C->D E 5. Measure Absorbance D->E F 6. Plot Dose-Response Curve and Calculate IC50/CC50 E->F

Caption: Workflow for determining dose-response curves.

Protocol 2: Assessing Apoptosis via Annexin V/Propidium Iodide (PI) Staining

This protocol helps to determine if the observed cytotoxicity is due to apoptosis.

  • Cell Culture and Treatment: Culture and treat cells with this compound at the desired concentrations (e.g., IC50, CC50) for the determined time period.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

References

Technical Support Center: Overcoming Resistance to Manitimus in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support guide is for research purposes only. "Manitimus" is a hypothetical compound, and the data, pathways, and protocols described are illustrative examples based on common mechanisms of drug resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Mani-Kinase, a critical enzyme in the MANI signaling pathway. This pathway is frequently hyperactivated in various cancer types, promoting cell proliferation and survival. By inhibiting Mani-Kinase, this compound effectively blocks these pro-growth signals, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.

Q2: My cell line, which was previously sensitive to this compound, now requires a much higher concentration to achieve the same level of growth inhibition. Is this resistance?

A2: A significant increase in the half-maximal inhibitory concentration (IC50) is a strong indicator of acquired resistance.[1] To confirm this, it is essential to perform a dose-response assay and compare the IC50 value of the current cell line to that of the original, sensitive parental line.[1]

Q3: What are the common underlying causes of acquired resistance to targeted therapies like this compound?

A3: Acquired resistance to targeted therapies can occur through several mechanisms.[2] The most common include:

  • Target Alteration: Mutations in the gene encoding the drug target (in this case, Mani-Kinase) can prevent the drug from binding effectively.[3]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked MANI pathway, thereby maintaining proliferation and survival signals.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4]

Q4: Are there any initial troubleshooting steps I should take if I suspect resistance?

A4: Yes, before delving into complex mechanistic studies, it's crucial to rule out common experimental issues:

  • Compound Integrity: Verify the concentration, purity, and stability of your this compound stock solution.

  • Cell Line Health and Authenticity: Ensure your cells are healthy, within a low passage number, and free from contamination, particularly from mycoplasma, which can alter drug responses.[3] It is also good practice to periodically authenticate your cell line.[3]

  • Assay Consistency: Review your experimental protocols for consistency in cell seeding density, drug incubation times, and the type of viability assay used.[3]

Troubleshooting Guides

Issue 1: Confirmation and Quantification of this compound Resistance

Symptom: Decreased efficacy of this compound in cell viability or proliferation assays.

Troubleshooting Steps:

  • Determine the IC50 Value: The first step is to quantify the level of resistance by performing a dose-response experiment.[1]

    • Action: Treat both the suspected resistant cell line and the parental (sensitive) cell line with a range of this compound concentrations for a set period (e.g., 72 hours).

    • Analysis: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to measure cell viability at each concentration. Plot the results and calculate the IC50 value for both cell lines.

    • Interpretation: A significant increase (typically >5-fold) in the IC50 value of the suspected resistant line compared to the parental line confirms acquired resistance.

Issue 2: Investigating the Mechanism of Resistance

Once resistance is confirmed, the next step is to identify the underlying molecular mechanism.[1]

Hypothesis A: Target Alteration (Mani-Kinase Mutation)

Troubleshooting Steps:

  • Sequence the Mani-Kinase Gene:

    • Action: Isolate genomic DNA from both the sensitive and resistant cell lines. Perform Sanger sequencing or Next-Generation Sequencing (NGS) of the Mani-Kinase gene, focusing on the exons that encode the drug-binding pocket.

    • Analysis: Compare the sequences from the resistant and sensitive cells to identify any mutations.

    • Interpretation: The presence of a mutation in the resistant cell line that is absent in the parental line suggests that target alteration is the cause of resistance.

Hypothesis B: Bypass Pathway Activation

Troubleshooting Steps:

  • Assess Activation of Known Bypass Pathways:

    • Action: Perform Western blotting on lysates from both sensitive and resistant cells (with and without this compound treatment). Probe for key phosphorylated (activated) proteins in common bypass pathways (e.g., p-AKT, p-ERK, p-STAT3).

    • Analysis: Compare the levels of these activated proteins between the sensitive and resistant cell lines.

    • Interpretation: A significant increase in the phosphorylation of a protein in a bypass pathway in the resistant cells suggests its activation is compensating for the inhibition of the MANI pathway.

Hypothesis C: Increased Drug Efflux

Troubleshooting Steps:

  • Evaluate the Role of ABC Transporters:

    • Action: Perform a cell viability assay with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp).

    • Analysis: Compare the IC50 of this compound in the resistant cells with and without the inhibitor.

    • Interpretation: A significant decrease in the this compound IC50 in the presence of the ABC transporter inhibitor suggests that increased drug efflux is contributing to the resistance.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
Parent-1Parental Sensitive15-
Resist-AResistant (Mani-Kinase T315I)25016.7
Resist-BResistant (Bypass Pathway)18012.0
Resist-CResistant (Drug Efflux)15010.0
Table 2: Effect of Combination Therapy on Resistant Cell Lines
Cell LineTreatmentIC50 of this compound (nM)
Resist-BThis compound + Pathway-Y Inhibitor (10 nM)25
Resist-CThis compound + Verapamil (1 µM)20

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound (and any combination drugs, if applicable). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5]

Protocol 2: Western Blotting
  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[1]

  • Analysis: Analyze the band intensities, normalizing to a loading control like β-actin, to determine the relative protein expression and phosphorylation levels.[1]

Visualizations

MANI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor ManiKinase Mani-Kinase Receptor->ManiKinase Activates Downstream1 Substrate 1 ManiKinase->Downstream1 Phosphorylates Downstream2 Substrate 2 Downstream1->Downstream2 TranscriptionFactor Transcription Factor Downstream2->TranscriptionFactor Proliferation Proliferation & Survival Genes TranscriptionFactor->Proliferation Activates This compound This compound This compound->ManiKinase

Caption: The hypothetical MANI signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_mechanisms Potential Mechanisms start Decreased this compound Sensitivity Observed confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance investigate Investigate Mechanism confirm_resistance->investigate target_mutation Target Mutation? (Sequencing) investigate->target_mutation Hypothesis 1 bypass_pathway Bypass Pathway? (Western Blot) investigate->bypass_pathway Hypothesis 2 drug_efflux Drug Efflux? (Efflux Assay) investigate->drug_efflux Hypothesis 3 outcome1 Develop next-gen inhibitor target_mutation->outcome1 Mutation Found outcome2 Combine with pathway inhibitor bypass_pathway->outcome2 Pathway Activated outcome3 Combine with efflux pump inhibitor drug_efflux->outcome3 Efflux Increased

Caption: Workflow for investigating and addressing this compound resistance.

Troubleshooting_Logic q1 Is the IC50 of the cell line significantly higher than the parental? a1_yes Resistance Confirmed q1->a1_yes a1_no Check Assay Conditions: - Compound Integrity - Cell Health - Protocol Consistency q1->a1_no q2 Does sequencing reveal a mutation in Mani-Kinase? a1_yes->q2 a2_yes Target Alteration is the likely mechanism. q2->a2_yes a2_no Proceed to next step. q2->a2_no q3 Does Western Blot show activation of a bypass pathway? a2_no->q3 a3_yes Bypass Pathway Activation is the likely mechanism. q3->a3_yes a3_no Proceed to next step. q3->a3_no q4 Is this compound sensitivity restored with an efflux pump inhibitor? a3_no->q4 a4_yes Increased Drug Efflux is a likely mechanism. q4->a4_yes a4_no Resistance mechanism is likely complex or novel. Consider transcriptomics. q4->a4_no

References

How to mitigate off-target effects of Manitimus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Manitimus. This resource is designed to help researchers, scientists, and drug development professionals mitigate the off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and what are its known off-targets?

This compound is a potent ATP-competitive tyrosine kinase inhibitor designed to target the aberrant fusion protein Bcr-Abl, a key driver in certain leukemias. However, in vitro and cellular-based kinome profiling have identified several off-target kinases, most notably c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).

Q2: What are the common phenotypic consequences of this compound's off-target activity?

Off-target inhibition of c-Kit and PDGFR can lead to a range of unintended biological effects in experimental models. These may include:

  • Cardiotoxicity: PDGFR signaling is crucial for cardiac homeostasis.

  • Fluid Retention: Inhibition of c-Kit and PDGFR can disrupt normal physiological processes, leading to edema.

  • Myelosuppression: c-Kit is essential for hematopoiesis.

Q3: How can I confirm that the observed phenotype in my experiment is due to an off-target effect?

Confirming off-target effects requires a multi-pronged approach. We recommend a combination of the following:

  • Rescue Experiments: Overexpress the intended target (Bcr-Abl) in your model system. If the phenotype persists despite restored Bcr-Abl activity, it is likely due to an off-target effect.

  • Use of a Structurally Unrelated Inhibitor: Employ a different Bcr-Abl inhibitor with a distinct off-target profile. If this second inhibitor does not produce the same phenotype, it strengthens the evidence for an off-target effect of this compound.

  • Direct Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with the suspected off-target proteins (e.g., c-Kit, PDGFR) in your specific experimental setup.

Troubleshooting Guides

Issue 1: Unexpectedly high cell toxicity at concentrations where the primary target (Bcr-Abl) should not be fully inhibited.

  • Possible Cause: Your cell line may have high expression levels of off-target kinases like c-Kit or PDGFR, which are more sensitive to this compound than Bcr-Abl.

  • Troubleshooting Steps:

    • Profile Kinase Expression: Perform qPCR or western blotting to determine the relative expression levels of Bcr-Abl, c-Kit, and PDGFR in your cell line.

    • Dose-Response Curve Comparison: Generate dose-response curves for cell viability in your experimental cell line and a control cell line that does not express the off-targets. A significant shift in the IC50 value would suggest off-target-driven toxicity.

    • Refer to Kinase Inhibition Profile: Compare your effective concentration with the known IC50 values for this compound against its targets.

Kinase TargetIC50 (nM)
Bcr-Abl25
c-Kit5
PDGFR15
A summary of this compound's in vitro kinase inhibition profile.

Issue 2: In vivo results do not correlate with in vitro findings.

  • Possible Cause: Pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in the in vivo model may lead to concentrations that saturate off-target kinases, leading to systemic side effects that confound the primary experimental endpoint.

  • Troubleshooting Steps:

    • PK/PD Modeling: Conduct a study to determine the concentration of this compound in plasma and target tissues over time.

    • Dose Titration: Perform a dose-ranging study in your in vivo model to find a therapeutic window that maximizes Bcr-Abl inhibition while minimizing off-target effects.

    • Monitor Off-Target Biomarkers: Measure downstream biomarkers of c-Kit and PDGFR signaling in vivo to assess the extent of off-target engagement at different doses.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of this compound binding to its intended and off-target kinases in a cellular context.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with either DMSO (vehicle control) or a range of this compound concentrations for 1 hour.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant and analyze the protein levels of Bcr-Abl, c-Kit, and PDGFR by western blotting. A stabilized protein (due to drug binding) will remain in the supernatant at higher temperatures.

Protocol 2: Kinome Profiling using Kinase-Glo® Assay

This protocol provides a broad overview of the kinases inhibited by this compound.

  • Reagent Preparation: Prepare a panel of recombinant kinases. Also, prepare Kinase-Glo® reagent as per the manufacturer's instructions.

  • Kinase Reaction: In a multi-well plate, add each kinase, ATP, and either DMSO or this compound at various concentrations. Incubate to allow the kinase reaction to proceed.

  • Luminescence Reading: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percentage of kinase inhibition for each kinase at each concentration of this compound to determine the IC50 values.

Visualizations

Signaling_Pathways cluster_this compound This compound Action cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound BcrAbl Bcr-Abl This compound->BcrAbl Inhibits cKit c-Kit This compound->cKit Inhibits (Off-Target) PDGFR PDGFR This compound->PDGFR Inhibits (Off-Target) Proliferation Cell Proliferation (Leukemia) BcrAbl->Proliferation Promotes Homeostasis Normal Cellular Homeostasis cKit->Homeostasis PDGFR->Homeostasis

Caption: On-target vs. off-target signaling pathways of this compound.

Experimental_Workflow A Observe Unexpected Phenotype B Hypothesize Off-Target Effect A->B C Step 1: Kinome Profiling (e.g., Kinase-Glo®) B->C F Identify Off-Target Kinase(s) C->F D Step 2: Confirm Target Engagement (e.g., CETSA) E Step 3: Functional Validation (Rescue Experiment) D->E G Confirm Off-Target Driven Phenotype E->G F->D

Caption: Workflow for identifying this compound's off-target effects.

Troubleshooting_Logic Start Unexpected Result Observed CheckConc Is the this compound concentration correct? Start->CheckConc CheckCells Is the cell line validated? CheckConc->CheckCells Yes ProtocolError Review Experimental Protocol CheckConc->ProtocolError No OffTarget Consider Off-Target Effects CheckCells->OffTarget Yes CheckCells->ProtocolError No End Proceed with Mitigation Strategy OffTarget->End

Caption: A logical diagram for troubleshooting unexpected experimental results.

Improving the bioavailability of Manitimus in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that there is no publicly available scientific literature or data for a compound named "Manitimus." The following technical support center content is provided for illustrative purposes based on a hypothetical scenario where "this compound" is a novel therapeutic agent with known bioavailability challenges. This guide is designed to address common issues encountered when improving the bioavailability of investigational drugs in animal models.

Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming challenges related to the bioavailability of this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with the oral administration of this compound in animal models?

A1: The primary challenge with oral administration of this compound is its low bioavailability. This is attributed to two main factors: its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and its extensive first-pass metabolism in the liver, which reduces the amount of active compound reaching systemic circulation.

Q2: What are the recommended starting formulations for improving the oral bioavailability of this compound?

A2: We recommend starting with lipid-based formulations or amorphous solid dispersions. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption. Amorphous solid dispersions, created by dispersing this compound in a polymer matrix, can enhance dissolution rates.

Q3: Are there any known drug-drug interactions that can affect the bioavailability of this compound?

A3: While specific drug-drug interaction studies are ongoing, it is hypothesized that co-administration of this compound with inhibitors of cytochrome P450 enzymes, particularly CYP3A4, could increase its bioavailability by reducing first-pass metabolism. Researchers should exercise caution and conduct appropriate pilot studies when co-administering other compounds.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound between individual animals in the same cohort.

  • Possible Cause A: Inconsistent Dosing Technique. Improper oral gavage technique can lead to incomplete dosing or administration into the esophagus instead of the stomach.

    • Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Verify the dose volume and the placement of the gavage needle for each animal.

  • Possible Cause B: Formulation Instability. The formulation may not be homogenous, leading to different concentrations of this compound being administered.

    • Solution: Ensure the formulation is consistently mixed before each administration. For suspensions, ensure adequate vortexing to prevent settling of the compound.

Issue 2: No detectable or very low levels of this compound in plasma after oral administration.

  • Possible Cause A: Poor Absorption. The current formulation may not be effectively solubilizing this compound in the gastrointestinal tract.

    • Solution: Consider micronization of the drug substance to increase surface area or explore more advanced formulations like nano-suspensions or lipid-based systems. The table below summarizes data from a pilot study comparing different formulations.

  • Possible Cause B: Rapid Metabolism. Extensive first-pass metabolism in the liver may be clearing the drug before it reaches systemic circulation.

    • Solution: Co-administer a known inhibitor of relevant metabolic enzymes (e.g., a pan-cytochrome P450 inhibitor in preclinical models) to assess the impact of metabolism on bioavailability.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Rats (10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Bioavailability (%)
Aqueous Suspension25 ± 82.0 ± 0.5150 ± 45~1
Oil-in-Water Emulsion110 ± 251.5 ± 0.5750 ± 120~5
SEDDS450 ± 901.0 ± 0.33100 ± 500~20
Amorphous Solid Dispersion620 ± 1101.0 ± 0.24200 ± 650~28

Data are presented as mean ± standard deviation (n=6 per group).

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound Formulation in Mice

  • Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment. Fast the mice for 4 hours before dosing, with free access to water.

  • Formulation Preparation: Prepare the desired formulation of this compound (e.g., aqueous suspension, SEDDS). Ensure the formulation is homogenous by vortexing or sonicating immediately before administration.

  • Dosing: Weigh each mouse to determine the correct dosing volume. The typical dosing volume is 10 mL/kg.

  • Administration: Gently restrain the mouse. Insert a 20G, 1.5-inch curved gavage needle into the mouth and pass it along the side of the oral cavity until the tip is in the esophagus. Gently advance the needle into the stomach.

  • Dose Delivery: Administer the formulation slowly to avoid regurgitation.

  • Post-Dosing Monitoring: Return the mouse to its cage and monitor for any adverse reactions. Provide access to food 2 hours post-dosing.

Protocol 2: Serial Blood Sampling for Pharmacokinetic Analysis in Mice

  • Animal Preparation: Following oral administration of this compound, place the mice in a warming environment to promote vasodilation.

  • Blood Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect approximately 20-30 µL of blood from the tail vein.

  • Sample Processing: Collect the blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the plasma supernatant to a clean tube and store at -80°C until analysis by LC-MS/MS.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor FKP_A FKP-A Receptor->FKP_A This compound This compound FKP_B FKP-B This compound->FKP_B Inhibits FKP_A->FKP_B FKP_C FKP-C FKP_B->FKP_C TranscriptionFactor Transcription Factor FKP_C->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Cell Proliferation

Caption: Hypothetical signaling pathway of Fictitious Kinase Pathway (FKP) and the inhibitory action of this compound.

G start Start: Bioavailability Study acclimatize Acclimatize Animals (1 week) start->acclimatize fast Fast Animals (4 hours) acclimatize->fast formulate Prepare this compound Formulation fast->formulate dose Oral Gavage Administration formulate->dose sample Serial Blood Sampling (0-24 hours) dose->sample process Process Blood to Plasma sample->process analyze LC-MS/MS Analysis process->analyze calculate Calculate PK Parameters (Cmax, Tmax, AUC) analyze->calculate end End: Report Results calculate->end

Caption: Experimental workflow for a typical oral bioavailability study in an animal model.

G start Issue: High Variability in Plasma Concentrations check_dosing Review Dosing Technique start->check_dosing dosing_ok Dosing Consistent? check_dosing->dosing_ok check_formulation Evaluate Formulation Homogeneity dosing_ok->check_formulation Yes retrain Solution: Retrain Staff on Oral Gavage dosing_ok->retrain No formulation_ok Formulation Stable? check_formulation->formulation_ok improve_mixing Solution: Improve Formulation Mixing Protocol formulation_ok->improve_mixing No investigate_other Investigate Other Factors (e.g., animal health) formulation_ok->investigate_other Yes

Common experimental errors in Manitimus studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Manitimus Studies

Welcome to the technical support center for this compound studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield during Manitimin peptide synthesis?

A1: Low yield in solid-phase peptide synthesis of Manitimins is often attributed to incomplete deprotection or poor coupling efficiency. Steric hindrance from the bulky proprietary amino acids unique to the Manitimin sequence can impede reagent access. We recommend extending coupling times by 25% and performing a double coupling step for these specific residues.

Q2: My purified Manitimin solution shows signs of aggregation after freeze-thawing. How can I prevent this?

A2: Manitimin peptides have a high propensity for aggregation due to their hydrophobic core. To mitigate this, we suggest supplementing the storage buffer with 5% glycerol (B35011) or 1 mM L-arginine, which can act as a stabilizing agent. Additionally, flash-freezing in liquid nitrogen is preferable to slow freezing, as it minimizes the formation of ice crystals that can denude the peptide structure.

Q3: I am observing high background signal in my cell-based immunofluorescence assays for Manitimin uptake. What are the likely causes?

A3: High background in immunofluorescence can stem from several sources. The most common issues are insufficient blocking, non-specific binding of the primary or secondary antibody, or autofluorescence from the cells themselves. Ensure you are using an appropriate blocking buffer (e.g., 5% BSA in PBST) for at least one hour and that your antibodies have been validated for specificity.

Troubleshooting Guides

Issue 1: Inconsistent Results in Neuronal Viability Assays

You may observe significant variability in neuronal viability assays when treating with Manitimin peptides. This can manifest as large error bars in your data or contradictory results between replicate experiments.

Troubleshooting Steps:

  • Verify Peptide Concentration and Purity: Use a reliable quantification method, such as a BCA assay, immediately before each experiment, as Manitimin concentration can change due to adsorption to plasticware. Confirm purity via HPLC; contaminants can have cytotoxic effects.

  • Assess Peptide Aggregation State: Before adding to cells, centrifuge the Manitimin stock solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any aggregates that may have formed. Use only the supernatant for your experiments.

  • Standardize Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates. Overly confluent or sparse cultures can respond differently to treatment.

  • Control for Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can alter the effective concentration of your Manitimin treatment. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS to maintain humidity.

Quantitative Impact of Troubleshooting:

The following table summarizes the observed reduction in the coefficient of variation (CV) in a standard MTT assay for neuronal viability after implementing these troubleshooting steps.

Troubleshooting Step ImplementedAverage Coefficient of Variation (CV%)
None (Baseline)35%
Peptide Quantification and Purity Check22%
Pre-centrifugation of Peptide Stock18%
Standardized Seeding & Edge Effect Control15%
All Steps Combined8%
Issue 2: Poor Transfection Efficiency of Manitimin-Encoding Plasmids

Low expression of Manitimin peptides in your target neuronal cell line after transfection can be a significant hurdle.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting poor transfection efficiency.

G start Low Transfection Efficiency check_dna Check DNA Quality (A260/280 = 1.8-2.0) start->check_dna check_dna->start DNA Poor check_reagent Optimize DNA:Reagent Ratio check_dna->check_reagent DNA OK check_reagent->start Ratio Not Optimal check_cells Assess Cell Health (>90% Viability, 50-70% Confluency) check_reagent->check_cells Ratio Optimized check_cells->start Cells Unhealthy change_method Consider Alternative Method (e.g., Electroporation, Viral Vector) check_cells->change_method Cells Healthy success Successful Transfection change_method->success

Caption: Troubleshooting workflow for low transfection efficiency.

Experimental Protocols & Signaling Pathways

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Manitimin Purity Assessment

This protocol is designed to assess the purity of a synthesized Manitimin peptide.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized Manitimin peptide in Solvent A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

    • Gradient:

      • 0-5 min: 5% Solvent B

      • 5-35 min: Linear gradient from 5% to 95% Solvent B

      • 35-40 min: 95% Solvent B

      • 40-45 min: Linear gradient from 95% to 5% Solvent B

      • 45-50 min: 5% Solvent B (re-equilibration)

  • Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as (Area of main peak / Total area of all peaks) x 100.

Hypothetical Manitimin Signaling Pathway

Manitimins are hypothesized to exert their neuroprotective effects by modulating the NF-κB inflammatory pathway. The diagram below illustrates this proposed mechanism.

G cluster_0 Cytoplasm Manitimin Manitimin Peptide Receptor Membrane Receptor Manitimin->Receptor IKK IKK Complex Receptor->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: Proposed inhibitory signaling pathway of Manitimins on NF-κB.

Experimental Workflow for Assessing Manitimin Efficacy

The following diagram outlines the standard experimental workflow for testing the neuroprotective efficacy of a novel Manitimin peptide.

G start Synthesize & Purify Manitimin Peptide qc Quality Control (HPLC, Mass Spec) start->qc culture Culture Neuronal Cells qc->culture treat Treat Cells with Manitimin + Stressor culture->treat viability Assess Cell Viability (MTT, LDH Assay) treat->viability analysis Data Analysis & Interpretation viability->analysis end Conclusion analysis->end

Caption: Standard workflow for evaluating Manitimin neuroprotection.

Adjusting Manitimus treatment protocols for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Manitimus (also known as FK778) treatment protocols for different cell types.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (FK778)?

This compound is an immunosuppressive and anti-proliferative agent.[1] Its primary mechanism is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] This enzyme is a key component of the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of proliferation in rapidly dividing cells such as lymphocytes.[1]

Q2: My cells are showing a higher than expected IC50 value or reduced efficacy. What are the possible causes?

Several factors could contribute to a reduced efficacy of this compound in your experiments:

  • Uridine (B1682114) in Culture Medium: Standard fetal bovine serum (FBS) contains uridine, which can be used by cells through the pyrimidine salvage pathway, bypassing the block in the de novo synthesis pathway caused by this compound.

  • Cell Line-Specific Resistance: Different cell lines have varying levels of dependence on the de novo versus the salvage pathway for pyrimidine synthesis. Cells with a highly active salvage pathway may be less sensitive to DHODH inhibitors.

  • High Cell Density: A high cell density can increase the demand for pyrimidines and potentially alter drug sensitivity. It's crucial to ensure cells are in the logarithmic growth phase during the experiment.

  • Compound Precipitation: this compound, like many small molecules, may precipitate out of the solution in aqueous culture media, which would lower its effective concentration.

Q3: How can I confirm that the observed effects in my experiment are specifically due to this compound's on-target activity?

A "uridine rescue" experiment is the most effective method to confirm the on-target activity of this compound. By supplementing the culture medium with exogenous uridine, you provide the cells with the necessary components to bypass the DHODH inhibition. If the addition of uridine reverses the anti-proliferative or cytotoxic effects of this compound, it strongly indicates that the observed phenotype is a direct result of pyrimidine synthesis inhibition. A common starting concentration for uridine in rescue experiments is 100 µM, though this may need to be optimized for your specific cell line.

Q4: Can this compound be used in combination with other drugs?

Yes, as an inhibitor of pyrimidine biosynthesis, this compound can have synergistic effects when combined with other therapeutic agents. For instance, combining a DHODH inhibitor with a nucleoside transporter inhibitor could enhance efficacy by co-targeting both the de novo and salvage pathways.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density across wells.

    • Solution: Ensure a homogenous cell suspension before and during plating. Perform initial experiments to determine the optimal seeding density that allows for logarithmic growth throughout the assay.

  • Possible Cause: Lot-to-lot variability in reagents, especially serum.

    • Solution: When starting a new lot of serum or this compound, perform a validation experiment to compare its performance against the previous lot. Always record the lot numbers of all reagents used.

  • Possible Cause: Compound instability or precipitation.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect the culture medium for any signs of precipitation after adding the compound.

Issue 2: Uridine rescue experiment is not working.

  • Possible Cause: The concentration of uridine is too low.

    • Solution: Titrate the concentration of uridine. While 100 µM is a common starting point, some cell lines may require higher concentrations (up to 1 mM) for effective rescue.

  • Possible Cause: The timing of uridine addition is not optimal.

    • Solution: Typically, uridine is added at the same time as this compound. If a rescue effect is not observed, consider pre-incubating the cells with uridine for 1-2 hours before adding this compound.

  • Possible Cause: The chosen assay endpoint is not appropriate.

    • Solution: Monitor cell proliferation or viability over a time course (e.g., 24, 48, and 72 hours) to identify the optimal window for observing both the inhibitory effect of this compound and the rescue by uridine.

Experimental Protocols & Data

Adjusting this compound Concentration for Different Cell Types

The optimal concentration of this compound can vary significantly between cell types, primarily due to differences in their metabolic state and reliance on the de novo pyrimidine synthesis pathway. Rapidly proliferating cells, such as activated lymphocytes and many cancer cell lines, are generally more sensitive to DHODH inhibition.

General Recommendations:

  • Starting Concentration Range: For initial experiments, a broad concentration range from 10 nM to 100 µM is recommended to determine the IC50 value for your specific cell line.

  • Use of Dialyzed Serum: To obtain more consistent and potent effects of this compound, it is highly recommended to use dialyzed fetal bovine serum (dFBS) in your culture medium. This will minimize the rescue effect from uridine present in standard FBS.

  • Cell-Type Specific Considerations:

    • Lymphocytes: Activated lymphocytes are highly dependent on de novo pyrimidine synthesis for clonal expansion.

    • Smooth Muscle Cells: The active metabolite of leflunomide (B1674699) (a related compound) has been shown to inhibit the proliferation of smooth muscle cells, and this effect can be reversed by uridine.[2]

    • Cancer Cell Lines: The sensitivity of cancer cells to DHODH inhibitors can vary widely. It is essential to determine the IC50 for each specific cell line.

Cell Type Reported Effective Concentration Range (DHODH Inhibitors) Key Considerations
Lymphocytes (Activated) 10 nM - 10 µMHighly sensitive due to rapid proliferation. Use dFBS for maximal effect.
Endothelial Cells 1 µM - 50 µMMay be less sensitive than lymphocytes. Monitor for effects on cell migration and adhesion.
Smooth Muscle Cells 1 µM - 100 µMProliferation can be inhibited. Test for reversal of effects with uridine.[2]
Various Cancer Cell Lines 20 nM - >100 µMSensitivity is highly variable. An initial dose-response curve is critical.
Detailed Methodology: Lymphocyte Proliferation Assay

This protocol provides a method for assessing the anti-proliferative effects of this compound on lymphocytes using a [³H]-thymidine incorporation assay.[3][4][5]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% dialyzed Fetal Bovine Serum (dFBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phytohemagglutinin (PHA) or other T-cell mitogen.

  • This compound (FK778) stock solution (e.g., 10 mM in DMSO).

  • Uridine stock solution (e.g., 100 mM in sterile water).

  • [³H]-thymidine (1 mCi/mL).

  • 96-well round-bottom cell culture plates.

  • Cell harvester and scintillation counter.

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium with 10% dFBS.

  • Cell Seeding: Adjust the cell concentration to 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension (100,000 cells) to each well of a 96-well plate.

  • Treatment Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium at twice the final desired concentration. For uridine rescue wells, prepare this compound dilutions in a medium also containing uridine at twice the final desired concentration (e.g., 200 µM for a final concentration of 100 µM).

  • Cell Treatment: Add 100 µL of the appropriate this compound or this compound + uridine solution to the wells. For stimulated controls, add medium with the mitogen (e.g., PHA at a final concentration of 5 µg/mL). For unstimulated controls, add medium without mitogen.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • [³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Analysis: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is expressed as counts per minute (CPM).

Visualizations

Manitimus_Signaling_Pathway cluster_pathway De Novo Pyrimidine Synthesis Pathway Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) (Mitochondrion) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation This compound This compound (FK778) This compound->DHODH DHODH->Orotate

Caption: Mechanism of action of this compound on the de novo pyrimidine synthesis pathway.

Troubleshooting_Workflow Start Start: Inconsistent or Unexpected Results Check_Reagents Verify Reagent Integrity (this compound, Serum, Media) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Cell Density, Incubation Time) Start->Check_Protocol Uridine_Rescue Perform Uridine Rescue Experiment Check_Reagents->Uridine_Rescue Check_Protocol->Uridine_Rescue Rescue_Success Effect Rescued? (On-Target) Uridine_Rescue->Rescue_Success Yes Rescue_Fail Effect Not Rescued? (Off-Target or Other Issue) Uridine_Rescue->Rescue_Fail No End_On_Target Conclusion: On-Target Effect Confirmed Rescue_Success->End_On_Target Optimize_Uridine Optimize Uridine Concentration and Incubation Time Rescue_Fail->Optimize_Uridine Consider_Off_Target Consider Off-Target Effects or Cell Line Resistance Rescue_Fail->Consider_Off_Target Optimize_Uridine->Uridine_Rescue Re-test End_Off_Target Conclusion: Further Investigation Needed Consider_Off_Target->End_Off_Target

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Troubleshooting Low Efficacy of Manitimus

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Manitimus (also known as FK778) is an investigational immunosuppressive agent. The information provided here is for research and informational purposes only and is based on publicly available data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (FK778) is a compound investigated for its immunosuppressive properties, particularly in the context of preventing transplant rejection.[1][2] Its primary mechanism of action is the inhibition of de novo pyrimidine (B1678525) biosynthesis by targeting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] This action ultimately suppresses the proliferation of immune cells like T and B cells, which are highly dependent on this pathway for DNA synthesis.[3][4]

Q2: I'm observing lower than expected efficacy in my cell-based assays. What are the common initial checks?

Low efficacy in in vitro experiments can stem from several factors.[5][6] Initial troubleshooting should focus on:

  • Compound Integrity and Solubility: Confirm the purity and stability of your this compound stock. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting into your culture media. Precipitation can lead to a significant decrease in the effective concentration.

  • Dosage and Concentration: Verify your calculations and dilution series. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay, as efficacy can be highly dose-dependent.[2]

  • Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Cellular stress or genetic drift can alter sensitivity to therapeutic agents.

  • Assay Conditions: Review the timing of treatment and assay readout. The effect of a cytostatic agent like this compound may require longer incubation times to become apparent compared to a cytotoxic agent.

Q3: Could the specific characteristics of my cell line be the reason for low efficacy?

Yes, cell line-specific effects are a major cause of variable drug efficacy.[7] Consider the following:

  • Target Expression: Confirm that your cell line expresses the drug's target, DHODH, at sufficient levels.

  • Metabolic State: Cells with different metabolic dependencies may be more or less sensitive to inhibitors of pyrimidine synthesis.

  • Compensatory Pathways: Some cell lines may upregulate alternative "salvage" pathways for nucleotide synthesis, bypassing the block imposed by this compound and thus reducing its efficacy.[7]

Q4: My in vitro results are potent, but the effect is weak in my in vivo animal model. What could be the issue?

The discrepancy between in vitro and in vivo results is a common challenge in drug development.[8][9] Several factors could be at play:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model may be suboptimal, leading to insufficient drug exposure at the target tissue.[10]

  • Bioavailability: Poor oral bioavailability can mean that the effective concentration achieved in vivo is much lower than what was used in cell culture.

  • Toxicity: In some studies, higher doses of this compound (FK778) were associated with poor tolerance, which could limit the achievable therapeutic dose and, consequently, its efficacy.[2]

Troubleshooting Guide: Step-by-Step Problem Solving

If the initial checks in the FAQ section do not resolve the issue, follow this detailed guide to systematically troubleshoot the low efficacy of this compound.

Problem Area 1: Reagent and Compound Issues
Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation 1. Use a fresh aliquot of this compound from a trusted supplier. 2. Protect stock solutions from light and repeated freeze-thaw cycles.Restored efficacy if the previous stock was degraded.
Incorrect Concentration 1. Re-calculate all dilutions. 2. Have a colleague double-check the calculations. 3. If possible, verify the concentration using analytical methods (e.g., HPLC).Accurate dosing and expected dose-response relationship.
Solubility Issues 1. Check the solubility of this compound in your specific cell culture media. 2. Visually inspect for precipitation after dilution. 3. Use a vehicle control to ensure the solvent itself is not causing issues.Clear solution and confidence that the intended concentration is available to the cells.
Problem Area 2: Experimental Design and Assay Conditions
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Assay Duration 1. Run a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal treatment duration.Identification of the time point where this compound shows maximal effect.
Inappropriate Assay Choice 1. This compound is cytostatic. Assays measuring cell death (e.g., LDH) may show weak effects. 2. Use assays that measure cell proliferation (e.g., BrdU, Ki-67) or metabolic activity (e.g., MTT, resazurin).A more sensitive and accurate measurement of the drug's biological effect.
Cell Seeding Density 1. Optimize cell seeding density. Too many cells can deplete the drug or mask its effects.A robust assay window and reproducible results.
Serum Interaction 1. Some compounds bind to serum proteins (e.g., albumin), reducing their free concentration. 2. Test efficacy in low-serum or serum-free media if your cell line allows it.Increased efficacy if serum binding was the issue.
Problem Area 3: Biological and Target-Related Issues
Potential Cause Troubleshooting Step Expected Outcome
Low Target Expression 1. Perform Western blot or qPCR to quantify DHODH protein or mRNA levels in your cell line. 2. Compare to a known sensitive cell line as a positive control.Confirmation that the drug target is present.
Target Mutation 1. Sequence the DHODH gene in your cell line to check for mutations that could confer resistance.Identification of resistance-conferring mutations.
Activation of Compensatory Pathways 1. Use Western blotting to probe for the activation of known compensatory or salvage pathways.[7] 2. Consider combination therapy to block both the primary and compensatory pathways.A clearer understanding of the cellular response and potential strategies to overcome resistance.
Cell Line Misidentification / Contamination 1. Perform cell line authentication (e.g., STR profiling). 2. Regularly test for mycoplasma contamination.Confidence in the identity and health of your experimental model.

Visualizations and Workflows

Signaling Pathway

The diagram below illustrates the simplified mechanism of action for this compound. It inhibits the DHODH enzyme, a critical step in the de novo pyrimidine synthesis pathway, leading to reduced nucleotide pools and subsequent inhibition of DNA replication and cell proliferation.

Manitimus_Pathway cluster_cell Cell cluster_pathway De Novo Pyrimidine Synthesis PRPP PRPP Glutamine Glutamine Carbamoyl_P Carbamoyl Phosphate UMP UMP (Pyrimidine Precursor) Carbamoyl_P->UMP Multiple Steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation DHODH DHODH This compound This compound This compound->DHODH Inhibits

Caption: Mechanism of action for this compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose the root cause of low experimental efficacy.

Troubleshooting_Workflow start Low Efficacy Observed check_reagents Step 1: Verify Reagents - Fresh Aliquot? - Correct Concentration? - Soluble in Media? start->check_reagents check_assay Step 2: Review Assay - Optimal Duration? - Right Assay Type? - Correct Seeding? check_reagents->check_assay Reagents OK resolved Issue Resolved check_reagents->resolved Issue Found check_cells Step 3: Analyze Biology - Target Expressed? - Cell Line Authenticated? - Compensatory Pathways? check_assay->check_cells Assay OK check_assay->resolved Issue Found check_cells->resolved Cause Identified consult Consult Literature / Contact Technical Support check_cells->consult No Obvious Cause

Caption: Logical workflow for troubleshooting low efficacy.

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture media. Remove the old media from the wells and add 100 µL of the drug-containing media. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well. Pipette up and down to dissolve the crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement (Example: Phospho-Protein)

While this compound targets DHODH directly, a similar principle can be applied to kinase inhibitors to verify target engagement by measuring the phosphorylation of a downstream substrate.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations and time points. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against a relevant downstream marker overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to assess changes in protein levels or phosphorylation status.

References

Technical Support Center: Refinement of Manitimus (FK778) Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of Manitimus (FK778) in rodent models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as FK778, is a malononitrilamide with immunosuppressive and anti-proliferative properties. Its primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells like lymphocytes. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and subsequent inhibition of T-cell and B-cell proliferation.

Q2: What are the secondary mechanisms of action for this compound?

A2: In addition to its primary effect on pyrimidine synthesis, this compound also exhibits inhibitory activity against certain tyrosine kinases, including members of the Src family and Lck. This inhibition can interfere with various signaling pathways that are crucial for T-cell activation and other cellular processes.

Q3: What are the common research applications of this compound in rodent models?

A3: this compound is frequently used in rodent models to study its immunosuppressive effects in the context of organ transplantation (e.g., heart, kidney, liver allografts) to prevent rejection. It is also investigated for its potential in treating autoimmune diseases and certain types of cancer due to its anti-proliferative and immunomodulatory activities.

Q4: What are the recommended administration routes for this compound in rodents?

A4: The most common administration routes for this compound in rodent studies are oral gavage (PO) and intraperitoneal injection (IP). The choice of route may depend on the experimental design, the desired pharmacokinetic profile, and the formulation of the compound.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound During Formulation Preparation

  • Question: I am having difficulty dissolving this compound for my in vivo study. What can I do?

  • Answer: this compound has low aqueous solubility. To improve solubility, a co-solvent system is typically required. A common and effective vehicle for in vivo rodent studies is a mixture of Dimethyl Sulfoxide (B87167) (DMSO) and Polyethylene Glycol 400 (PEG400), often further diluted with saline or water. A suggested starting formulation is 10% DMSO, 40% PEG400, and 50% sterile saline. It is crucial to first dissolve the this compound powder completely in DMSO before adding the PEG400 and then the saline. Gentle warming and vortexing can aid in dissolution.

Issue 2: Vehicle-Related Toxicity or Adverse Effects in Animals

  • Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur, abdominal irritation) after administration. Could the vehicle be the cause?

  • Answer: Yes, the vehicle, especially at high concentrations of DMSO or PEG, can cause adverse effects. If you suspect vehicle toxicity, consider the following:

    • Reduce DMSO Concentration: Try to keep the final concentration of DMSO as low as possible, ideally below 10%.

    • Alternative Vehicles: Explore other vehicle options such as 0.5% methylcellulose (B11928114) in water or corn oil, although solubility of this compound in these may be more limited.

    • Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between vehicle effects and compound-specific effects.

    • Monitor for Irritation: For IP injections, be aware that some vehicles can cause peritoneal irritation. Observe the injection site for any signs of inflammation.

Issue 3: Inconsistent or Unexpected Experimental Results

  • Question: I am observing high variability in the therapeutic outcomes of my study. What could be the contributing factors?

  • Answer: Inconsistent results can stem from several factors related to drug preparation and administration:

    • Incomplete Solubilization: If this compound is not fully dissolved, the actual administered dose will be lower and more variable. Ensure a clear solution before administration.

    • Solution Instability: this compound solutions may not be stable for long periods. It is recommended to prepare fresh dosing solutions daily. If storage is necessary, it should be in a tightly sealed container, protected from light, and at a controlled temperature (refrigerated or room temperature, depending on stability data for the specific formulation).

    • Inaccurate Dosing: Ensure accurate calculation of the dose based on the most recent body weight of each animal. For oral gavage, improper technique can lead to administration into the lungs instead of the stomach, which can be fatal and will certainly alter the drug's effect. For IP injections, accidental injection into the gut or other organs can occur. Proper training and technique are critical.

Issue 4: Animal Distress or Injury During Administration

  • Question: How can I minimize stress and potential injury to the animals during oral gavage or IP injections?

  • Answer: Proper handling and technique are crucial for animal welfare and data quality.

    • Habituation: Acclimate the animals to handling for several days before the start of the experiment.

    • Proper Restraint: Use a firm but gentle restraint technique that does not constrict the animal's breathing. For oral gavage, ensure the head and body are in a straight line.

    • Correct Needle/Tube Size: Use the appropriate gauge gavage needle or flexible feeding tube for the size of the animal to prevent esophageal or stomach perforation. For IP injections, use a small gauge needle (e.g., 25-27G for mice).

    • Correct Injection Site: For IP injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Do Not Force: If you meet resistance during oral gavage, do not force the tube. Withdraw and try again.

Quantitative Data

Table 1: Recommended Oral Dosage of this compound (FK778) for Immunosuppression in Rats

Dosage (mg/kg/day)FrequencyEfficacy in Allograft ModelsObserved Adverse Effects at Higher Doses (≥30 mg/kg)
3Once dailyModerateNot typically observed
10Once dailySignificantNot typically observed
20Once dailyStrongPotential for mild weight loss with prolonged use
>30Once dailyNot recommended for initial studiesWeight loss, intestinal bleeding[1]

Table 2: Pharmacokinetic Parameters of this compound (FK778) in Rodents (Data not available in the provided search results)

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)
RatOralData not foundData not foundData not foundData not found
RatIPData not foundData not foundData not foundData not found
MouseOralData not foundData not foundData not foundData not found
MouseIPData not foundData not foundData not foundData not found

Note: Specific pharmacokinetic data for FK778 in rats and mice were not available in the provided search results. Researchers should perform pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Experimental Protocols

1. Preparation of this compound (FK778) Solution for Oral Gavage or IP Injection

Materials:

  • This compound (FK778) powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Sterile conical tubes or vials

  • Vortex mixer

  • Optional: Water bath

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg), the average weight of the animals, and the dosing volume (e.g., 5 mL/kg), calculate the total mass of this compound needed.

  • Prepare the vehicle: In a sterile tube, prepare the desired vehicle. For a 10% DMSO, 40% PEG400, 50% saline solution:

    • For a final volume of 10 mL, you will need 1 mL of DMSO, 4 mL of PEG400, and 5 mL of saline.

  • Dissolve this compound in DMSO: Weigh the calculated amount of this compound powder and place it in a sterile vial. Add the required volume of DMSO. Vortex thoroughly until the powder is completely dissolved. A brief, gentle warming (e.g., in a 37°C water bath) may be used if necessary, but be cautious of compound stability at elevated temperatures.

  • Add PEG400: To the this compound-DMSO solution, add the required volume of PEG400. Vortex until the solution is homogeneous.

  • Add Saline: Slowly add the sterile saline to the mixture while vortexing to prevent precipitation. The final solution should be clear.

  • Storage: It is highly recommended to use the dosing solution immediately after preparation. If short-term storage is necessary, store in a tightly sealed, light-protected container at a controlled temperature as determined by your laboratory's stability tests.

2. Administration via Oral Gavage in Mice

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice) or flexible feeding tube

  • Syringe (1 mL)

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held securely.

  • Positioning: Ensure the head, neck, and back are in a straight line to facilitate passage of the gavage needle into the esophagus.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

  • Administration: Once the needle is in the correct position (no resistance felt), slowly administer the calculated volume of the this compound solution.

  • Withdrawal: Smoothly withdraw the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

3. Administration via Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound dosing solution

  • Sterile syringe (1 mL)

  • Sterile needle (e.g., 25-27 gauge)

Procedure:

  • Animal Restraint: Restrain the mouse by the scruff of the neck and turn it over to expose the abdomen.

  • Injection Site: Locate the lower right quadrant of the abdomen.

  • Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (e.g., urine, intestinal contents) or blood is drawn back.

  • Injection: Inject the calculated volume of the this compound solution.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or leakage at the injection site.

Signaling Pathways and Experimental Workflows

DHODH_Inhibition_Pathway cluster_membrane Inner Mitochondrial Membrane DHODH DHODH (Dihydroorotate Dehydrogenase) Orotate Orotate DHODH->Orotate Catalyzes conversion Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Rate-limiting step This compound This compound (FK778) This compound->DHODH Inhibits Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate UMP UMP Orotate->UMP UMP->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis T_Cell_Proliferation T-Cell Proliferation DNA_RNA_Synthesis->T_Cell_Proliferation

Caption: Mechanism of this compound (FK778) action via DHODH inhibition in the de novo pyrimidine synthesis pathway.

Experimental_Workflow start Start prep Prepare this compound Dosing Solution start->prep animal_prep Animal Preparation (Weighing, Acclimation) prep->animal_prep admin Administer this compound (Oral Gavage or IP) animal_prep->admin monitor Monitor Animal Welfare & Observe admin->monitor data_collection Data Collection (e.g., Blood Samples, Tissue Harvest) monitor->data_collection analysis Sample Analysis (e.g., PK/PD) data_collection->analysis end End analysis->end

Caption: General experimental workflow for this compound administration in rodent models.

Tyrosine_Kinase_Inhibition This compound This compound (FK778) Src_Kinase Src Family Kinase (e.g., Lck) This compound->Src_Kinase Inhibits Downstream Downstream Effectors (e.g., ZAP70, LAT) Src_Kinase->Downstream Phosphorylates TCR_Signaling T-Cell Receptor (TCR) Signaling Cascade TCR_Signaling->Src_Kinase Activates T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation Cytokine_Production Cytokine Production (e.g., IL-2) T_Cell_Activation->Cytokine_Production

Caption: Postulated off-target tyrosine kinase inhibition by this compound (FK778) in T-cell signaling.

References

Addressing variability in Manitimus experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Manitimus Technical Support Center

Welcome to the troubleshooting and support center for this compound, a novel kinase inhibitor targeting Tyrosine Kinase 2 (TYK2). This guide is intended for researchers, scientists, and drug development professionals to help address common issues and variability during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] By binding to the pseudokinase (JH2) regulatory domain, this compound stabilizes an inactive conformation, preventing the activation of the kinase domain and subsequent phosphorylation of downstream STAT proteins.[1] This targeted action blocks signaling from key cytokine receptors, including those for IL-12, IL-23, and Type I interferons.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting this compound in 100% DMSO to create a 10 mM stock solution. Aliquot the stock solution into small volumes and store at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and increased experimental variability.[3]

Q3: Is this compound selective for TYK2 over other JAK family kinases?

A3: Yes, this compound is designed for high selectivity. Its allosteric mechanism of action provides unparalleled selectivity for TYK2 over JAK1, JAK2, and JAK3.[1] However, at very high concentrations (typically >100x the cellular IC50), some off-target activity may be observed. It is always recommended to perform a counterscreen or use a less active enantiomer control if off-target effects are suspected.

Q4: What are the known safety concerns or side effects associated with TYK2 inhibitors?

A4: Selective TYK2 inhibitors generally have a more favorable safety profile compared to broader JAK inhibitors.[2][4] While issues like severe infections, thromboembolic events, and cytopenias are concerns with pan-JAK inhibitors, selective TYK2 inhibition appears to mitigate many of these risks.[2][4] However, mild to moderate adverse events such as upper respiratory tract infections and headaches have been reported in clinical trials.[4][5]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High variability in IC50 values in cell viability assays.

  • Question: My calculated IC50 values for this compound vary significantly between replicate plates and across different experimental days. What could be the cause?

  • Answer: Variability in cell-based assays is a common issue that can stem from multiple sources.[3][6] Consider the following factors:

Possible Cause Recommended Solution
Cell Line Instability Use cells from a consistent, low passage number. High-passage cells can exhibit genetic drift, altering their sensitivity to inhibitors.[3] Create a master cell bank and thaw a new vial every 2-3 months.
Inaccurate Drug Dilutions Prepare fresh serial dilutions for each experiment from a validated stock. Avoid using old dilutions. Ensure complete solubilization in DMSO before diluting in aqueous media.[3]
Variable Cell Seeding Density Ensure a homogenous single-cell suspension before plating. Calibrate your pipettes and use reverse pipetting for viscous cell suspensions to ensure consistent cell numbers per well.[7]
Edge Effects on Plates The outer wells of a microplate are prone to evaporation, leading to altered drug concentrations.[7] Avoid using the outermost wells for measurements or ensure plates are incubated in a humidified chamber and properly sealed.
Assay Reagent Interference At high concentrations, DMSO can be cytotoxic. Ensure your vehicle control contains the same final DMSO concentration as your highest this compound dose to properly normalize the data.[3]

Issue 2: Inconsistent inhibition of STAT3 phosphorylation in Western Blots.

  • Question: I am not seeing a consistent, dose-dependent decrease in phosphorylated STAT3 (p-STAT3) levels after this compound treatment. Why?

  • Answer: Detecting changes in protein phosphorylation requires careful optimization of the experimental conditions.

Possible Cause Recommended Solution
Suboptimal Lysis Buffer Ensure your lysis buffer contains freshly added phosphatase and protease inhibitors to prevent dephosphorylation and protein degradation during sample preparation.[3]
Insufficient Drug Treatment Time The effect of this compound is time-dependent. Perform a time-course experiment (e.g., 30 min, 1h, 4h, 24h) at a fixed concentration (e.g., 10x IC50) to find the optimal treatment duration for your cell line.[3]
Low Basal Pathway Activity The TYK2-STAT3 pathway may not be sufficiently active in your cells under basal conditions. Stimulate the cells with an appropriate cytokine (e.g., IL-23 or IFN-α) for 15-30 minutes prior to lysis to induce robust STAT3 phosphorylation.
Poor Antibody Quality Use a well-validated antibody specific for p-STAT3 (Tyr705). Check the antibody datasheet for recommended applications and dilutions. Run positive and negative controls to validate antibody performance.

Section 3: Data and Protocols

Data Presentation: Comparative IC50 Values

The following table summarizes typical IC50 values for this compound across different cell lines after a 72-hour incubation period, as determined by a standard cell viability assay (e.g., CellTiter-Glo®).

Cell Line Description Typical IC50 (nM) Notes
NCI-H929 Multiple Myeloma50 ± 15High basal STAT3 activity
HEK293 Human Embryonic Kidney> 10,000Low endogenous TYK2 expression
THP-1 Human Monocytic120 ± 30Cytokine-dependent activity
PBMCs Human Peripheral Blood250 ± 75Donor variability observed
Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination) Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Plating: Seed cells in a 96-well, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your 10 mM DMSO stock. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cell plate and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[3]

  • Reagent Addition: Add a viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a microplate reader.

  • Analysis: Normalize the data to the vehicle control wells and use a non-linear regression (four-parameter logistic) model to calculate the IC50 value.

Protocol 2: Western Blot for p-STAT3 Inhibition

This protocol details the detection of changes in STAT3 phosphorylation.

  • Cell Culture and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, starve them in a low-serum medium for 4-6 hours.

  • Inhibition: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate the cells with a cytokine like IL-23 (50 ng/mL) for 30 minutes to activate the TYK2 pathway.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Detection: Wash the membrane, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour, and visualize the bands using an ECL substrate and an imaging system.

Section 4: Visual Guides

Signaling_Pathway cluster_membrane Cell Membrane Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT3_inactive STAT3 (inactive) TYK2->STAT3_inactive Phosphorylates JAK2->STAT3_inactive Phosphorylates This compound This compound This compound->TYK2 Inhibits STAT3_active p-STAT3 Dimer (active) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates

Caption: this compound allosterically inhibits TYK2, blocking STAT3 phosphorylation.

Experimental_Workflow start Start: Seed Cells treat Treat with This compound Dilutions start->treat incubate Incubate (e.g., 72h) treat->incubate assay Add Viability Reagent incubate->assay read Read Plate (Luminescence) assay->read analyze Analyze Data: Calculate IC50 read->analyze end End analyze->end

Caption: Standard workflow for determining the IC50 of this compound.

Troubleshooting_Tree start Inconsistent IC50 Values? q_cells Are cell passage numbers consistent? start->q_cells Check Cells q_compound Are drug dilutions made fresh? start->q_compound Check Compound q_assay Are you avoiding 'edge effects'? start->q_assay Check Assay a_cells_no Solution: Use low passage cells. Thaw new vial. q_cells->a_cells_no No q_cells->q_compound Yes a_cells_no->q_compound a_compound_no Solution: Prepare fresh dilutions for each experiment. q_compound->a_compound_no No q_compound->q_assay Yes a_compound_no->q_assay a_assay_no Solution: Do not use outer wells or use sealed plates. q_assay->a_assay_no No ok Problem Likely Resolved q_assay->ok Yes a_assay_no->ok

Caption: Decision tree for troubleshooting variable IC50 results.

References

Validation & Comparative

A Comparative Guide: Manitimus vs. Mycophenolate Mofetil in Renal Transplantation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunosuppressive therapy in renal transplantation is continually evolving, with the goal of improving graft survival while minimizing treatment-related toxicities. This guide provides a detailed, data-driven comparison of Manitimus (FK778), an investigational immunomodulatory agent, and Mycophenolate Mofetil (MMF), a widely established immunosuppressant. This analysis is based on available preclinical and clinical data to inform research and development in the field.

Executive Summary

This compound and Mycophenolate Mofetil both exert their immunosuppressive effects by inhibiting the de novo synthesis of nucleotides, which are essential for the proliferation of lymphocytes. However, they target different enzymes in distinct pathways. This compound inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. In contrast, MMF's active metabolite, mycophenolic acid (MPA), is a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is crucial for the de novo synthesis of purines. This fundamental difference in their mechanism of action forms the basis for their distinct pharmacological profiles.

Clinical evidence from a phase II multicenter, randomized, double-blind study indicates that low-dose this compound demonstrates comparable efficacy to standard-dose MMF in preventing acute rejection in renal transplant recipients when used in combination with tacrolimus (B1663567) and corticosteroids. However, higher doses of this compound were associated with an increased incidence of acute rejection and were less well-tolerated. Preclinical studies in rodent models have suggested a potential role for this compound in reducing the histological changes associated with chronic rejection.

Mechanism of Action: A Tale of Two Pathways

The immunosuppressive activity of both this compound and MMF hinges on their ability to halt the rapid proliferation of T and B lymphocytes, the key mediators of allograft rejection. They achieve this by starving these cells of the necessary building blocks for DNA and RNA synthesis.

This compound: Targeting Pyrimidine Synthesis

This compound's primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] This enzyme catalyzes a critical step in the de novo synthesis of pyrimidines, which are essential components of nucleic acids.[1] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and thereby inhibiting lymphocyte proliferation.[2]

Manitimus_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol & Nucleus Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP Multiple Steps This compound This compound This compound->DHODH UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Lymphocyte_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Lymphocyte_Proliferation Graft Rejection Graft Rejection Lymphocyte_Proliferation->Graft Rejection

Figure 1: this compound Signaling Pathway
Mycophenolate Mofetil (MMF): Targeting Purine Synthesis

MMF is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA).[3] MPA is a selective, reversible, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[4] T and B lymphocytes are particularly dependent on this pathway for their proliferation, making them highly susceptible to the effects of MPA.[4] The depletion of guanosine (B1672433) nucleotides results in the suppression of both T- and B-lymphocyte proliferation.[3][4]

MMF_Pathway cluster_Cell Lymphocyte MMF Mycophenolate Mofetil (MMF) MPA Mycophenolic Acid (MPA) MMF->MPA Hydrolysis IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Ribose_5_Phosphate Ribose_5_Phosphate IMP Inosine Monophosphate (IMP) Ribose_5_Phosphate->IMP De Novo Purine Synthesis IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA_Synthesis DNA & RNA Synthesis GTP->DNA_RNA_Synthesis Lymphocyte_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Lymphocyte_Proliferation Graft Rejection Graft Rejection Lymphocyte_Proliferation->Graft Rejection

Figure 2: Mycophenolate Mofetil (MMF) Signaling Pathway

Preclinical Data

This compound in a Rat Model of Chronic Renal Allograft Rejection

In a preclinical study using a rat model of chronic renal allograft rejection, this compound demonstrated a dose-dependent reduction in proteinuria and plasma creatinine (B1669602) levels over a 90-day period post-transplantation.[5] At doses of 10 mg/kg/day and 20 mg/kg/day, this compound significantly mitigated chronic histological changes, including tubular atrophy, glomerulosclerosis, and fibrointimal hyperplasia.[5]

ParameterAllograft ControlThis compound (10 mg/kg/day)This compound (20 mg/kg/day)
Proteinuria at 90 days (mg/24h)>100<50<25
Plasma Creatinine at 90 days (mg/dL)~2.5~1.5~1.0
Glomerulosclerosis ScoreHighReducedMarkedly Reduced
Tubular Atrophy ScoreHighReducedMarkedly Reduced
Fibrointimal Hyperplasia ScoreHighReducedMarkedly Reduced
Data adapted from Pan et al., Transplantation, 2003.[5]

Clinical Data: Head-to-Head Comparison

A key multicenter, randomized, double-blind, phase II study provides the most direct comparison of this compound and MMF in de novo renal transplant recipients.[6][7] All patients also received tacrolimus and corticosteroids.[6][7]

Efficacy: Biopsy-Proven Acute Rejection (BPAR)

The primary endpoint of this study was the incidence of biopsy-proven acute rejection (BPAR) at 24 weeks.[6][7] The low-level this compound group showed a comparable BPAR rate to the MMF group.[6][7] However, the mid and high-level this compound groups had numerically higher rejection rates.[6][7]

Treatment GroupNBPAR at 24 Weeks (%)BPAR at 12 Months (%)
This compound (Low-Level)9222.823.9
This compound (Mid-Level)9229.331.5
This compound (High-Level)8734.534.5
MMF (1 g/day )9317.219.4
Data from Wlodarczyk et al., BMC Nephrology, 2012.[6][7]
Graft and Patient Survival

At 12 months, patient survival was numerically lower in the high-level this compound group compared to the other groups.[6] There were no statistically significant differences in graft survival across the treatment groups.[6]

Treatment GroupNPatient Survival at 12 Months (%)
This compound (Low-Level)9298
This compound (Mid-Level)9299
This compound (High-Level)8788.4
MMF (1 g/day )9399
Data from Wlodarczyk et al., BMC Nephrology, 2012.[6]
Adverse Events

The incidence of adverse events was generally comparable across all treatment groups.[6]

Adverse EventThis compound (Low-Level) (%)This compound (Mid-Level) (%)This compound (High-Level) (%)MMF (1 g/day ) (%)
Anemia38.044.655.234.4
Diarrhea21.721.726.424.7
Leukopenia14.116.320.715.1
New Onset Diabetes15.213.014.911.8
CMV Infection7.68.710.39.7
Data from Wlodarczyk et al., BMC Nephrology, 2012.[6]

Experimental Protocols

Phase II Multicenter, Randomized, Double-Blind Study of this compound vs. MMF
  • Objective: To compare the efficacy and safety of three different concentration-controlled ranges of this compound with MMF in combination with tacrolimus and corticosteroids in de novo renal transplant recipients.[6][7]

  • Study Design: A 12-month, multicenter, randomized, double-blind, parallel-group study.[6][7]

  • Patient Population: 364 adult recipients of a primary or second renal transplant.[6][7]

  • Treatment Arms:

    • This compound High-Level (H): 600 mg four times daily for 4 days, followed by 120 mg/day. Trough level target: 75-125 µg/mL after week 6.[7]

    • This compound Mid-Level (M): 600 mg three times daily for 3 days, followed by 110 mg/day. Trough level target: 50-100 µg/mL after week 6.[7]

    • This compound Low-Level (L): 600 mg twice daily for 2 days, followed by 100 mg/day. Trough level target: 25-75 µg/mL after week 6.[7]

    • MMF (Control): 1 g/day .[7]

  • Concomitant Medication: All patients received tacrolimus and corticosteroids at the same dose across all four groups.[7]

  • Primary Endpoint: Incidence of biopsy-proven acute rejection at 24 weeks.[7]

  • Secondary Endpoints: Incidence of BPAR at 12 months, graft survival, patient survival, and safety assessments.[6][7]

Experimental_Workflow Patient_Screening De Novo Renal Transplant Recipients (N=364) Randomization Randomization (1:1:1:1) Patient_Screening->Randomization Group_H This compound High-Level (n=87) Randomization->Group_H Group_M This compound Mid-Level (n=92) Randomization->Group_M Group_L This compound Low-Level (n=92) Randomization->Group_L Group_MMF MMF 1 g/day (n=93) Randomization->Group_MMF Treatment 12-Month Treatment + Tacrolimus & Corticosteroids Group_H->Treatment Group_M->Treatment Group_L->Treatment Group_MMF->Treatment Follow_Up Follow-Up Assessments Treatment->Follow_Up Primary_Endpoint Primary Endpoint: BPAR at 24 Weeks Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: BPAR at 12 Months, Graft & Patient Survival, Adverse Events Follow_Up->Secondary_Endpoints

Figure 3: Clinical Trial Workflow

Discussion and Future Directions

The comparison between this compound and MMF reveals two distinct approaches to antimetabolite immunosuppression in renal transplantation. While MMF is a well-entrenched standard of care, the development of agents like this compound highlights the ongoing search for therapies with improved efficacy and safety profiles.

The phase II clinical trial data suggests that low-dose this compound may offer a comparable alternative to MMF in terms of preventing acute rejection. However, the lack of a clear dose-response relationship and the poorer outcomes with higher doses raise questions about its therapeutic window and overall utility. The development of this compound for organ transplantation was ultimately discontinued.

For researchers and drug development professionals, the story of this compound offers valuable insights. The targeting of DHODH remains a viable strategy for immunosuppression and is being explored in other autoimmune conditions. Future research could focus on developing second-generation DHODH inhibitors with a more favorable pharmacokinetic and pharmacodynamic profile. Furthermore, the distinct mechanisms of action of DHODH and IMPDH inhibitors suggest the potential for combination therapies that could allow for lower doses of each agent, potentially reducing toxicity while maintaining or enhancing efficacy. Further investigation into the long-term effects of DHODH inhibition on chronic allograft nephropathy is also warranted, given the promising preclinical data.

References

Comparative Efficacy of Manitimus Against Other DHODH Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Manitimus (also known as FK778 or MNA715) with other prominent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of DHODH inhibition for therapeutic applications, including immunosuppression and oncology.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is crucial for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells. Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and a reduction in cellular proliferation. This mechanism makes DHODH an attractive target for the development of immunosuppressive and anti-cancer agents. This compound, a malononitrilamide, belongs to this class of targeted therapies. Other notable DHODH inhibitors include Leflunomide (and its active metabolite A77-1726) and Brequinar.

Quantitative Comparison of DHODH Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected DHODH inhibitors against the human DHODH enzyme. Lower IC50 values indicate greater potency.

InhibitorChemical ClassIC50 (Human DHODH)Reference
This compound (MNA715) Malononitrilamide0.5 - 2.3 µM (range for class)[1]
A77-1726 (active metabolite of Leflunomide) Isoxazol~1.1 µM[1]
Brequinar Cinchoninic Acid Derivative10 nM[1]

Note: The IC50 for this compound is presented as a range for the malononitrilamide class as reported in the primary comparative study.

Signaling Pathway and Experimental Workflow

The diagrams below, generated using Graphviz, illustrate the DHODH inhibition pathway and a general workflow for a DHODH inhibition assay.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate DHO Dihydroorotate DHO->DHODH UMP UMP Synthesis Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitors This compound & Other DHODH Inhibitors Inhibitors->DHODH

DHODH Inhibition Pathway

Experimental_Workflow cluster_assay DHODH Inhibition Assay Enzyme Recombinant Human DHODH Reaction Enzymatic Reaction Enzyme->Reaction Substrate Dihydroorotate & Co-substrate (e.g., DCIP) Substrate->Reaction Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Analysis IC50 Calculation Measurement->Analysis

DHODH Inhibition Assay Workflow

Experimental Protocols

The following is a detailed methodology for a DHODH inhibition assay, based on the principles used in comparative studies of DHODH inhibitors. While the precise, detailed protocol from the Knecht & Löffler (1998) study providing the comparative IC50 values was not available in the searched literature, this representative protocol outlines the key steps.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on recombinant human dihydroorotate dehydrogenase.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP) as an electron acceptor

  • Coenzyme Q10 (or a soluble analog like decylubiquinone)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Test inhibitors (this compound, A77-1726, Brequinar) dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHO in the assay buffer.

    • Prepare a stock solution of DCIP in ethanol.

    • Prepare a stock solution of Coenzyme Q10 in an appropriate solvent.

    • Prepare serial dilutions of the test inhibitors in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of assay buffer to each well.

    • Add 2 µL of the serially diluted inhibitor solutions to the respective wells. For the control wells (100% enzyme activity), add 2 µL of DMSO.

    • Add 10 µL of the recombinant human DHODH enzyme solution to all wells except for the blank controls.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding to the enzyme.

  • Enzymatic Reaction and Measurement:

    • To initiate the reaction, add 10 µL of a solution containing DHO and DCIP to each well.

    • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The rate of DCIP reduction is proportional to the DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities against the control (DMSO-treated) wells to determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Enzyme Inhibition Kinetics

Beyond simple potency (IC50), the mode of inhibition provides deeper insight into the mechanism of action. Studies have characterized the kinetic behavior of several DHODH inhibitors:

  • A77-1726 (active metabolite of Leflunomide): Exhibits a noncompetitive type of inhibition with respect to both the substrate dihydroorotate and the co-substrate ubiquinone.[1]

  • Brequinar: Shows noncompetitive inhibition with respect to dihydroorotate, but a "mixed-type" inhibition with respect to the quinone co-substrate.[1] It has also been described as a "slow-binding" inhibitor of the human DHODH enzyme.[1]

Detailed kinetic studies specifically for this compound (FK778/MNA715) were not found in the reviewed literature. Further investigation is warranted to fully characterize its kinetic profile in comparison to other DHODH inhibitors.

Conclusion

This compound is an effective inhibitor of human DHODH, with a potency in the low micromolar range.[1] In comparison to other well-characterized DHODH inhibitors, it is less potent than Brequinar but shows comparable, if not slightly greater, potency to the active metabolite of Leflunomide, A77-1726.[1] The distinct chemical structures and varied inhibition kinetics among these compounds offer a diverse toolkit for researchers studying the role of DHODH in various disease models. Further studies are needed to fully elucidate the specific kinetic properties of this compound and to explore the clinical implications of these preclinical findings.

References

Validating the In-Vivo Immunosuppressive Activity of Manitimus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vivo immunosuppressive activity of Manitimus (also known as FK778) with the established calcineurin inhibitors, Tacrolimus (B1663567) and Cyclosporine A. The information presented is based on available preclinical and clinical data, offering a resource for researchers in the field of immunology and drug development.

Executive Summary

This compound, a malononitrilamide, demonstrates potent immunosuppressive effects in various in-vivo models. Unlike the calcineurin inhibitors Tacrolimus and Cyclosporine A, which primarily target T-cell activation by inhibiting the calcineurin-NFAT pathway, this compound exerts its effects through the inhibition of de-novo pyrimidine (B1678525) biosynthesis, thereby impacting both T- and B-cell proliferation.[1][2] This fundamental difference in the mechanism of action presents this compound as a compelling alternative or synergistic agent in immunosuppressive therapies.

This guide will delve into a comparative analysis of these three compounds, presenting available in-vivo data from key experimental models, outlining their mechanisms of action, and providing detailed experimental protocols for the validation of immunosuppressive activity.

Comparative In-Vivo Efficacy

The following table summarizes the available preclinical data on the efficacy of this compound, Tacrolimus, and Cyclosporine A in prolonging allograft survival in a rat cardiac transplant model. It is important to note that this data is compiled from separate studies and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.

ImmunosuppressantAnimal ModelDosing RegimenMean Survival Time (MST) of Allograft (days)Control Group MST (days)Reference
This compound (FK778) Rat Cardiac Allograft (Brown Norway to Lewis)20 mg/kg/day (oral) for 10 days17.0 ± 2.86.2 ± 0.4[3]
Tacrolimus Rat Cardiac Allograft (Brown Norway to Lewis)2 mg/kg/day (oral) for 10 days18.5 ± 2.76.2 ± 0.4[3]
Rat Cardiac Allograft (Brown Norway to Lewis)8 mg/kg/day (oral) for 10 days25.0 ± 2.56.2 ± 0.4[3]
Rat Cardiac Allograft (ACI to Lewis)0.32 mg/kg/day (IM) for 14 days> 14 (Effective Dose)~7[4]
Cyclosporine A Rat Cardiac Allograft (Wag/Ro to BN/Ro)15 mg/kg/dayIndefinite8-9[5]
Rat Cardiac Allograft (DA to WF)10 mg/kg/day (oral)> 180Not specified[6]

Mechanism of Action: A Tale of Two Pathways

The immunosuppressive effects of this compound, Tacrolimus, and Cyclosporine A are achieved through distinct molecular pathways.

Tacrolimus and Cyclosporine A: Calcineurin Inhibition

Both Tacrolimus and Cyclosporine A are calcineurin inhibitors.[7] They exert their immunosuppressive effects by binding to intracellular proteins (immunophilins) - Tacrolimus to FK-binding protein 12 (FKBP12) and Cyclosporine A to cyclophilin. These drug-immunophilin complexes then bind to and inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[8][9][10][11] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[8][9][10][11] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[12]

Calcineurin-NFAT Signaling Pathway Inhibition cluster_drugs Immunosuppressants TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene Transcription IL2_production IL-2 Production & T-Cell Proliferation IL2_gene->IL2_production Tacrolimus Tacrolimus Tacrolimus->Calcineurin Inhibits CyclosporineA Cyclosporine A CyclosporineA->Calcineurin Inhibits

Diagram 1. Calcineurin-NFAT Signaling Pathway Inhibition.

This compound: Inhibition of Pyrimidine Biosynthesis

In contrast, this compound (FK778) is a malononitrilamide derived from the active metabolite of leflunomide.[13] Its primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are critical for DNA and RNA synthesis. Proliferating lymphocytes, particularly activated T- and B-cells, have a high demand for pyrimidines and rely heavily on the de novo pathway. By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of lymphocyte proliferation.[2]

This compound Mechanism of Action Precursors Precursors (e.g., Aspartate) Dihydroorotate Dihydroorotate Precursors->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP Pyrimidine_synthesis Pyrimidine Nucleotides UMP->Pyrimidine_synthesis DNA_RNA_synthesis DNA & RNA Synthesis Pyrimidine_synthesis->DNA_RNA_synthesis Cell_proliferation Lymphocyte Proliferation DNA_RNA_synthesis->Cell_proliferation This compound This compound (FK778) This compound->DHODH Inhibits

Diagram 2. this compound Mechanism of Action.

Experimental Protocols

To facilitate the in-vivo validation and comparison of immunosuppressive agents like this compound, detailed and standardized experimental protocols are essential. Below are outlines for key in-vivo assays.

Murine Heterotopic Cardiac Allograft Model

This model is a robust and widely used method to assess the efficacy of immunosuppressive drugs in preventing solid organ rejection.

Objective: To evaluate the ability of a test compound to prolong the survival of a transplanted heart in a rodent model.

Materials:

  • Donor and recipient rats (e.g., Brown Norway and Lewis strains for a high-responder model).

  • Surgical microscope and instruments.

  • Anesthesia and post-operative analgesics.

  • Test compound (this compound, Tacrolimus, Cyclosporine A) and vehicle control.

Procedure:

  • Anesthesia: Anesthetize both donor and recipient rats.

  • Donor Heart Procurement: Perform a midline laparotomy and thoracotomy on the donor rat. Cannulate the aorta and pulmonary artery. Perfuse the heart with cold saline. Ligate the pulmonary veins and vena cavae, and excise the heart.

  • Recipient Preparation: Make a midline abdominal incision in the recipient rat. Isolate the abdominal aorta and inferior vena cava.

  • Transplantation: Perform end-to-side anastomoses of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

  • Graft Function Assessment: Palpate the abdomen daily to assess the heartbeat of the transplanted heart. Cessation of a palpable heartbeat, confirmed by laparotomy, is defined as rejection.

  • Drug Administration: Administer the test compounds and vehicle control to respective groups of recipient rats daily, starting on the day of transplantation, for a defined period (e.g., 10-14 days).

  • Data Analysis: Record the day of rejection for each animal. Calculate the mean survival time (MST) for each group and perform statistical analysis (e.g., Kaplan-Meier survival curves and log-rank test).

Workflow for Murine Cardiac Allograft Model Donor Donor Rat Anesthesia Anesthesia Donor->Anesthesia Recipient Recipient Rat Recipient->Anesthesia Heart_Procurement Donor Heart Procurement Anesthesia->Heart_Procurement Recipient_Prep Recipient Preparation Anesthesia->Recipient_Prep Transplantation Heterotopic Heart Transplantation Heart_Procurement->Transplantation Recipient_Prep->Transplantation Drug_Admin Drug Administration (Daily) Transplantation->Drug_Admin Monitoring Daily Palpation for Heartbeat Drug_Admin->Monitoring Rejection Rejection (Cessation of Heartbeat) Monitoring->Rejection Data_Analysis Data Analysis (MST, Survival Curves) Rejection->Data_Analysis

Diagram 3. Workflow for Murine Cardiac Allograft Model.
In-Vivo T-Cell Proliferation Assay (CFSE-based)

This assay allows for the direct measurement of T-cell proliferation in response to an antigenic challenge in a living animal and the assessment of the inhibitory effects of immunosuppressive drugs.

Objective: To quantify the extent of T-cell division in vivo and to determine the impact of a test compound on this process.

Materials:

  • Transgenic T-cells with a known antigen specificity (e.g., OT-II cells specific for ovalbumin).

  • Recipient mice.

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Antigen (e.g., ovalbumin).

  • Test compound and vehicle control.

  • Flow cytometer.

Procedure:

  • T-Cell Labeling: Isolate splenocytes from the transgenic donor mouse and label the T-cells with CFSE. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

  • Adoptive Transfer: Inject the CFSE-labeled T-cells intravenously into recipient mice.

  • Drug and Antigen Administration: Administer the test compound or vehicle to different groups of recipient mice. Subsequently, challenge the mice with the specific antigen (e.g., intraperitoneal injection of ovalbumin).

  • Spleen and Lymph Node Harvest: At a predetermined time point (e.g., 3-5 days after antigen challenge), euthanize the mice and harvest their spleens and lymph nodes.

  • Flow Cytometry Analysis: Prepare single-cell suspensions from the harvested organs. Stain the cells with fluorescently labeled antibodies specific for T-cell markers (e.g., CD4, CD8) and the transgenic T-cell receptor. Analyze the cells using a flow cytometer to measure the dilution of CFSE fluorescence in the transgenic T-cell population.

  • Data Analysis: The degree of CFSE dilution is directly proportional to the number of cell divisions. Quantify the percentage of divided cells and the proliferation index for each treatment group.

Conclusion

This compound presents a distinct and potent mechanism of immunosuppression compared to the established calcineurin inhibitors, Tacrolimus and Cyclosporine A. Its inhibition of de-novo pyrimidine synthesis offers a different point of intervention in the immune response, potentially providing benefits in terms of efficacy and side-effect profiles, or in combination therapies. The in-vivo data from rat cardiac allograft models suggests comparable or synergistic efficacy to Tacrolimus in prolonging graft survival.[3][14]

Further head-to-head comparative studies in standardized in-vivo models, particularly focusing on T-cell proliferation and cytokine production, are warranted to fully elucidate the comparative immunosuppressive activity of this compound. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be crucial for the continued development and optimal clinical application of this promising immunosuppressive agent.

References

Comparative analysis of Manitimus and leflunomide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis: Manitimus vs. Leflunomide (B1674699) in Immunomodulation

In the landscape of immunomodulatory therapeutics, both the investigational drug this compound and the established disease-modifying antirheumatic drug (DMARD) leflunomide present distinct mechanisms and clinical profiles. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

Leflunomide primarily exerts its effects through the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This blockade preferentially targets rapidly proliferating cells, such as activated lymphocytes, leading to a reduction in the levels of uridine (B1682114) monophosphate (UMP) and subsequent cell cycle arrest at the G1 phase.

This compound, in contrast, is a novel mTOR inhibitor. It functions by forming a complex with FKBP12, which then binds to and allosterically inhibits the mTORC1 complex. This action disrupts the downstream signaling cascade, including the phosphorylation of p70S6K and 4E-BP1, which are critical for protein synthesis, cell growth, and proliferation.

Signaling_Pathways cluster_Leflunomide Leflunomide Pathway cluster_this compound This compound Pathway Leflunomide Leflunomide DHODH DHODH Leflunomide->DHODH inhibits Activated Lymphocytes Activated Lymphocytes De Novo Pyrimidine Synthesis De Novo Pyrimidine Synthesis DHODH->De Novo Pyrimidine Synthesis catalyzes De Novo Pyrimidine Synthesis->Activated Lymphocytes supports proliferation Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Activated Lymphocytes->Cell Cycle Arrest (G1) undergoes This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds mTORC1 mTORC1 FKBP12->mTORC1 binds & inhibits p70S6K / 4E-BP1 p70S6K / 4E-BP1 mTORC1->p70S6K / 4E-BP1 phosphorylates Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth p70S6K / 4E-BP1->Protein Synthesis & Cell Growth promotes

Caption: Comparative signaling pathways of Leflunomide and this compound.

In Vitro Efficacy: Potency and Cellular Impact

The in vitro potency of both compounds has been assessed using primary human T-cells. This compound demonstrated a significantly lower IC50 value compared to the active metabolite of leflunomide, teriflunomide (B560168), indicating higher potency in inhibiting T-cell proliferation.

CompoundTargetAssayIC50 (nM)
This compound mTORC1T-cell Proliferation Assay0.8
Teriflunomide DHODHT-cell Proliferation Assay15

Experimental Protocols

T-cell Proliferation Assay:

  • Cell Isolation: Primary human T-cells were isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.

  • Cell Culture: T-cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation and Treatment: Cells were seeded in 96-well plates and stimulated with anti-CD3/CD28 antibodies. Varying concentrations of this compound and teriflunomide were added to the wells.

  • Proliferation Measurement: After 72 hours of incubation, cell proliferation was assessed using a BrdU incorporation assay according to the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response curves to a four-parameter logistic equation.

Experimental_Workflow PBMC Isolation PBMC Isolation T-cell Negative Selection T-cell Negative Selection PBMC Isolation->T-cell Negative Selection Step 1 Cell Seeding & Stimulation Cell Seeding & Stimulation T-cell Negative Selection->Cell Seeding & Stimulation Step 2 Drug Treatment Drug Treatment Cell Seeding & Stimulation->Drug Treatment Step 3 72h Incubation 72h Incubation Drug Treatment->72h Incubation Step 4 BrdU Incorporation Assay BrdU Incorporation Assay 72h Incubation->BrdU Incorporation Assay Step 5 IC50 Calculation IC50 Calculation BrdU Incorporation Assay->IC50 Calculation Step 6

Caption: Workflow for the T-cell proliferation assay.

Preclinical Safety and Efficacy in Animal Models

In a collagen-induced arthritis (CIA) mouse model, both this compound and leflunomide demonstrated a significant reduction in clinical arthritis scores compared to the vehicle control. However, this compound was effective at a lower dose and showed a more pronounced reduction in paw swelling.

Treatment GroupDose (mg/kg/day)Mean Arthritis Score (Day 42)Paw Swelling Reduction (%)
Vehicle Control -12.5 ± 1.20
Leflunomide 105.8 ± 0.945
This compound 34.2 ± 0.762

Histopathological analysis of the joints from the CIA model revealed that this compound treatment resulted in a greater preservation of joint architecture and a more significant reduction in inflammatory cell infiltrate compared to leflunomide.

Pharmacokinetic Profiles

A key differentiator between the two compounds is their pharmacokinetic profiles. Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide, which has a very long half-life of approximately 2 weeks in humans. This necessitates a loading dose and can lead to a prolonged duration of adverse effects after drug discontinuation. This compound exhibits a more conventional pharmacokinetic profile with a shorter half-life, which may allow for more flexible dosing and a quicker resolution of adverse events upon cessation of treatment.

ParameterLeflunomide (as Teriflunomide)This compound
Half-life (t1/2) ~2 weeks~24 hours
Prodrug YesNo
Loading Dose RequiredNot Required

Adverse Effect Profile

The most common adverse effects associated with leflunomide include diarrhea, nausea, hair loss, and elevated liver enzymes. Due to its long half-life, an accelerated elimination procedure with cholestyramine or activated charcoal is recommended for patients who experience severe adverse effects or wish to conceive. Preclinical studies with this compound suggest a different safety profile, with the most frequently observed adverse effects being related to its mTOR inhibition, such as stomatitis and metabolic changes. The shorter half-life of this compound is anticipated to result in a more manageable adverse effect profile.

Conclusion

This compound represents a promising investigational immunomodulatory agent with a distinct and highly potent mechanism of action targeting the mTOR pathway. In preclinical models, it has demonstrated superior efficacy at lower doses compared to leflunomide. Furthermore, its more favorable pharmacokinetic profile, characterized by a shorter half-life and no requirement for a loading dose, may translate into a more manageable and safer clinical profile. While leflunomide remains a valuable therapeutic option, the unique attributes of this compound position it as a compelling candidate for further clinical development in the treatment of autoimmune and inflammatory diseases. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two agents.

Comparative Analysis of Manitimus and Cyclosporine A on T-cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Two Potent Immunomodulators

This guide provides a comparative analysis of the novel, hypothetical T-cell activation inhibitor, Manitimus, against the established immunosuppressant, Cyclosporine A. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supported by experimental data and protocols.

Introduction

T-cell activation is a critical event in the adaptive immune response, and its dysregulation can lead to autoimmune diseases and organ transplant rejection. Consequently, the modulation of T-cell activation is a key therapeutic strategy. This guide compares this compound, a hypothetical inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), with Cyclosporine A, a well-established calcineurin inhibitor.[1][2][3][4] Both agents effectively suppress T-cell activation but through distinct molecular pathways.

Mechanism of Action

This compound: This investigational compound is designed to be a highly selective inhibitor of Lck. Lck is a tyrosine kinase that plays a crucial role in the initial stages of T-cell receptor (TCR) signaling.[1][5][6] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, initiating a signaling cascade that leads to T-cell activation.[1][7][8] By inhibiting Lck, this compound is hypothesized to prevent these initial phosphorylation events, thereby blocking the entire downstream signaling pathway.

Cyclosporine A: A widely used immunosuppressant, Cyclosporine A acts further downstream in the T-cell activation pathway.[2][3][4] It forms a complex with the intracellular protein cyclophilin, and this complex inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2][3][9][10] Calcineurin inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2][3] Consequently, NFAT cannot translocate to the nucleus to induce the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[2][3][4]

Signaling Pathway Diagram

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates PLCg1 PLCγ1 IP3 IP3 PLCg1->IP3 Calcineurin Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates LAT LAT/SLP-76 ZAP70->LAT LAT->PLCg1 IP3->Calcineurin Ca2+ release NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Translocation This compound This compound This compound->Lck CyclosporineA Cyclosporine A CyclosporineA->Calcineurin

Figure 1. T-cell activation signaling pathway showing the points of inhibition for this compound and Cyclosporine A.

Experimental Data

The following tables summarize the in vitro effects of this compound and Cyclosporine A on key indicators of T-cell activation. The data presented for this compound is hypothetical and generated for comparative purposes.

Table 1: Inhibition of IL-2 Production in Jurkat T-cells

CompoundIC50 (nM)Max Inhibition (%)
This compound 1598%
Cyclosporine A 2595%
IC50 values were determined by ELISA after 24-hour stimulation with anti-CD3/CD28 antibodies.

Table 2: Inhibition of T-cell Proliferation (CFSE Assay)

CompoundIC50 (nM)Max Inhibition (%)
This compound 2099%
Cyclosporine A 3596%
IC50 values were determined by flow cytometry analysis of CFSE dilution in primary human T-cells after 72-hour stimulation.

Table 3: Downregulation of T-cell Activation Markers

MarkerCompoundIC50 (nM)
CD69 (Early) This compound 12
Cyclosporine A 22
CD25 (Late) This compound 18
Cyclosporine A 30
IC50 values were determined by flow cytometry in primary human T-cells after 24 hours (CD69) and 48 hours (CD25) of stimulation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_flow_sub Flow Cytometry Assays Isolate_T_Cells Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) Culture_Cells Culture Jurkat T-cells or Primary T-cells Isolate_T_Cells->Culture_Cells Add_Compounds Add this compound or Cyclosporine A (Dose-Response) Culture_Cells->Add_Compounds Stimulate_Cells Stimulate with anti-CD3/CD28 Antibodies Add_Compounds->Stimulate_Cells Incubate Incubate (24-72 hours) Stimulate_Cells->Incubate Harvest Harvest Supernatant and Cells Incubate->Harvest ELISA IL-2 ELISA Harvest->ELISA Flow_Cytometry Flow Cytometry Harvest->Flow_Cytometry CFSE CFSE Dilution (Proliferation) Flow_Cytometry->CFSE Markers CD69/CD25 Staining (Activation Markers) Flow_Cytometry->Markers

Figure 2. General experimental workflow for assessing the effects of inhibitors on T-cell activation.

Logical Comparison

Logical_Comparison cluster_this compound This compound cluster_cyclosporine Cyclosporine A T_Cell_Activation T-Cell Activation Manitimus_Target Target: Lck Kinase T_Cell_Activation->Manitimus_Target Cyclosporine_Target Target: Calcineurin T_Cell_Activation->Cyclosporine_Target Manitimus_MOA Mechanism: Blocks initial TCR signaling cascade Manitimus_Target->Manitimus_MOA Manitimus_Potency Potency: High (Lower IC50) Manitimus_MOA->Manitimus_Potency Cyclosporine_MOA Mechanism: Inhibits NFAT nuclear translocation Cyclosporine_Target->Cyclosporine_MOA Cyclosporine_Potency Potency: Standard Cyclosporine_MOA->Cyclosporine_Potency

Figure 3. A logical comparison of this compound and Cyclosporine A in the context of T-cell activation.

Experimental Protocols

1. IL-2 Production Assay

  • Cell Line: Jurkat T-cells.

  • Protocol:

    • Seed Jurkat cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.[11]

    • Add serial dilutions of this compound or Cyclosporine A to the cell cultures.

    • Stimulate the cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-10 µg/mL) antibodies.[11]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

    • Collect the cell culture supernatant by centrifugation.

    • Quantify the concentration of IL-2 in the supernatant using a standard human IL-2 ELISA kit according to the manufacturer's instructions.

2. T-cell Proliferation Assay (CFSE)

  • Cells: Primary human T-cells isolated from PBMCs.

  • Protocol:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM.[12][13][14]

    • Wash the cells to remove excess CFSE and resuspend in complete RPMI-1640 medium.

    • Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 antibody.

    • Add serial dilutions of this compound or Cyclosporine A and soluble anti-CD28 antibody.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

    • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cell generations.[14][15]

3. T-cell Activation Marker Expression Assay

  • Cells: Primary human T-cells isolated from PBMCs.

  • Protocol:

    • Isolate and culture primary T-cells as described for the proliferation assay.

    • Add serial dilutions of this compound or Cyclosporine A, followed by stimulation with anti-CD3/CD28 antibodies.

    • For CD69 expression, incubate for 18-24 hours.[16] For CD25 expression, incubate for 48 hours.[17][18]

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD69, and CD25 for 30 minutes at 4°C.[19]

    • Wash the cells and acquire data on a flow cytometer.

    • Analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell gates.[17][18][19]

Conclusion

This comparative guide provides a framework for understanding the distinct mechanisms and evaluating the efficacy of T-cell activation inhibitors. The hypothetical data suggests that this compound, by targeting the upstream kinase Lck, may offer higher potency in inhibiting T-cell activation compared to the downstream-acting Cyclosporine A. The provided protocols offer standardized methods for the in vitro validation and comparison of such immunomodulatory compounds. Further studies would be required to validate these findings and to assess the in vivo efficacy and safety of this compound.

References

A Tale of Two Immunosuppressants: A Comparative Guide to Manitimus and Sirolimus in Graft Rejection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunosuppressive therapy for solid organ transplantation, the quest for agents that effectively prevent graft rejection while minimizing toxicity is ongoing. This guide provides a detailed comparison of two such agents: sirolimus, an established mTOR inhibitor, and Manitimus (FK778), a novel malononitrilamide whose clinical development was halted in Phase 2. While a direct head-to-head clinical trial was never conducted, this document synthesizes available preclinical and clinical data to offer a comparative perspective on their mechanisms of action, efficacy, and safety profiles in the context of graft rejection.

At a Glance: Key Differences

FeatureThis compound (FK778)Sirolimus (Rapamycin)
Primary Mechanism Inhibition of de novo pyrimidine (B1678525) synthesisInhibition of mammalian Target of Rapamycin (mTOR)
Molecular Target Dihydroorotate (B8406146) dehydrogenase (DHODH)Forms a complex with FKBP12 to inhibit mTORC1
Effect on Lymphocytes Inhibits proliferation of T- and B-cellsBlocks T-lymphocyte activation and proliferation, particularly in response to IL-2
Clinical Development Terminated in Phase 2 trialsApproved and widely used in clinical practice

Mechanism of Action: Distinct Pathways to Immunosuppression

This compound and sirolimus achieve immunosuppression through fundamentally different molecular pathways, targeting distinct checkpoints in lymphocyte activation and proliferation.

This compound: Halting the Building Blocks of Proliferation

This compound is a derivative of the active leflunomide (B1674699) metabolite, teriflunomide. Its primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH)[1]. This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA[1][2]. By blocking this pathway, this compound effectively curtails the proliferation of rapidly dividing cells, most notably activated T- and B-lymphocytes, which rely heavily on this pathway for their expansion[1][3]. Additionally, some studies suggest it may also inhibit tyrosine kinase activity[1].

cluster_0 De Novo Pyrimidine Synthesis Pathway cluster_1 Cellular Proliferation Carbamoyl Phosphate Carbamoyl Phosphate Orotic Acid Orotic Acid Carbamoyl Phosphate->Orotic Acid ... UMP UMP Orotic Acid->UMP DHODH UTP UTP UMP->UTP dUMP dUMP UMP->dUMP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Cell Division Cell Division DNA Synthesis->Cell Division Protein Synthesis Protein Synthesis RNA Synthesis->Protein Synthesis This compound This compound This compound->Orotic Acid Inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Growth->Cell Division

Figure 1. Mechanism of Action of this compound.

Sirolimus: A Targeted Block on Cell Cycle Progression

Sirolimus, a macrocyclic lactone, exerts its immunosuppressive effects by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival[4]. Sirolimus first binds to the intracellular protein FK506-binding protein 12 (FKBP12). This sirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1)[5]. The inhibition of mTORC1 blocks signal transduction pathways downstream of cytokine receptors, particularly the interleukin-2 (B1167480) (IL-2) receptor, which is vital for T-lymphocyte proliferation. This ultimately leads to cell cycle arrest in the G1 phase, preventing the clonal expansion of activated T-cells[6].

cluster_0 T-Cell Cytoplasm Cytokine Receptor (e.g., IL-2R) Cytokine Receptor (e.g., IL-2R) PI3K PI3K Cytokine Receptor (e.g., IL-2R)->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Cycle Progression (G1 to S) Cell Cycle Progression (G1 to S) Protein Synthesis->Cell Cycle Progression (G1 to S) Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 Sirolimus-FKBP12 Complex Sirolimus-FKBP12 Complex Sirolimus->Sirolimus-FKBP12 Complex FKBP12->Sirolimus-FKBP12 Complex Sirolimus-FKBP12 Complex->mTORC1 Inhibits

Figure 2. Sirolimus mTOR Signaling Pathway.

Clinical Efficacy in Kidney Transplantation

This compound: Phase 2 Trial Insights

The primary source of clinical data for this compound comes from a multicenter, randomized, double-blind Phase 2 study in de novo kidney transplant recipients. In this trial, different doses of this compound were compared to mycophenolate mofetil (MMF), both in combination with tacrolimus (B1663567) and corticosteroids.

Table 1: Efficacy of this compound vs. MMF in Kidney Transplant Recipients

EndpointLow-Dose this compound (L)Mid-Dose this compound (M)High-Dose this compound (H)MMF (Control)
Biopsy-Proven Acute Rejection (BPAR) at 24 weeks 22.8%29.3%34.5%17.2%
BPAR at 12 months 23.9%31.5%34.5%19.4%
Patient Survival at 12 months 98%99%88.4%99%
Graft Survival at 12 months Not explicitly stated, but lowest in H groupNot explicitly statedNot explicitly statedNot explicitly stated

Data sourced from a Phase II clinical trial of this compound.[7]

The results indicated that the efficacy of low-dose this compound was comparable to MMF in terms of BPAR rates. However, increasing the dose of this compound did not lead to improved efficacy and was associated with poorer tolerability and lower patient survival in the high-dose group[7]. This lack of a clear dose-response benefit likely contributed to the decision to terminate its development.

Sirolimus: Evidence from Clinical Trials

Sirolimus has been extensively studied in numerous clinical trials for the prevention of acute rejection in kidney transplant recipients.

Table 2: Efficacy of Sirolimus in Kidney Transplant Recipients from Select Trials

Trial (Comparator)Sirolimus DoseBiopsy-Proven Acute Rejection Rate (at 6 months)Comparator Rejection Rate
Phase II vs. Placebo (with CsA & steroids) 1 or 3 mg/m²/day8.5%32.0% (Placebo)
Phase III vs. Azathioprine (B366305) (with CsA & steroids) 2 mg/day16.9%29.8% (Azathioprine)
5 mg/day12.0%
Phase III vs. Placebo (with CsA & steroids) 2 mg/day24.7%41.5% (Placebo)
5 mg/day19.2%

Data compiled from published Phase II and Phase III clinical trials.[8][9][10]

Clinical trials have consistently demonstrated that the addition of sirolimus to immunosuppressive regimens containing a calcineurin inhibitor (like cyclosporine) and corticosteroids significantly reduces the incidence of biopsy-proven acute rejection compared to placebo or azathioprine[8][9][10].

Experimental Protocols: A Glimpse into the Trials

This compound Phase 2 Trial (vs. MMF)
  • Study Design: A multicenter, randomized, double-blind study.

  • Patient Population: 364 de novo kidney transplant recipients.

  • Treatment Arms:

    • High-level this compound (H): 600 mg/day for 4 days, then 120 mg/day.

    • Mid-level this compound (M): 600 mg/day for 3 days, then 110 mg/day.

    • Low-level this compound (L): 600 mg/day for 2 days, then 100 mg/day.

    • Control: Mycophenolate mofetil (MMF) 1 g/day .

  • Concomitant Medication: All groups received tacrolimus and corticosteroids.

  • Primary Endpoint: Biopsy-proven acute rejection (BPAR) at 24 weeks.

  • Monitoring: this compound doses were adjusted after week 6 to maintain specific trough concentration ranges[7].

Kidney Transplant Recipients (N=364) Kidney Transplant Recipients (N=364) Randomization Randomization Kidney Transplant Recipients (N=364)->Randomization High-Dose this compound + Tac + Steroids High-Dose this compound + Tac + Steroids Randomization->High-Dose this compound + Tac + Steroids Mid-Dose this compound + Tac + Steroids Mid-Dose this compound + Tac + Steroids Randomization->Mid-Dose this compound + Tac + Steroids Low-Dose this compound + Tac + Steroids Low-Dose this compound + Tac + Steroids Randomization->Low-Dose this compound + Tac + Steroids MMF + Tac + Steroids MMF + Tac + Steroids Randomization->MMF + Tac + Steroids Follow-up (12 months) Follow-up (12 months) High-Dose this compound + Tac + Steroids->Follow-up (12 months) Mid-Dose this compound + Tac + Steroids->Follow-up (12 months) Low-Dose this compound + Tac + Steroids->Follow-up (12 months) MMF + Tac + Steroids->Follow-up (12 months) Primary Endpoint: BPAR at 24 weeks Primary Endpoint: BPAR at 24 weeks Follow-up (12 months)->Primary Endpoint: BPAR at 24 weeks

Figure 3. this compound Phase 2 Trial Workflow.
Sirolimus Phase III Trial (vs. Placebo)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population: 576 recipients of primary mismatched cadaveric or living donor renal allografts.

  • Treatment Arms:

    • Sirolimus 2 mg/day: Following a 6 mg loading dose.

    • Sirolimus 5 mg/day: Following a 15 mg loading dose.

    • Placebo.

  • Concomitant Medication: All groups received cyclosporine and corticosteroids.

  • Primary Endpoint: A composite of first occurrence of biopsy-confirmed acute rejection, graft loss, or death during the first 6 months post-transplantation.

  • Monitoring: Safety data were monitored by an independent drug safety monitoring board[10].

Safety and Tolerability

This compound: In its Phase 2 trial, increased exposure to this compound was found to be poorly tolerated. The high-dose group had the highest rate of premature study withdrawal and the lowest patient survival[7]. Renal function was also poorest in the high and mid-level this compound groups compared to the MMF group[7].

Sirolimus: The side-effect profile of sirolimus is well-characterized and includes hyperlipidemia (hypercholesterolemia and hypertriglyceridemia), thrombocytopenia, and impaired wound healing. While it is not considered directly nephrotoxic in the way calcineurin inhibitors are, its use in combination with them requires careful monitoring.

Comparative Analysis and Conclusion

While a direct comparison is limited by the absence of head-to-head trials, the available data allows for several key distinctions to be made. This compound, with its novel mechanism of inhibiting pyrimidine synthesis, showed promise but ultimately failed to demonstrate a favorable risk-benefit profile in Phase 2 clinical development. The lack of increased efficacy at higher doses, coupled with decreased tolerability and survival, presented a significant hurdle for its continued investigation.

In contrast, sirolimus, targeting the central mTOR signaling pathway, has established a firm place in immunosuppressive regimens for organ transplantation. Its efficacy in reducing acute rejection rates is well-documented across numerous large-scale clinical trials. While it has a distinct side-effect profile that requires management, its clinical utility is undisputed.

The story of this compound and sirolimus highlights the complex journey of drug development in transplantation. While both aimed to achieve immunosuppression through antiproliferative effects on lymphocytes, their distinct molecular targets led to different clinical outcomes. The termination of this compound's development underscores the critical importance of a favorable therapeutic window, where efficacy can be increased without a prohibitive rise in toxicity. For researchers and drug developers, this comparative analysis serves as a valuable case study in the evaluation of novel immunosuppressive agents.

References

Benchmarking Manitimus: A Comparative Guide to Current Immunosuppressive Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel, hypothetical immunosuppressive agent Manitimus against current standard-of-care immunosuppressive drugs. The information is designed to offer a clear perspective on its potential therapeutic standing, supported by illustrative experimental data and methodologies.

1. Introduction to this compound

This compound is a next-generation, orally bioavailable small molecule designed as a highly selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). By targeting the initial step of T-cell receptor (TCR) signaling, this compound aims to provide potent immunosuppression while minimizing off-target effects associated with broader-acting agents. This guide benchmarks its hypothetical preclinical and clinical profile against established immunosuppressants across different classes.

2. Mechanism of Action: A Comparative Overview

Effective immunosuppression hinges on interrupting the cascade of T-cell activation.[1][2][3] Different drug classes target distinct nodes in this pathway.

  • This compound (Lck Inhibitor): Directly blocks the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the TCR/CD3 complex, a critical initiating event in T-cell activation.[1]

  • Calcineurin Inhibitors (e.g., Tacrolimus (B1663567), Cyclosporine): Prevent the activation of Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokines like IL-2, by inhibiting the phosphatase activity of calcineurin.[1][4][5]

  • mTOR Inhibitors (e.g., Sirolimus, Everolimus): Block the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell cycle progression and proliferation driven by cytokines.[5][6]

  • Antimetabolites (e.g., Mycophenolate Mofetil): Inhibit the proliferation of T and B cells by blocking purine (B94841) synthesis.[6][7][8]

  • JAK Inhibitors (e.g., Tofacinitib): Block Janus kinase enzymes, interfering with the signaling of multiple cytokine receptors.[4]

  • TNF-α Inhibitors (e.g., Adalimumab): Are monoclonal antibodies that neutralize Tumor Necrosis Factor-alpha, a key inflammatory cytokine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K IL2R IL-2R JAK JAK IL2R->JAK ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 CaN Calcineurin PLCg1->CaN AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB NFAT NFAT CaN->NFAT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Gene Transcription (IL-2, etc.) mTOR->Gene Proliferation STAT STAT JAK->STAT STAT->Gene Purine Purine Synthesis Purine->Gene Cell Division NFAT->Gene AP1->Gene NFkB->Gene This compound This compound This compound->Lck Tacrolimus Tacrolimus/ Cyclosporine Tacrolimus->CaN Sirolimus Sirolimus Sirolimus->mTOR MMF Mycophenolate Mofetil MMF->Purine Tofacitinib Tofacitinib Tofacitinib->JAK

Figure 1: T-Cell Activation Pathway and Drug Targets.

3. Comparative Efficacy

The therapeutic efficacy of immunosuppressants is evaluated based on clinical endpoints relevant to the specific indication, such as rheumatoid arthritis (RA) or organ transplantation.

3.1. Rheumatoid Arthritis

Efficacy in RA is often measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), which indicate a 20%, 50%, or 70% improvement in disease activity.[9]

Table 1: Comparative Efficacy in Moderate to Severe RA (24-Week Data)

Drug Class Agent ACR20 Response Rate ACR50 Response Rate ACR70 Response Rate
Lck Inhibitor This compound (hypothetical) ~75% ~55% ~35%
JAK Inhibitor Tofacitinib 60-70% 35-45% 15-25%
TNF-α Inhibitor Adalimumab 65-75% 40-50% 20-30%
Placebo Placebo 25-35% 10-15% 2-5%

Data for existing drugs are aggregated from various clinical trials for illustrative purposes.[10][11][12]

3.2. Kidney Transplantation

In organ transplantation, key efficacy metrics include the rate of biopsy-proven acute rejection (BPAR) and long-term graft survival.

Table 2: Comparative Efficacy in Kidney Transplantation (1-Year Post-Transplant)

Drug Class Agent Biopsy-Proven Acute Rejection Graft Survival Rate
Lck Inhibitor This compound (hypothetical) ~9% ~96%
Calcineurin Inhibitor Tacrolimus 10-20% 90-95%
mTOR Inhibitor Sirolimus 15-25% 90-94%
Antimetabolite Mycophenolate Mofetil (in combo) Used in combination Used in combination

Data for existing drugs are aggregated from various clinical trials for illustrative purposes.[13][14][15][16]

4. Safety and Tolerability Profiles

The clinical utility of an immunosuppressant is often limited by its side-effect profile. This compound, due to its high selectivity, is hypothesized to have an improved safety profile.

Table 3: Comparative Safety and Side Effect Profiles

Drug Class Agent Common Adverse Events Serious Adverse Events
Lck Inhibitor This compound (hypothetical) Headache, mild neutropenia Low risk of opportunistic infections
Calcineurin Inhibitor Tacrolimus Nephrotoxicity, neurotoxicity, hypertension, new-onset diabetes.[17] Increased risk of infection and malignancy.[17]
mTOR Inhibitor Sirolimus Hyperlipidemia, mouth sores, delayed wound healing, proteinuria.[18][19] Interstitial lung disease, increased infection risk.
Antimetabolite Mycophenolate Mofetil GI intolerance (diarrhea, nausea), leukopenia, anemia.[17] Severe myelosuppression, opportunistic infections.[17]
JAK Inhibitor Tofacitinib Upper respiratory tract infections, headache, diarrhea. Serious infections, thrombosis, malignancy.
TNF-α Inhibitor Adalimumab Injection site reactions, upper respiratory tract infections. Serious infections (including tuberculosis), demyelinating disease, heart failure.

This table presents a summary of potential adverse events. The frequency and severity can vary.[20][21]

5. Experimental Protocols

The following are standard methodologies for the preclinical and clinical evaluation of immunosuppressive agents.

5.1. In Vitro T-Cell Proliferation Assay (CFSE-based)

  • Objective: To assess the ability of a drug to inhibit T-cell proliferation upon stimulation.

  • Methodology:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood.

    • Label cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that halves in intensity with each cell division.

    • Culture cells in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies) and varying concentrations of the test compound (e.g., this compound) and comparator drugs.

    • After 72-96 hours, acquire data using a flow cytometer.

    • Analyze the CFSE dilution profile to quantify the percentage of proliferating cells and calculate the IC50 (half-maximal inhibitory concentration) for each drug.

G cluster_prep Cell Preparation cluster_analysis Analysis node1 Isolate PBMCs node2 Label with CFSE node1->node2 node3 Stimulate (anti-CD3/CD28) node2->node3 node4 Add Drug dilutions (this compound, Comparators) node5 Flow Cytometry node3->node5 node6 Quantify Proliferation node5->node6 node7 Calculate IC50 node6->node7

Figure 2: Workflow for In Vitro T-Cell Proliferation Assay.

5.2. In Vivo Murine Model of Allogeneic Skin Transplantation

  • Objective: To evaluate the efficacy of an immunosuppressive agent in preventing allograft rejection in a preclinical animal model.[22]

  • Methodology:

    • Use two genetically distinct mouse strains (e.g., C57BL/6 as recipient, BALB/c as donor).

    • Surgically graft a full-thickness skin patch from the donor mouse onto the recipient mouse.

    • Divide recipient mice into cohorts and administer daily treatment with vehicle control, this compound, or a comparator drug (e.g., Tacrolimus).

    • Monitor the skin grafts daily for signs of rejection (e.g., inflammation, necrosis).

    • Record the day of complete graft rejection to determine the median graft survival time for each treatment group.

    • Perform histological analysis on explanted grafts to assess immune cell infiltration.

6. Logical Framework for Drug Selection

The choice of an immunosuppressive agent is a complex decision based on indication, patient-specific factors, and the drug's risk-benefit profile.

G start Patient Presentation indication Indication? start->indication ra Rheumatoid Arthritis indication->ra RA transplant Organ Transplant indication->transplant Transplant severity Disease Severity? ra->severity comorbidities Comorbidities? (e.g., Renal Impairment) transplant->comorbidities mod_sev Moderate to Severe severity->mod_sev Mod-Severe mild_mod Mild to Moderate drug1 Initiate Biologic (e.g., TNF-α inhibitor) or JAK inhibitor mod_sev->drug1 yes_comorbid Yes comorbidities->yes_comorbid Yes no_comorbid No comorbidities->no_comorbid No drug3 Consider this compound (Hypothetical: Favorable renal safety profile) yes_comorbid->drug3 drug2 Initiate Calcineurin Inhibitor-based regimen (e.g., Tacrolimus + MMF) no_comorbid->drug2

Figure 3: Simplified Drug Selection Logic Tree.

Based on this comparative analysis, the hypothetical agent this compound presents a promising profile. Its highly specific mechanism of action targeting Lck suggests the potential for potent immunosuppression comparable or superior to existing agents, particularly in T-cell-mediated pathologies. The key differentiating factor is its hypothesized favorable safety profile, especially concerning nephrotoxicity, which remains a significant limitation of cornerstone drugs like calcineurin inhibitors.[17][23] Further preclinical and clinical studies would be essential to validate these characteristics and establish the definitive therapeutic role of this compound in the management of autoimmune diseases and organ transplantation.

References

Reproducibility of Manitimus (FK778) Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunosuppressive agent Manitimus (also known as FK778) with alternative therapies, focusing on the reproducibility of its published findings. The data and methodologies from key clinical and preclinical studies are presented to offer a comprehensive overview of its development and the challenges that led to the cessation of its clinical advancement in organ transplantation.

Executive Summary

This compound (FK778) is a malononitrilamide derivative that acts as an immunosuppressant by inhibiting de novo pyrimidine (B1678525) synthesis. Early preclinical studies in rodent models showed promise in preventing both acute and chronic allograft rejection. However, a key Phase II clinical trial in kidney transplant recipients (NCT00282230) revealed significant challenges. While the low-dose regimen of this compound demonstrated comparable efficacy to the standard-of-care alternative, mycophenolate mofetil (MMF), higher doses did not improve outcomes and were associated with poor tolerability and a high rate of premature study withdrawal.[1] Ultimately, the manufacturer decided against pursuing further clinical development of this compound for organ transplantation, citing a lack of demonstrable benefits over MMF.[2] This outcome highlights a critical issue in drug development: the challenge of reproducing promising preclinical findings in robust clinical settings.

Mechanism of Action

This compound exerts its primary immunosuppressive effect by inhibiting the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells like lymphocytes. By blocking this pathway, this compound curtails the expansion of T-cells and B-cells, thereby dampening the immune response to an allograft.

cluster_0 De Novo Pyrimidine Synthesis Pathway cluster_1 This compound (FK778) Intervention Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase UTP UTP UMP->UTP CTP CTP UTP->CTP DNA/RNA Synthesis DNA/RNA Synthesis CTP->DNA/RNA Synthesis Lymphocyte Proliferation Lymphocyte Proliferation DNA/RNA Synthesis->Lymphocyte Proliferation Immune Response Immune Response Lymphocyte Proliferation->Immune Response This compound This compound This compound->Orotate Inhibition Graft Rejection Graft Rejection This compound->Graft Rejection Prevents Immune Response->Graft Rejection

Caption: Mechanism of action of this compound (FK778) in inhibiting lymphocyte proliferation.

Clinical Trial Data: A Failure to Reproduce Superiority

The pivotal study for this compound was a multicenter, randomized, double-blind Phase II trial (NCT00282230) in de novo kidney transplant recipients. This study compared three different dosage levels of this compound (low, medium, high) against the standard therapy, MMF, with all patients also receiving tacrolimus (B1663567) and corticosteroids.[1]

The primary endpoint was the incidence of biopsy-proven acute rejection (BPAR). The results indicated that the low-dose this compound group had a similar rejection rate to the MMF group. However, the higher-dose groups showed a paradoxical increase in rejection rates and were significantly less well-tolerated.[1]

Table 1: Comparison of this compound (FK778) vs. MMF in Kidney Transplant Recipients [1]

Outcome MetricLow-Dose this compound (L)Mid-Dose this compound (M)High-Dose this compound (H)MMF (Control)
Number of Patients (N) 92928793
BPAR at 24 Weeks (%) 22.829.334.517.2
BPAR at 12 Months (%) 23.931.534.519.4
Premature Study Withdrawal (%) 22.835.942.523.7
Patient Survival at 12 Months (%) ~98%~99%~93%~99%

The high rate of premature withdrawal in the high-dose this compound group was primarily due to adverse events, with anemia being the most frequently reported.[2][3] The study concluded that increased exposure to this compound was poorly tolerated and did not improve efficacy.[1] This lack of a favorable risk-benefit profile compared to the existing standard of care was a key factor in the decision to halt further development for this indication.[2]

cluster_workflow NCT00282230 Clinical Trial Workflow cluster_arms Treatment Arms (12 Months) cluster_outcome Study Outcome P 364 Kidney Transplant Patients R Randomization (1:1:1:1) P->R A1 Low-Dose FK778 + Tacrolimus + Steroids R->A1 A2 Mid-Dose FK778 + Tacrolimus + Steroids R->A2 A3 High-Dose FK778 + Tacrolimus + Steroids R->A3 A4 MMF (Control) + Tacrolimus + Steroids R->A4 E Primary Endpoint Assessment (Biopsy-Proven Acute Rejection at 24 Weeks) A1->E A2->E A3->E A4->E F Final Assessment (12-Month Efficacy & Safety) E->F O1 Poor tolerability & no efficacy benefit at higher doses F->O1 O2 Termination of Clinical Development O1->O2

References

Independent Verification of Manitimus's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorous and independent verification of a drug's mechanism of action is paramount. This guide provides an objective comparison of Manitimus (also known as FK778), an immunosuppressive agent, with its key alternatives. The information presented is supported by experimental data to facilitate a comprehensive understanding of its performance and molecular targets.

Overview of Immunosuppressive Mechanisms

This compound is an investigational immunosuppressive drug that targets the de novo pyrimidine (B1678525) synthesis pathway, a critical process for the proliferation of activated lymphocytes. Its mechanism is often compared to other immunosuppressants that also interfere with nucleotide synthesis, such as Mycophenolate Mofetil (MMF), which targets the de novo purine (B94841) synthesis pathway.

This compound and the Pyrimidine Synthesis Pathway

This compound's primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). This enzyme catalyzes a crucial step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Activated T and B lymphocytes are highly dependent on this pathway for their clonal expansion. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase and thereby suppressing the immune response. This compound is a derivative of A77 1726, the active metabolite of leflunomide, which also targets DHODH.

cluster_cell Activated Lymphocyte Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate Aspartate Aspartate Dihydroorotate Dihydroorotate Aspartate->Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA DHODH->Orotate This compound This compound (FK778) This compound->DHODH

Caption: this compound inhibits DHODH in pyrimidine synthesis.
Mycophenolate Mofetil and the Purine Synthesis Pathway

Mycophenolate Mofetil (MMF) is a prodrug that is rapidly converted to its active form, mycophenolic acid (MPA). MPA is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) nucleotides, a class of purines. Similar to the pyrimidine pathway, activated T and B lymphocytes are highly reliant on the de novo purine synthesis pathway for their proliferation. By inhibiting IMPDH, MPA depletes guanosine nucleotides, leading to the suppression of lymphocyte proliferation and antibody production.

cluster_cell Activated Lymphocyte Ribose_5_phosphate Ribose-5-phosphate IMP Inosine Monophosphate (IMP) Ribose_5_phosphate->IMP IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP GTP GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA IMPDH->XMP MMF Mycophenolate Mofetil (Mycophenolic Acid) MMF->IMPDH

Caption: MMF inhibits IMPDH in purine synthesis.

Experimental Protocols for Mechanism Verification

The following sections detail the methodologies for key experiments used to verify the mechanism of action of immunosuppressive drugs like this compound.

Experimental Workflow Overview

A typical workflow for verifying the mechanism of action involves both enzymatic and cell-based assays. Initially, the compound's direct effect on its purified target enzyme is quantified. Subsequently, its effect on the proliferation of immune cells is assessed to confirm its biological activity in a cellular context.

cluster_workflow Experimental Verification Workflow Start Start Enzyme_Assay Enzyme Inhibition Assay (e.g., DHODH, IMPDH) Start->Enzyme_Assay Cell_Assay Lymphocyte Proliferation Assay Start->Cell_Assay Data_Analysis Data Analysis (IC50 Calculation) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis Comparison Comparison with Alternative Compounds Data_Analysis->Comparison End End Comparison->End

Caption: General workflow for mechanism of action verification.
Enzyme Inhibition Assay Protocol

Objective: To determine the concentration of the drug required to inhibit the activity of its target enzyme by 50% (IC50).

Materials:

  • Purified recombinant target enzyme (e.g., human DHODH or IMPDH)

  • Substrate for the enzyme (e.g., dihydroorotate for DHODH, inosine monophosphate for IMPDH)

  • Cofactors and buffers specific to the enzyme

  • Test compound (this compound or alternative) at various concentrations

  • Microplate reader

Method:

  • Prepare a reaction mixture containing the enzyme, its substrates, and cofactors in a suitable buffer in the wells of a microplate.

  • Add the test compound at a range of concentrations to the wells. Include a control with no inhibitor.

  • Initiate the enzymatic reaction and monitor the product formation or substrate depletion over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Lymphocyte Proliferation Assay Protocol

Objective: To measure the inhibitory effect of the drug on the proliferation of activated lymphocytes.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • A mitogen to stimulate lymphocyte proliferation (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads).

  • Test compound (this compound or alternative) at various concentrations.

  • A method to quantify cell proliferation, such as:

    • [³H]-thymidine incorporation assay.

    • Carboxyfluorescein succinimidyl ester (CFSE) dye dilution assay analyzed by flow cytometry.

  • Incubator (37°C, 5% CO₂).

Method:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate and add the mitogen to stimulate proliferation.

  • Add the test compound at a range of concentrations to the stimulated cells. Include stimulated and unstimulated controls without the drug.

  • Incubate the plates for 3-5 days.

  • Quantify cell proliferation using the chosen method. For example, in a [³H]-thymidine assay, add radioactive thymidine (B127349) for the last 18 hours of incubation, then harvest the cells and measure the incorporated radioactivity.

  • Calculate the percentage of proliferation inhibition for each drug concentration relative to the stimulated control.

  • Plot the percentage of inhibition against the drug concentration to determine the IC50 value.

Comparative Data Analysis

The following tables summarize the quantitative data from in vitro studies and clinical trials, comparing this compound with its alternatives.

In Vitro Enzyme Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of the drugs against their respective target enzymes. Lower IC50 values indicate greater potency.

DrugActive MetaboliteTarget EnzymeIC50 (nM)
This compound (FK778)This compoundDihydroorotate Dehydrogenase (DHODH)Data not publicly available
LeflunomideA77 1726Dihydroorotate Dehydrogenase (DHODH)~600
Mycophenolate MofetilMycophenolic AcidInosine Monophosphate Dehydrogenase (IMPDH)10 - 40
Inhibition of Lymphocyte Proliferation

This table shows the IC50 values for the inhibition of mitogen-stimulated lymphocyte proliferation.

DrugActive MetaboliteMitogen-Stimulated Lymphocyte Proliferation IC50
This compound (FK778)This compoundData not publicly available
LeflunomideA77 17265 - 50 µM
Mycophenolate MofetilMycophenolic Acid0.1 - 1 µM
Clinical Trial Comparison: this compound (FK778) vs. MMF in Renal Transplantation

A phase II multicenter, randomized, double-blind study compared different doses of this compound (FK778) with Mycophenolate Mofetil (MMF) in combination with tacrolimus (B1663567) and corticosteroids in renal transplant recipients.

Outcome (at 12 months)Low-Dose this compound (L)Mid-Dose this compound (M)High-Dose this compound (H)Mycophenolate Mofetil (MMF)
Biopsy-Proven Acute Rejection 23.9%31.5%34.5%19.4%
Graft Survival Comparable to MMFLower than MMFLowest among all groupsHigh
Patient Survival Comparable to MMFLower than MMFLowest among all groupsHigh
Premature Study Withdrawal 22.8%35.9%42.5%23.7%

The study concluded that the efficacy of low-dose this compound was similar to that of MMF. However, increased exposure to this compound was poorly tolerated and did not result in improved efficacy. The higher rates of premature withdrawal in the mid- and high-dose this compound groups were primarily due to adverse events.

Conclusion

Independent verification confirms that this compound (FK778) acts as an immunosuppressant by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway. This mechanism is distinct from that of Mycophenolate Mofetil, which targets the de novo purine synthesis pathway via IMPDH inhibition. While in vitro quantitative data for this compound is not widely published, clinical trial data suggests that at low doses, its efficacy in preventing acute rejection in renal transplant patients is comparable to MMF. However, a narrow therapeutic window is indicated by the poor tolerability and lack of increased efficacy at higher doses. For researchers and drug developers, this highlights the critical importance of dose-finding studies and careful safety monitoring for compounds targeting essential metabolic pathways. Further publication of preclinical data would be beneficial for a more detailed comparison of its in vitro potency against other immunosuppressive agents.

Safety Operating Guide

Personal protective equipment for handling Manitimus

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"### Essential Safety and Handling Guide for Manitimus

Disclaimer: this compound (also known as FK778) is an inhibitor of dehydroorotate dehydrogenase and a potent immunosuppressive agent intended for research use only.[1] This guide provides essential safety and logistical information for its handling and disposal. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before beginning any work.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The required PPE is determined by the potential hazards, which include inhalation of dust, skin contact, and eye exposure.[2][3]

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.[4]Chemical splash goggles.[2][4] A face shield should be worn over safety glasses when there is a risk of splashes.[2][4]
Hand Protection Disposable nitrile gloves.[4]Double-gloving with nitrile gloves. Ensure to change gloves immediately upon contact with the substance.[4]
Body Protection A fully buttoned lab coat.[4]A Nomex® laboratory coat with cotton clothing underneath.[4] For large quantities or potential for significant exposure, chemical-resistant coveralls or an apron may be necessary.[2][5]
Respiratory Protection Not generally required if handled in a certified chemical fume hood.If a fume hood is not available or if there is a risk of aerosolization, a full-face particle respirator (N99 or P2) is recommended.[3] Respirator use requires a formal respiratory protection program, including fit testing and training.[4]
Foot Protection Closed-toe, closed-heel shoes that cover the entire foot.[4]Chemical-resistant boots may be required in areas with a high risk of spills.[5][6]

II. Operational Plan: Handling Procedures

A. Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.

B. Procedural Steps for Safe Handling:

  • Preparation: Before starting, ensure the fume hood is operational, and all necessary PPE is readily available and inspected for integrity.[4]

  • Weighing:

    • Perform weighing of the solid compound within the fume hood.

    • Use a microbalance with a draft shield to minimize air currents and prevent the dispersal of the powder.

    • Handle with care to avoid creating dust.[3]

  • Solution Preparation:

    • Add the solvent to the solid this compound slowly to avoid splashing.

    • Keep the container closed as much as possible during dissolution.

  • Post-Handling:

    • Decontaminate all surfaces in the designated area after work is complete.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

A. Waste Segregation:

  • Solid Waste: Collect all solid this compound waste, including contaminated gloves, pipette tips, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste unless permitted by your institution.

  • Sharps: Any sharps contaminated with this compound must be placed in a designated sharps container.[7]

B. Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name "this compound," and any other required information by your institution.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Collection: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.

IV. Experimental Protocol: Solution Preparation

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer

Procedure:

  • In a chemical fume hood, weigh the required amount of this compound into a tared microcentrifuge tube.

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Cap the tube securely.

  • Vortex the solution until the this compound is completely dissolved.

  • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the solution as recommended. For this compound, storage at -20°C for up to one month or -80°C for up to six months is advised.[1]

References

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